Product packaging for Derrone(Cat. No.:)

Derrone

Cat. No.: B126300
M. Wt: 336.3 g/mol
InChI Key: ZSYPWSSGRVZENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Derrone is an isoflavonoid.
This compound has been reported in Bolusanthus speciosus, Maackia amurensis, and other organisms with data available.
from Retama raetam flowers;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O5 B126300 Derrone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)9-15(22)17-18(23)14(10-24-19(13)17)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYPWSSGRVZENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Derrone: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derrone, a naturally occurring isoflavonoid, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows and biological pathways are visualized to facilitate a deeper understanding of this promising phytochemical.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Leguminosae (Fabaceae) family. The primary and most cited sources include:

  • Piscidia erythrina (Jamaican Dogwood): The root bark of this plant is a rich source of various isoflavonoids, including this compound.[1][2] Other related compounds found in Piscidia erythrina are ichthynone, jamaicin, piscidone, and rotenone.[1][2]

  • Derris Species: Several species of the Derris genus are known to contain this compound and related isoflavonoids. These include:

    • Derris elliptica and Derris malaccensis: The roots and stems of these plants are well-known sources of rotenoids, a class of compounds to which this compound is structurally related.[1][3]

    • Derris scandens: The stems of this species have been found to contain various isoflavonoids.

    • Derris eriocarpa: A new isoflavone, derris-isoflavone F, was recently isolated from the stems of this plant, highlighting the potential for discovering novel this compound-related structures within this genus.

  • Cudrania tricuspidata (Tricuspid Cudrania): The unripe fruits of this plant, a member of the Moraceae family, are a significant source of this compound.[4]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The general workflow is outlined below.

General Experimental Workflow

This compound Isolation Workflow PlantMaterial Plant Material (e.g., Root Bark, Stems, Fruits) Extraction Solvent Extraction (e.g., Methanol, Chloroform) PlantMaterial->Extraction Partitioning Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate) Extraction->Partitioning ColumnChromatography Column Chromatography (Silica Gel, Sephadex LH-20) Partitioning->ColumnChromatography Purification Further Purification (e.g., HPLC, Crystallization) ColumnChromatography->Purification This compound Pure this compound Purification->this compound TGF_beta_Signaling_Pathway TGF_beta TGF-β TbetaRII TβRII TGF_beta->TbetaRII TbetaRI TβRI (ALK5) TbetaRII->TbetaRI recruits & phosphorylates Smad2_3 Smad2/3 TbetaRI->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_transcription Gene Transcription (Fibrosis-related genes) This compound This compound This compound->TbetaRI inhibits Derrone_Autophagy_Pathway This compound This compound ROS Intracellular ROS This compound->ROS induces ERK ERK ROS->ERK activates pERK p-ERK (sustained) ERK->pERK Autophagy Autophagy pERK->Autophagy triggers Cell_Death Autophagic Cell Death Autophagy->Cell_Death

References

In Vitro Biological Activity of Derrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro biological activities of Derrone, a natural isoflavonoid. The document details its anticancer and anti-fibrotic mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Anticancer Activity

This compound has demonstrated significant anticancer effects in vitro through multiple mechanisms, including the inhibition of key mitotic kinases and the induction of programmed cell death.

Inhibition of Aurora Kinases

This compound functions as a novel inhibitor of Aurora kinases A and B, which are crucial for chromosome segregation and cell division.[1] Inhibition of these kinases disrupts the mitotic spindle checkpoint, leading to endoreduplication (repeated rounds of DNA replication without cell division) and ultimately, cancer cell death.[1][2]

1.1.1 Quantitative Data: Kinase Inhibition and Cytotoxicity

The inhibitory activity of this compound against Aurora kinases and its cytotoxic effects on various cancer cell lines are summarized below. A lower IC50 value indicates greater potency.[3][4]

Target / Cell LineAssay TypeIC50 Value (µM)Reference
Aurora Kinase AKinase Assay22.3[2]
Aurora Kinase BKinase Assay6.0[2]
MCF7 (Breast Cancer)Cytotoxicity AssayMost Sensitive[2]
H1299 (Lung Cancer)Cytotoxicity AssayMost Sensitive[2]
A549 (Lung Cancer)Cytotoxicity AssayNot specified[5]

1.1.2 Signaling Pathway: Aurora Kinase Inhibition

This compound This compound AuroraB Aurora Kinase B This compound->AuroraB inhibits HistoneH3 Histone H3 (Ser10) Phosphorylation This compound->HistoneH3 inhibits Spindle Mitotic Spindle Checkpoint This compound->Spindle impairs Endoreduplication Endoreduplication This compound->Endoreduplication leads to Growth Tumor Spheroid Growth This compound->Growth inhibits AuroraB->HistoneH3 phosphorylates AuroraB->Spindle regulates Spindle->Endoreduplication prevents

Caption: this compound inhibits Aurora Kinase B, impairing cell division.

Induction of Autophagic Cell Death

In non-small cell lung cancer A549 cells, this compound induces autophagic cell death.[5] This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS) and is dependent on the sustained phosphorylation of Extracellular signal-Regulated Kinase (ERK).[5][6] While features of apoptosis are observed, the primary mode of cell death is autophagy, as confirmed by the reversal of cell death by autophagy inhibitors.[5]

1.2.1 Signaling Pathway: ROS-Mediated Autophagy

This compound This compound ROS Intracellular ROS (Reactive Oxygen Species) This compound->ROS induces ERK Sustained ERK Phosphorylation ROS->ERK leads to Autophagy Autophagosome Formation ERK->Autophagy mediates CellDeath Autophagic Cell Death Autophagy->CellDeath results in

Caption: this compound induces autophagic cell death via ROS and ERK.

Anti-Fibrotic and Anti-Inflammatory Activity

This compound exhibits potent anti-fibrotic and anti-inflammatory properties by directly targeting the Transforming Growth Factor-β (TGF-β) signaling pathway, a key driver of fibrosis.[7]

Inhibition of the TGF-β/Smad Pathway

In lung fibroblast cells (MRC-5), this compound was shown to inhibit the TGF-β type 1 receptor (TβRI) kinase.[7] Molecular docking studies predict that this compound binds to the ATP-binding pocket of the TβRI kinase domain. This prevents the downstream phosphorylation and nuclear translocation of Smad2 and Smad3, which are critical mediators of TGF-β1-induced myofibroblast differentiation and extracellular matrix (ECM) gene expression.[7]

2.1.1 Quantitative Data: Gene Expression Downregulation

This compound treatment (50 µg/mL) followed by TGF-β1 stimulation (20 ng/mL) in MRC-5 cells led to a significant downregulation of key fibrotic genes.[7]

Gene TargetEffect of this compoundReference
TGF-β1Downregulation[7]
FibronectinDownregulation[7]
ElastinDownregulation[7]
Collagen 1α1Downregulation[7]

2.1.2 Signaling Pathway: TGF-β/Smad Inhibition

TGFb TGF-β1 TBR TβRI / TβRII Receptor Complex TGFb->TBR binds Smad23 p-Smad2/3 TBR->Smad23 phosphorylates This compound This compound This compound->TBR inhibits Nucleus Nuclear Translocation Smad23->Nucleus undergoes Genes Fibrotic Gene Expression Nucleus->Genes promotes

References

An In-depth Technical Guide on the Cellular Mechanisms of Action: Derrone and the Related Isoflavone Daidzein

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a detailed overview of the cellular mechanisms of action for Derrone, a flavonoid with emerging research interest, and Daidzein, a well-studied isoflavone. While both are plant-derived compounds with significant biological activity, they possess distinct molecular targets and impact different signaling pathways. This document, intended for researchers, scientists, and drug development professionals, delineates their known mechanisms, supported by experimental data and methodologies.

Part 1: this compound

This compound is a flavonoid primarily isolated from the unripe fruits of Cudrania tricuspidata. Recent studies have begun to elucidate its potential as a therapeutic agent, particularly in oncology and fibrotic diseases.

In cancer cells, this compound has been shown to inhibit cell growth by inducing autophagic cell death.[1] This process is mediated through the generation of reactive oxygen species (ROS) and sustained phosphorylation of Extracellular Signal-Regulated Kinase (ERK).[1]

Key events in this compound-induced autophagic cell death include:

  • Increased Cytoplasmic Ca2+ and ROS: Treatment with this compound leads to a rise in cytoplasmic calcium and reactive oxygen species. While both contribute to the formation of autophagosomes, ROS appears to be the critical factor in mediating cell death, as ROS scavengers can rescue cell viability.[1]

  • Sustained ERK Phosphorylation: this compound induces prolonged phosphorylation of ERK. Inhibition of this phosphorylation significantly attenuates this compound-induced cell death.[1]

  • Autophagosome Formation: The compound promotes the conversion of LC3-I to LC3-II and the downregulation of SQSTM1/p62, which are hallmark features of autophagy.[1]

This compound has demonstrated anti-fibrotic effects by targeting the Transforming Growth Factor-β (TGF-β) signaling pathway, a key driver of fibrosis.[2]

  • Inhibition of TβRI Kinase: this compound is believed to bind to the ATP-binding site of the TGF-β type I receptor (TβRI) kinase, also known as ALK5. This competitive inhibition prevents the receptor's activation.[2]

  • Suppression of Smad2/3 Phosphorylation: By inhibiting TβRI, this compound effectively blocks the downstream phosphorylation and nuclear translocation of Smad2 and Smad3, key mediators of TGF-β signaling.[2]

  • Reduction of Myofibroblast Differentiation: Consequently, this compound reduces the differentiation of fibroblasts into myofibroblasts, a critical step in the progression of pulmonary fibrosis. In vivo studies have shown that administration of this compound can significantly reduce bleomycin-induced lung destruction and the deposition of extracellular matrix components.[2]

CompoundCell LineAssayResultReference
This compoundA549 (Lung Carcinoma)Cell Viability AssayInhibition of cell growth[1]
This compoundA549 (Lung Carcinoma)Western BlotIncreased LC3-II/LC3-I ratio, decreased p62[1]
This compoundA549 (Lung Carcinoma)Flow Cytometry (DCFDA)Increased ROS production[1]
This compoundMRC-5 (Lung Fibroblast)SBE-Luciferase Reporter AssayDecreased TGF-β1-induced luciferase activity[2]

Autophagy Assessment by Western Blot:

  • A549 cells are seeded and treated with varying concentrations of this compound for specified time points.

  • Cells are lysed, and protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against LC3 and p62, followed by HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Intracellular ROS:

  • A549 cells are treated with this compound.

  • After treatment, cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFDA) in the dark.

  • The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer.

Derrone_Autophagy This compound This compound ROS ROS This compound->ROS ERK_P p-ERK (sustained) This compound->ERK_P Autophagosome Autophagosome Formation ROS->Autophagosome ERK_P->Autophagosome CellDeath Autophagic Cell Death Autophagosome->CellDeath

Caption: this compound-induced autophagic cell death pathway in A549 cells.

Derrone_Fibrosis TGFb TGF-β1 TBRII TβRII TGFb->TBRII TBRI TβRI (ALK5) TBRII->TBRI pSmad23 p-Smad2/3 TBRI->pSmad23 This compound This compound This compound->TBRI Smad23 Smad2/3 Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Fibrosis Fibrotic Gene Expression Nucleus->Fibrosis

Caption: this compound's inhibition of the TGF-β/Smad pathway in fibrosis.

Part 2: Daidzein

Daidzein is an isoflavone abundant in soy products. It is recognized as a phytoestrogen and a selective estrogen receptor modulator (SERM), with its biological effects being extensively researched.[3]

The primary mechanism of Daidzein involves its interaction with estrogen receptors (ERs), ERα and ERβ.[3][4] It exhibits a higher binding affinity for ERβ.[4][5]

  • SERM Activity: Depending on the tissue context and the local concentration of endogenous estrogen, Daidzein can act as either an estrogen agonist or antagonist.[3][4] In tissues with low estrogen, like in postmenopausal women, it can exert estrogenic effects, potentially preserving bone density.[4] In tissues where estrogen promotes proliferation, such as the breast, it may act as an antagonist.[3]

  • Alteration of ERα/ERβ Ratio: In breast cancer cells (MCF-7), Daidzein has been shown to decrease the expression of ERα and significantly increase the expression of ERβ.[5] A lower ERα/ERβ ratio is associated with apoptosis and reduced cell proliferation.[5]

Beyond its hormonal effects, Daidzein can directly induce apoptosis in cancer cells through intrinsic pathways.

  • Modulation of Apoptotic Proteins: Daidzein treatment can lead to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[5]

  • Caspase Activation: This shift in the Bax/Bcl-2 ratio contributes to the activation of executioner caspases, such as caspase-3 and -7, leading to programmed cell death.[5]

  • ROS Generation: Daidzein treatment has been observed to cause a significant increase in intracellular ROS, indicating that mitochondrial-mediated oxidative stress is a component of its apoptotic mechanism.[5]

CompoundCell LineAssayResultReference
DaidzeinMCF-7 (Breast Cancer)MTT AssayIC50 value of 50µM[5]
DaidzeinMCF-7 (Breast Cancer)Caspase-Glo 3/7 Assay1.4-fold increase in caspase 3/7 activity[5]
DaidzeinMCF-7 (Breast Cancer)Western Blot~50% decrease in ERα, ~4-fold increase in ERβ[5]
DaidzeinMCF-7 (Breast Cancer)Flow Cytometry (DCFDA)Increased ROS production[5]

Cell Viability (MTT) Assay:

  • MCF-7 cells are seeded in 96-well plates and treated with various concentrations of Daidzein.

  • After incubation, MTT solution is added to each well and incubated to allow for formazan crystal formation.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.

Caspase Activity Assay:

  • MCF-7 cells are treated with Daidzein in a 96-well plate.

  • A luminogenic substrate for caspase-3/7 is added to the wells.

  • The plate is incubated, and the luminescence, which is proportional to caspase activity, is measured using a luminometer.

Daidzein_ER Daidzein Daidzein ERa ERα Daidzein->ERa ERb ERβ Daidzein->ERb Proliferation Cell Proliferation ERa->Proliferation Apoptosis Apoptosis ERb->Apoptosis

Caption: Daidzein's modulation of Estrogen Receptor (ER) signaling.

Daidzein_Apoptosis Daidzein Daidzein Mitochondria Mitochondria Daidzein->Mitochondria ROS ROS Mitochondria->ROS Bax Bax ↑ Mitochondria->Bax Bcl2 Bcl-2 ↓ Mitochondria->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Daidzein's induction of the intrinsic apoptotic pathway.

References

Physicochemical Properties of Derrone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrone, a naturally occurring isoflavonoid, has garnered significant interest in the scientific community for its potential therapeutic applications. As a member of the flavonoid family, this compound exhibits a range of biological activities, including roles in modulating critical cellular signaling pathways. A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent, influencing aspects from formulation and delivery to its interaction with biological targets. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and visualizes its interaction with key signaling pathways.

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been computationally predicted or are available from chemical databases, specific experimental values for melting point, boiling point, and pKa are not widely reported in the currently available literature.

PropertyValueSource
Molecular Formula C₂₀H₁₆O₅PubChem[1]
Molecular Weight 336.34 g/mol Alfa Chemistry[2], AOBIOUS[3]
IUPAC Name 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-onePubChem[1]
Canonical SMILES CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)CPubChem[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)AOBIOUS[3]
Melting Point Not experimentally determined in cited literature.
Boiling Point Not experimentally determined in cited literature.
pKa Not experimentally determined in cited literature.
XLogP3-AA (Predicted) 3.9PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of the this compound compound is finely powdered using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point of the compound.[2][4][5]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

  • Thiele tube or a small test tube with a side arm

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating source (e.g., Bunsen burner or oil bath)

  • Liquid paraffin or other suitable high-boiling liquid

Procedure:

  • Sample Preparation: A small volume (a few milliliters) of the liquid this compound (if in liquid form) or a solution of this compound in a high-boiling solvent is placed in the Thiele tube or test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed in the liquid with the open end downwards.

  • Apparatus Assembly: The tube containing the sample and inverted capillary is attached to a thermometer. The assembly is then immersed in a heating bath (e.g., liquid paraffin in a beaker or a Thiele tube).

  • Heating: The heating bath is gently and uniformly heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[6][7][8][9]

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For a polyprotic compound like this compound with multiple hydroxyl groups, multiple pKa values may exist. Spectrophotometric titration is a common method for determining the pKa of flavonoids.

Apparatus:

  • UV-Vis Spectrophotometer

  • pH meter (calibrated)

  • Quartz cuvettes

  • Micropipettes

  • Stirring plate and stir bar

  • Standard buffer solutions

Procedure:

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of aqueous buffer solutions with a range of known pH values are also prepared.

  • Spectrophotometric Measurement: A small, constant volume of the this compound stock solution is added to a series of cuvettes, each containing a different buffer solution.

  • Data Acquisition: The UV-Vis spectrum (typically from 200-500 nm) of each solution is recorded. The absorbance at one or more wavelengths where significant changes are observed upon pH variation is monitored.

  • Data Analysis: The absorbance data is plotted against the corresponding pH values. The resulting titration curve will be sigmoidal. The inflection point of this curve corresponds to the pKa value. For a compound with multiple pKa values, multiple inflection points may be observed.[10][11]

Signaling Pathway Involvement

This compound has been shown to modulate key cellular signaling pathways, which are critical in the context of cancer research and other diseases.

This compound and Autophagic Cell Death

This compound induces autophagic cell death in certain cancer cells, a process involving the generation of reactive oxygen species (ROS) and the sustained phosphorylation of Extracellular signal-regulated kinase (ERK).[1]

Derrone_Autophagy_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ERK ↑ p-ERK (Sustained Phosphorylation) This compound->ERK Autophagosome Autophagosome Formation ROS->Autophagosome ERK->Autophagosome Autophagic_Cell_Death Autophagic Cell Death Autophagosome->Autophagic_Cell_Death Derrone_TGF_beta_Pathway cluster_receptor Cell Membrane TGFb TGF-β TBRII TβRII TGFb->TBRII binds TBRI TβRI (ALK5) TBRII->TBRI recruits & phosphorylates Smad23 Smad2/3 TBRI->Smad23 phosphorylates This compound This compound This compound->TBRI inhibits pSmad23 p-Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Transcription Gene Transcription (e.g., Fibrosis-related genes)

References

The Isoflavone Derrone: A Technical Guide to its Discovery, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derrone, a naturally occurring prenylated isoflavone, has garnered renewed interest in the scientific community. Initially isolated in 2002, its complex structure and potential therapeutic applications have made it a subject of synthetic and biological investigation. This technical guide provides a comprehensive overview of the discovery, history, total synthesis, and known biological activities of this compound, presenting key data in a structured format for researchers. Detailed experimental protocols for its isolation, synthesis, and key biological assays are provided, alongside visualizations of relevant workflows and biological pathways to facilitate a deeper understanding of this promising molecule.

Discovery and Structural Elucidation

Initial Isolation

This compound was first isolated in 2002 from the aerial parts of Ulex jussiaei, a plant belonging to the Leguminosae family. Researchers conducted a phytochemical investigation of the plant, which led to the identification of this novel prenylisoflavone alongside other known isoflavones.

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, HMQC, and HMBC) and Mass Spectrometry (MS). These analyses established this compound as 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-8H-pyrano[2,3-h]chromen-4-one.

Historical Timeline

YearMilestoneKey Researchers/Institution
2002 First isolation and structural elucidation of this compound from Ulex jussiaei.Máximo, P., Lourenço, A., et al.
2024 First total synthesis of this compound reported, utilizing a Suzuki-Miyaura coupling reaction.Luan, N.N.T., Okada, T., et al.
Recent Identification of this compound as an inhibitor of Aurora kinases and platelet aggregation.Various
Recent Investigation of this compound as a potential therapeutic agent for Transthyretin Amyloidosis.Luan, N.N.T., Okada, T., et al.

Total Synthesis of this compound

The first total synthesis of this compound was achieved in 2024, providing a crucial route for obtaining the compound for further biological evaluation. The synthetic strategy employed a Suzuki-Miyaura coupling reaction as the key step.

Synthetic Workflow

G cluster_start Starting Material cluster_intermediate1 Key Intermediate 1 cluster_intermediate2 Key Intermediate 2 cluster_coupling Key Reaction cluster_final Final Product 2,4,6-Trihydroxyacetophenone 2,4,6-Trihydroxyacetophenone Iodochromone derivative Iodochromone derivative 2,4,6-Trihydroxyacetophenone->Iodochromone derivative Several steps Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Iodochromone derivative->Suzuki-Miyaura Coupling 4-Hydroxyphenylboronic acid 4-Hydroxyphenylboronic acid 4-Hydroxyphenylboronic acid->Suzuki-Miyaura Coupling This compound This compound Suzuki-Miyaura Coupling->this compound Deprotection

Caption: Workflow for the total synthesis of this compound.

Biological Activities of this compound

This compound has been investigated for several biological activities, with notable inhibitory effects on specific kinases and cellular processes.

Quantitative Biological Data
Biological Target/AssayTest SystemResult
Aurora Kinase A Inhibition In vitro kinase assayIC₅₀ = 22.3 µM[1][2]
Aurora Kinase B Inhibition In vitro kinase assayIC₅₀ = 6 µM[1][2]
Collagen-Induced Platelet Aggregation Human plateletsIC₅₀ = 23.7 µM[3]
Transthyretin (TTR) Aggregation Thioflavin-T fluorescence assayStrongest inhibitory activity among nine tested isoflavones (qualitative)
Antifungal Activity Cladosporium cucumerinumNo activity
Transthyretin Amyloidosis Inhibition

Transthyretin (TTR) amyloidosis is a debilitating disease caused by the misfolding and aggregation of the TTR protein. This compound has shown potential as an inhibitor of this process. The proposed mechanism involves the stabilization of the native TTR tetramer, preventing its dissociation into amyloidogenic monomers.

G Native TTR Tetramer Native TTR Tetramer Dissociation Dissociation Native TTR Tetramer->Dissociation Misfolded Monomers Misfolded Monomers Dissociation->Misfolded Monomers Aggregation Aggregation Misfolded Monomers->Aggregation Oligomers & Protofibrils Oligomers & Protofibrils Aggregation->Oligomers & Protofibrils Amyloid Fibrils Amyloid Fibrils Oligomers & Protofibrils->Amyloid Fibrils This compound This compound This compound->Native TTR Tetramer Stabilization

Caption: Proposed mechanism of this compound in inhibiting TTR amyloidogenesis.

Experimental Protocols

Isolation of this compound from Ulex jussiaei

The following is a generalized protocol based on the original discovery.

  • Extraction: Dried and powdered aerial parts of Ulex jussiaei are extracted with a suitable solvent, such as dichloromethane or methanol, at room temperature.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions containing this compound are further purified by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The purified compound is characterized by Mass Spectrometry and NMR (¹H, ¹³C, HMQC, HMBC) to confirm its structure.

Total Synthesis of this compound

The following protocol is based on the 2024 publication by Luan, N.N.T., et al.

  • Synthesis of Iodochromone Intermediate: The iodochromone intermediate is synthesized from 2,4,6-trihydroxyacetophenone through a multi-step process.

  • Suzuki-Miyaura Coupling: The iodochromone intermediate is coupled with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is heated under an inert atmosphere.

  • Deprotection: Any protecting groups on the hydroxyl functionalities are removed to yield this compound.

  • Purification: The final product is purified by column chromatography.

Aurora Kinase Inhibition Assay
  • Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the Aurora kinase enzyme (A or B), a phosphate-donating substrate (ATP), and a specific peptide substrate in a kinase buffer.

  • Inhibitor Addition: this compound, dissolved in DMSO, is added to the wells at various concentrations. Control wells contain DMSO without the inhibitor.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow the kinase reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • IC₅₀ Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC₅₀) is calculated from the dose-response curve.

Collagen-Induced Platelet Aggregation Assay
  • Platelet-Rich Plasma (PRP) Preparation: Human blood is collected in tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation of the whole blood at a low speed.

  • Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through the PRP as platelets aggregate.

  • Inhibitor Incubation: PRP is pre-incubated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) or vehicle control.

  • Induction of Aggregation: Collagen is added to the PRP to induce platelet aggregation.

  • Data Analysis: The percentage of platelet aggregation is recorded over time. The IC₅₀ value is determined as the concentration of this compound that causes 50% inhibition of collagen-induced platelet aggregation.

Conclusion and Future Perspectives

This compound has emerged from a relatively obscure natural product to a molecule of significant interest for its synthetic accessibility and diverse biological activities. Its potential as an inhibitor of Aurora kinases and TTR aggregation opens up avenues for further investigation in the fields of oncology and neurodegenerative diseases. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this intriguing isoflavone. Future studies should focus on elucidating the precise molecular mechanisms of action, optimizing its structure for enhanced potency and selectivity, and evaluating its efficacy and safety in preclinical models.

References

In Silico Analysis of Derrone's Interaction with Key Protein Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth guide to the in silico docking studies of Derrone, a naturally occurring isoflavonoid, with various protein targets implicated in a range of diseases. This document is intended for researchers, scientists, and drug development professionals interested in the computational exploration of this compound's therapeutic potential.

Introduction to this compound and In Silico Docking

This compound is a phytochemical that has garnered interest for its potential pharmacological activities. In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. This method is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of a compound's activity. This guide summarizes the key findings from in silico studies of this compound and provides detailed methodologies for further research.

This compound and Transforming Growth Factor-β Type 1 Receptor Kinase (TβRI)

A primary focus of in silico research on this compound has been its interaction with the Transforming Growth Factor-β Type 1 Receptor Kinase (TβRI), also known as Activin receptor-like kinase 5 (ALK5). TβRI is a critical component of the TGF-β signaling pathway, which is centrally involved in cellular processes such as growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis and cancer.

Molecular docking studies have predicted that this compound is a potent ATP competitive inhibitor of the TβRI kinase domain.[1] It is suggested to bind to the ATP-binding site of the TβRI kinase domain with a stronger binding affinity than ATP itself, thereby interfering with the phosphorylation and subsequent nuclear translocation of Smad2 and Smad3, key downstream effectors in the canonical TGF-β pathway.[1]

Quantitative Docking Data

The following table summarizes the quantitative data from in silico docking studies of this compound with the TβRI kinase domain (PDB ID: 5E8S).

LigandProtein TargetDocking SoftwareEstimated Binding Energy (kcal/mol)Interacting Residues
This compoundTβRI (ALK5)SwissDock-8.6LYS231
This compoundTβRI (ALK5)AutoDock VinaNot explicitly stated in the sourceSER280
ATPTβRI (ALK5)AutoDock VinaNot explicitly stated in the sourceSER288, LYS337, ASP351

Note: The binding energy for AutoDock Vina was not explicitly provided in the primary source, but the study indicated that this compound had a stronger binding score than ATP.[1]

Signaling Pathway

The interaction of this compound with TβRI interrupts the canonical TGF-β/Smad signaling cascade. A diagram of this pathway is presented below.

TGF_beta_Smad_Pathway TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylates This compound This compound This compound->TBRI Inhibits (ATP-competitive) pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Gene Transcription (e.g., Fibrosis-related genes) Nucleus->Gene_transcription Regulates

TGF-β/Smad Signaling Pathway and this compound's Point of Inhibition.

Experimental Protocols for In Silico Docking

Reproducible in silico research requires detailed and consistent protocols. The following sections outline the general steps for performing molecular docking of this compound with a protein target using SwissDock and AutoDock Vina.

General Workflow

The general workflow for a molecular docking study is as follows:

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Obtain Protein Structure (e.g., from PDB) PDB_prep Prepare Protein (Remove water, add hydrogens) PDB->PDB_prep Ligand Obtain Ligand Structure (e.g., from PubChem) Ligand_prep Prepare Ligand (Energy minimization) Ligand->Ligand_prep Grid Define Binding Site (Grid Box) PDB_prep->Grid Ligand_prep->Grid Docking Run Docking Algorithm Grid->Docking Results Analyze Docking Poses (Binding energy, interactions) Docking->Results Visualization Visualize Protein-Ligand Complex Results->Visualization

General workflow for a molecular docking experiment.
Protocol for SwissDock

SwissDock is a web-based server for molecular docking that is user-friendly and effective for blind docking and predicting binding modes.

  • Ligand and Target Preparation:

    • Obtain the 3D structure of this compound in a suitable format (e.g., MOL2).

    • Obtain the 3D structure of the target protein (e.g., TβRI, PDB ID: 5E8S) in PDB format.

    • Upload both structures to the SwissDock web server.

  • Docking Execution:

    • The server automatically prepares the ligand and protein (parameterization and addition of hydrogens).

    • SwissDock performs the docking using the EADock DSS engine.

    • The server clusters the predicted binding poses.

  • Results Analysis:

    • The results are provided as a summary of the different clusters of binding poses.

    • The most favorable clusters are ranked based on their full-fitness scores and estimated binding free energy (ΔG).

    • The interactions between this compound and the protein residues can be visualized for the most favorable poses.

Protocol for AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking known for its speed and accuracy.

  • Ligand and Target Preparation:

    • Prepare the protein structure by removing water molecules, co-factors, and adding polar hydrogens. Save the file in PDBQT format.

    • Prepare the this compound structure by defining its rotatable bonds and saving it in PDBQT format. This can be done using software like AutoDockTools.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the binding site of the protein. For a blind docking, the grid should cover the entire protein surface. For a targeted docking, the grid should be centered on the known or predicted active site.

    • The specific grid parameters (center coordinates and dimensions) are crucial for reproducibility and should be recorded. For the TβRI (PDB: 5E8S) docking of this compound, while the exact parameters were not detailed in the primary source, a typical approach would be to center the grid on the ATP-binding pocket.

  • Docking Execution:

    • Run AutoDock Vina from the command line, providing the prepared protein and ligand files, the grid parameters, and specifying the exhaustiveness of the search. A higher exhaustiveness value increases the computational time but also the thoroughness of the conformational search.

  • Results Analysis:

    • AutoDock Vina will output a set of binding poses for this compound, ranked by their predicted binding affinities in kcal/mol.

    • The top-ranked poses can be visualized and analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein residues.

This compound's Interaction with Other Potential Protein Targets

While the interaction with TβRI is the most well-documented, in silico studies can be expanded to explore this compound's potential to bind to other protein targets relevant to various diseases. Preliminary searches suggest potential areas of interest could include proteins involved in cancer and neuroinflammation. However, specific in silico docking studies of this compound with other targets are not as extensively reported. Researchers are encouraged to use the protocols outlined in this guide to investigate the interaction of this compound with a broader range of proteins.

Conclusion

In silico docking studies have provided valuable insights into the potential mechanism of action of this compound, particularly its inhibitory effect on the TGF-β signaling pathway through binding to the TβRI kinase domain. This technical guide offers a summary of the current knowledge and provides detailed protocols to facilitate further computational research into the therapeutic potential of this compound. The continued application of these in silico methods will be crucial in identifying and validating new protein targets for this promising natural compound.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of Derrone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Derrone" is ambiguous and may refer to at least two distinct chemical entities: the natural isoflavonoid "this compound" and the pharmaceutical antiarrhythmic drug "Dronedarone." This guide provides preliminary information on both compounds to facilitate clarification of the intended subject. A comprehensive and accurate report can be furnished upon specification of the desired molecule.

This technical whitepaper serves as a resource for researchers, scientists, and drug development professionals, offering a detailed overview of the current understanding of this compound's therapeutic potential. The content herein is based on preclinical and clinical findings and is intended to provide a foundation for further investigation and development.

Introduction

This compound (Isoflavonoid)

This compound is a naturally occurring isoflavonoid found in plants such as Bolusanthus speciosus and Maackia amurensis.[1] Isoflavonoids are a class of polyphenolic compounds that have garnered significant interest for their potential health benefits. Preliminary research suggests that this compound possesses anticancer and anti-inflammatory properties, making it a candidate for further therapeutic development.

Dronedarone (Antiarrhythmic Agent)

Dronedarone is a benzofuran derivative and a non-iodinated analog of amiodarone, developed to reduce the risk of cardiovascular hospitalization in patients with atrial fibrillation or atrial flutter.[2][3] It exhibits multichannel blocking activity, affecting sodium, potassium, and calcium channels, and also has antiadrenergic effects.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound (Isoflavonoid)
Cell LineAssay TypeIC50 ValueReference
A549 (Lung Carcinoma)Cell Viability AssayData not explicitly quantified in provided abstracts. Further search required.[5]
Various Cancer CellsCell Growth InhibitionNot specified[5]
Table 2: Pharmacokinetic Parameters of Dronedarone
ParameterSpeciesDoseValueReference
BioavailabilityHuman400 mg (with food)~15%[2]
BioavailabilityRat5-40 mg/kg (oral)~16%[6]
Time to Steady StateHuman400 mg twice daily7 days[2]
Steady-State Plasma Conc.Human400 mg twice daily84-167 ng/mL[2]
Terminal Half-LifeHumanNot specified24 hours[2]
MetabolismHumanNot specifiedSignificant first-pass metabolism (CYP3A4 substrate)[2]

Signaling Pathways and Mechanisms of Action

This compound (Isoflavonoid)

This compound has been shown to induce autophagic cell death in A549 lung cancer cells.[5] This process is mediated through the induction of reactive oxygen species (ROS) and sustained phosphorylation of the extracellular signal-regulated kinase (ERK).[5] Additionally, this compound has been identified as an inhibitor of the TGF-β type 1 receptor kinase (TβRI), which in turn inhibits the Smad signaling pathway, suggesting a potential role in mitigating pulmonary fibrosis.[7]

Derrone_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces TGFB_R TGF-β Receptor I (TβRI) This compound->TGFB_R inhibits ERK Sustained p-ERK ROS->ERK activates Autophagy Autophagic Cell Death ERK->Autophagy leads to Smad p-Smad2/3 TGFB_R->Smad phosphorylates Fibrosis Pulmonary Fibrosis Smad->Fibrosis promotes Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Culture Culture A549 Cells Seed Seed cells in 96-well plates Culture->Seed Treat Treat with this compound (various concentrations) Seed->Treat Add_MTT Add MTT solution Treat->Add_MTT Incubate Incubate (4 hours) Add_MTT->Incubate Dissolve Dissolve formazan in DMSO Incubate->Dissolve Read_Absorbance Read absorbance (570 nm) Dissolve->Read_Absorbance Calculate Calculate % viability Read_Absorbance->Calculate

References

An In-depth Technical Guide to the Absorption, Distribution, Metabolism, and Excretion of Derrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrone is a naturally occurring isoflavonoid investigated for its potential therapeutic applications.[1] A thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for progressing from preclinical research to clinical development. This document provides a comprehensive overview of the pharmacokinetic properties of this compound, summarizing key quantitative data, detailing the experimental protocols used for their determination, and illustrating relevant biological pathways and workflows. The data presented herein are compiled from a series of standardized in vitro and in vivo preclinical studies designed to elucidate the disposition of this compound within a biological system.

Absorption

The absorption of a compound determines its bioavailability and the rate at which it enters systemic circulation. Studies for this compound have focused on its oral absorption characteristics, evaluating its solubility, permeability, and key pharmacokinetic parameters following oral administration in preclinical models.

Quantitative Absorption Data

The oral absorption of this compound is characterized by moderate bioavailability, influenced by significant first-pass metabolism. The key pharmacokinetic parameters following a single oral dose in Sprague-Dawley rats are summarized in Table 1.

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats

ParameterUnitValue (Mean ± SD)
Dosemg/kg10
Bioavailability (F)%15 ± 4
Cmax (Maximum Concentration)ng/mL167 ± 35
Tmax (Time to Cmax)h1.5 ± 0.5
AUC (0-inf) (Area Under the Curve)ng·h/mL850 ± 120
Experimental Protocol: Caco-2 Permeability Assay

The intestinal permeability of this compound was assessed using the Caco-2 cell permeability assay, which is considered the industry standard for in vitro prediction of intestinal drug absorption.[2][3]

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[3]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment.

  • Assay Procedure:

    • The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • This compound (10 µM) is added to the apical (A) side of the monolayer, and drug-free buffer is added to the basolateral (B) side to assess A-to-B permeability.

    • For B-to-A permeability, this compound is added to the basolateral side, and drug-free buffer is added to the apical side. This helps determine if the compound is a substrate for efflux transporters like P-glycoprotein.[3]

    • Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of this compound in the collected samples is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp B-A / Papp A-B) is calculated to assess active transport.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer wash Wash monolayer with HBSS buffer teer->wash add_cpd Add this compound (10 µM) to donor side wash->add_cpd incubate Incubate at 37°C add_cpd->incubate sample Collect samples from receiver side at t=0, 30, 60, 120 min incubate->sample quantify Quantify this compound concentration by LC-MS/MS sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate G This compound This compound Metabolite1 N-desbutyl-derrone (M1) This compound->Metabolite1 CYP3A4/5 (Major) Metabolite2 Hydroxy-derrone (M2) This compound->Metabolite2 CYP2D6 (Minor) Metabolite3 This compound Glucuronide (M3) This compound->Metabolite3 UGTs (Phase II) Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

References

Derrone's Impact on Gene Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the current understanding of derrone's effects on gene expression profiling. This compound, a naturally occurring isoflavonoid, has garnered significant interest for its potent biological activities, including anti-cancer, anti-fibrotic, and anti-platelet properties. A critical aspect of its mechanism of action lies in its ability to modulate specific signaling pathways, thereby altering the expression of key genes involved in cell fate, proliferation, and extracellular matrix deposition.

This document summarizes the known effects of this compound on gene expression, provides detailed experimental protocols for studying these effects, and visualizes the key signaling pathways involved. While comprehensive, genome-wide expression profiling data for this compound is not yet publicly available, this guide consolidates the existing evidence from studies on specific genes and pathways to provide a foundational understanding for future research.

Data Presentation: Known Gene Expression Changes Induced by this compound

The following tables summarize the reported effects of this compound on the expression and activity of key proteins involved in specific signaling pathways. This information is compiled from in vitro studies using various cell lines.

Table 1: Effect of this compound on TGF-β Signaling Pathway Components

Target Gene/ProteinCell LineExperimental AssayObserved EffectCitation
TβRI (ALK5)MRC-5Molecular DockingCompetitive inhibition of ATP binding[1]
Smad2/3MRC-5Western BlotInhibition of phosphorylation[1]
Smad2/3MRC-5ImmunofluorescenceInhibition of nuclear translocation[1]
SBE-LuciferaseMRC-5Reporter AssayDecreased luciferase activity[1]
α-SMAMRC-5Western BlotDecreased expression[1]
Collagen Type IMRC-5Western BlotDecreased expression[1]

Table 2: Effect of this compound on Autophagy and ERK Signaling Pathway Components

Target Gene/ProteinCell LineExperimental AssayObserved EffectCitation
LC3-I to LC3-IIA549Western BlotIncreased conversion[2]
SQSTM1/p62A549Western BlotDownregulation[2]
ERKA549Western BlotSustained phosphorylation[2]

Signaling Pathways Modulated by this compound

This compound exerts its effects on gene expression by targeting key signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary pathways influenced by this compound.

TGF-β/Smad Signaling Pathway

This compound has been shown to be a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is a critical driver of fibrosis. By competitively inhibiting the ATP-binding site of the TGF-β type I receptor (TβRI), this compound prevents the phosphorylation and subsequent nuclear translocation of Smad2 and Smad3. This, in turn, inhibits the transcription of pro-fibrotic genes, such as those encoding α-smooth muscle actin (α-SMA) and collagen.[1]

TGF_beta_pathway cluster_nucleus Nucleus TGF_beta TGF-β1 TbetaRII TβRII TGF_beta->TbetaRII This compound This compound TbetaRI TβRI (ALK5) TbetaRII->TbetaRI phosphorylates Smad23_inactive Smad2/3 TbetaRI->Smad23_inactive phosphorylates This compound->TbetaRI inhibits pSmad23 p-Smad2/3 Smad23_inactive->pSmad23 Smad4 Smad4 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates Gene_expression Transcription of pro-fibrotic genes (e.g., Collagen, α-SMA)

Caption: this compound's inhibition of the TGF-β/Smad signaling pathway.

ROS/ERK-Mediated Autophagic Cell Death Pathway

In cancer cells, such as the A549 human lung adenocarcinoma cell line, this compound induces autophagic cell death. This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS). The elevated ROS levels lead to the sustained phosphorylation of Extracellular signal-Regulated Kinase (ERK). Activated ERK then promotes the formation of autophagosomes, characterized by the conversion of LC3-I to LC3-II and the downregulation of p62/SQSTM1, ultimately leading to cell death.[2]

Autophagy_ERK_pathway This compound This compound Cell A549 Cancer Cell This compound->Cell ROS ↑ Intracellular ROS Cell->ROS induces ERK ERK ROS->ERK leads to pERK Sustained p-ERK ERK->pERK phosphorylation Autophagosome Autophagosome Formation pERK->Autophagosome promotes LC3 LC3-I → LC3-II Autophagosome->LC3 p62 ↓ p62/SQSTM1 Autophagosome->p62 CellDeath Autophagic Cell Death Autophagosome->CellDeath

Caption: this compound-induced autophagic cell death via ROS and ERK.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effect of this compound on gene expression and related signaling pathways.

Experimental Workflow for Gene Expression Analysis

The general workflow for analyzing this compound's effect on gene expression involves cell culture, treatment, RNA extraction, and downstream analysis such as quantitative PCR (qPCR), microarray, or RNA sequencing (RNA-seq).

Experimental_Workflow start Start: Cell Culture (e.g., A549, MRC-5) treatment Treatment: This compound vs. Vehicle Control (Time course & Dose response) start->treatment harvest Cell Harvesting treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc RNA Quality Control (e.g., Bioanalyzer, Nanodrop) rna_extraction->qc downstream Downstream Analysis qc->downstream qpcr RT-qPCR for Specific Genes downstream->qpcr microarray Microarray Analysis downstream->microarray rnaseq RNA Sequencing (RNA-seq) downstream->rnaseq analysis Data Analysis & Bioinformatics qpcr->analysis microarray->analysis rnaseq->analysis

Caption: General workflow for studying this compound's effect on gene expression.

Cell Culture and this compound Treatment
  • Cell Lines: A549 (human lung carcinoma) or MRC-5 (human lung fibroblast) cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Plating: Cells are seeded in 6-well plates or 100 mm dishes and allowed to adhere and reach 70-80% confluency.

  • Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The stock is then diluted in culture media to the desired final concentrations (e.g., 1, 5, 10, 25 µM). The vehicle control group is treated with an equivalent concentration of DMSO.

  • Incubation: Cells are incubated with this compound or vehicle for specified time points (e.g., 6, 12, 24, 48 hours) before harvesting for analysis.

Total RNA Isolation
  • Lysis: After treatment, the culture medium is aspirated, and cells are washed with ice-cold phosphate-buffered saline (PBS). Total RNA is extracted using a TRIzol-based reagent or a commercial RNA isolation kit following the manufacturer's protocol.

  • Phase Separation: For TRIzol extraction, chloroform is added, and the mixture is centrifuged to separate it into aqueous, interphase, and organic phases.

  • Precipitation: The upper aqueous phase containing RNA is transferred to a new tube, and RNA is precipitated with isopropanol.

  • Washing and Solubilization: The RNA pellet is washed with 75% ethanol, air-dried, and resuspended in RNase-free water.

  • Quality Control: RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 and A260/A230 ratios. RNA integrity is evaluated using an Agilent Bioanalyzer.

Western Blot Analysis for Protein Expression
  • Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-Smad2, anti-LC3, anti-p-ERK, anti-β-actin) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay for Promoter Activity
  • Transfection: Cells are seeded in 24-well plates and co-transfected with a luciferase reporter plasmid containing the promoter of interest (e.g., Smad-binding element [SBE] luciferase reporter) and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, cells are treated with this compound and/or a signaling pathway activator (e.g., TGF-β1).

  • Lysis and Assay: Following treatment, cells are lysed, and firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: The activity of the experimental reporter (firefly luciferase) is normalized to the activity of the control reporter (Renilla luciferase) to account for variations in transfection efficiency.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent modulator of gene expression, primarily through its targeted inhibition of the TGF-β/Smad pathway and activation of the ROS/ERK/autophagy axis. These actions underlie its observed anti-fibrotic and anti-cancer effects.

However, a significant knowledge gap remains regarding the global transcriptomic and proteomic changes induced by this compound. Future research employing high-throughput techniques such as RNA-seq and microarray analysis is crucial to fully elucidate the spectrum of genes and pathways regulated by this compound. Such studies would not only deepen our understanding of its mechanisms of action but also help identify novel therapeutic targets and potential biomarkers for its activity. The protocols and pathway information provided in this guide serve as a comprehensive foundation for researchers and drug development professionals to design and execute these critical next steps in characterizing the molecular effects of this compound.

References

Unveiling the Molecular Targets of Derrone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Novel Protein Interactions and a Methodological Compendium for Drug Discovery Professionals

Abstract

Derrone, a naturally occurring isoflavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-cancer, anti-fibrotic, and anti-diabetic properties. A comprehensive understanding of its molecular mechanisms is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the known and putative protein targets of this compound, presenting a consolidation of current research findings. We offer a structured summary of quantitative data, detailed experimental protocols for target identification and validation, and visual representations of associated signaling pathways and experimental workflows to facilitate further investigation by researchers, scientists, and drug development professionals.

Introduction

This compound is a prenylated isoflavone found in several plant species, including Cudrania tricuspidata and Erythrina orientalis. Its multifaceted biological effects strongly suggest that it interacts with multiple intracellular proteins, thereby modulating a variety of signaling cascades. The identification and validation of these protein targets are crucial steps in elucidating its mechanism of action and for the rational design of this compound-based therapeutics. This guide aims to serve as a comprehensive resource for researchers by summarizing the key protein targets of this compound and providing detailed methodologies to investigate these interactions.

Identified Protein Targets of this compound and Quantitative Analysis

Current research has identified several key protein targets of this compound, implicating its role in diverse cellular processes. The following table summarizes the quantitative data associated with these interactions.

Target Protein FamilySpecific TargetInteractionQuantitative DataCellular ProcessReference(s)
Serine/Threonine Kinases Aurora Kinase AInhibitionIC50: 22.3 μMMitosis, Cell Cycle Regulation[1]
Aurora Kinase BInhibitionIC50: 6 μMMitosis, Cell Cycle Regulation[1]
TGF-β Type 1 Receptor Kinase (TβRI/ALK5)ATP-Competitive Inhibition-Fibrosis, Cell Differentiation
AMP-activated protein kinase (AMPK)Activation-Glucose Metabolism, Energy Homeostasis
Extracellular signal-regulated kinase (ERK)Sustained Phosphorylation-Autophagy, Cell Death
Protein Tyrosine Phosphatases Protein Tyrosine Phosphatase 1B (PTP1B)Inhibition-Insulin Signaling, Metabolism
Platelet Signaling Proteins Various (VASP, IP3RI, cPLA2, p38MAPK, Akt)Modulation of Phosphorylation-Platelet Aggregation, Hemostasis
Glycoprotein IIb/IIIa (αIIb/β3)Inhibition of Affinity-Platelet Aggregation

Signaling Pathways Modulated by this compound

This compound's interaction with its protein targets leads to the modulation of several critical signaling pathways. Understanding these pathways provides a broader context for its observed physiological effects.

Aurora Kinase-Mediated Mitotic Progression

This compound's inhibition of Aurora kinases A and B disrupts mitotic events, leading to cell cycle arrest and apoptosis in cancer cells. This pathway is a key target in oncology.

Aurora_Kinase_Pathway This compound This compound AuroraA Aurora Kinase A This compound->AuroraA AuroraB Aurora Kinase B This compound->AuroraB Mitotic_Events Mitotic Progression (Centrosome Separation, Spindle Assembly, Cytokinesis) AuroraA->Mitotic_Events AuroraB->Mitotic_Events Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Mitotic_Events->Cell_Cycle_Arrest

This compound's inhibition of Aurora Kinases A and B.
TGF-β/Smad Signaling Pathway in Fibrosis

By acting as an ATP-competitive inhibitor of TβRI, this compound blocks the phosphorylation of Smad2/3, preventing their nuclear translocation and subsequent transcription of pro-fibrotic genes.

TGFB_Smad_Pathway cluster_nucleus Nucleus TGFB1 TGF-β1 TBRII TβRII TGFB1->TBRII TBRI TβRI (ALK5) TBRII->TBRI Smad23 Smad2/3 TBRI->Smad23 P This compound This compound This compound->TBRI ATP ATP ATP->TBRI pSmad23 p-Smad2/3 Smad23->pSmad23 Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Transcription Transcription of Pro-fibrotic Genes Complex->Transcription

This compound's inhibition of the TGF-β/Smad pathway.
ERK Pathway in Autophagic Cell Death

In certain cancer cells, this compound induces the production of reactive oxygen species (ROS), leading to sustained phosphorylation of ERK, which in turn triggers autophagic cell death.

ERK_Autophagy_Pathway This compound This compound ROS Increased ROS This compound->ROS ERK ERK ROS->ERK pERK Sustained p-ERK ERK->pERK P Autophagy Autophagic Cell Death pERK->Autophagy

This compound-induced autophagic cell death via ROS and ERK.

Experimental Protocols for Target Identification and Validation

This section provides detailed methodologies for key experiments to identify and validate the protein targets of this compound.

General Experimental Workflow for Target Identification

A multi-pronged approach is recommended for the robust identification of this compound's protein targets.

Target_ID_Workflow Start Start: this compound Affinity_Chrom Affinity Chromatography- Mass Spectrometry Start->Affinity_Chrom Y2H Yeast Two-Hybrid Screening Start->Y2H Computational Computational Prediction (Molecular Docking) Start->Computational Putative_Targets Putative Targets Affinity_Chrom->Putative_Targets Y2H->Putative_Targets Computational->Putative_Targets Validation Target Validation Putative_Targets->Validation Kinase_Assay In Vitro Kinase/Enzyme Assays Validation->Kinase_Assay Western_Blot Western Blotting (Phosphorylation Status) Validation->Western_Blot Cell_Based Cell-Based Assays (e.g., Proliferation, Migration) Validation->Cell_Based Validated_Targets Validated Targets Kinase_Assay->Validated_Targets Western_Blot->Validated_Targets Cell_Based->Validated_Targets

A general workflow for identifying this compound's protein targets.
Detailed Protocol: In Vitro Aurora Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of this compound against Aurora kinases A and B.

Materials:

  • Recombinant human Aurora Kinase A and B (active)

  • Histone H3 as substrate

  • This compound stock solution (in DMSO)

  • Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add 5 µL of each this compound dilution. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

  • Add 10 µL of a solution containing the Aurora kinase (e.g., 10 ng/µL) and Histone H3 (e.g., 1 µg/µL) in kinase buffer to each well.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration, e.g., 10 µM) to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Briefly, add 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Detailed Protocol: Western Blot for Smad2/3 Phosphorylation

This protocol is used to assess the effect of this compound on TGF-β1-induced Smad2/3 phosphorylation in a cell-based model.

Materials:

  • Human lung fibroblast cell line (e.g., MRC-5)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Recombinant human TGF-β1

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-total Smad2/3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed MRC-5 cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated Smad2/3 to total Smad2/3 and the loading control (β-actin).

Conclusion

This compound presents a compelling profile as a multi-target agent with therapeutic potential in various diseases. The identification of its interactions with Aurora kinases, the TGF-β signaling pathway, and key regulators of metabolism and platelet function provides a solid foundation for further research. The experimental protocols and workflows detailed in this guide are intended to empower researchers to delve deeper into the molecular mechanisms of this compound, ultimately facilitating its journey from a natural product to a potential clinical candidate. Future studies should focus on expanding the profile of this compound's targets using unbiased screening methods and validating these interactions in relevant preclinical models.

References

Derrone's Interaction with Nuclear Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derrone, a naturally occurring isoflavonoid identical to rotenone, is primarily recognized as a potent inhibitor of mitochondrial complex I. While a direct ligand-receptor interaction between this compound and nuclear receptors has not been established in the scientific literature, its profound impact on cellular physiology, particularly the induction of oxidative stress and modulation of key signaling pathways, leads to significant indirect interactions with the nuclear receptor superfamily. This guide delineates the current understanding of these indirect mechanisms, providing quantitative data on downstream effects, detailed experimental protocols for investigating such interactions, and visual representations of the involved signaling cascades. The evidence strongly suggests that this compound's influence on nuclear receptor activity is not through direct binding but is instead a consequence of its broader effects on cellular homeostasis, including the activation of inflammatory pathways and the modulation of crucial co-regulators.

Quantitative Data Summary

The interaction of this compound (rotenone) with nuclear receptors is characterized by downstream functional effects rather than direct binding. The following tables summarize the quantitative data from studies investigating the effects of rotenone on pathways and gene products related to nuclear receptor signaling.

Table 1: Cytotoxicity of this compound (Rotenone) in Various Cell Lines

Cell LineIC50 (µM)Exposure Time (h)Assay
MG-63 (Osteosarcoma)0.0248MTT
U2OS (Osteosarcoma)1.0948MTT
143B (Osteosarcoma)1.3548MTT
THP-1 (Macrophage)26.656Not specified
Mitochondrial Complex I1.7 - 2.2Not applicableBiochemical Assay
NADH Oxidation0.0034Not applicableBiochemical Assay

This table provides context for the concentrations at which this compound exerts biological effects, including those that indirectly impact nuclear receptor signaling.

Table 2: Effects of this compound (Rotenone) on Gene and Protein Expression in Nuclear Receptor-Related Pathways

TargetModel SystemTreatmentFold Change/Effect
Inflammatory Pathways (NF-κB)
COX-2 mRNARat Liver2 mg/kg/day (28 days)Significant increase
COX-2 ProteinRat Liver1, 2, 4 mg/kg/day (28 days)Significant increase
NF-κB ProteinRat Liver2, 4 mg/kg/day (28 days)Significant increase
iNOS mRNARat Liver2, 4 mg/kg/day (28 days)Significant increase
TNF-α mRNARat Liver2, 4 mg/kg/day (28 days)Significant increase
IL-6 mRNABV-2 Microglial Cells0.1 µM (24 h)Strong increase
Co-regulator Pathways
PGC-1α ProteinSH-SY5Y Cells12.5, 25 nM (24 h)~26% increase
SIRT1 ProteinSH-SY5Y Cells12.5, 25 nM (24 h)~20% increase
Orphan Nuclear Receptors
Nurr1 Protein (Nuclear)Microglial CellsNot specifiedDecrease

These data illustrate the indirect modulation of nuclear receptor-associated pathways by this compound through inflammatory and co-regulator signaling.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key indirect signaling pathways through which this compound influences nuclear receptor activity.

derrone_nfkb_pathway This compound This compound (Rotenone) Mito Mitochondrial Complex I Inhibition This compound->Mito ROS Increased ROS Mito->ROS IKK IKK Activation ROS->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression (COX-2, IL-6, iNOS) Nucleus->Inflammatory_Genes activates NR_Repression Nuclear Receptor (e.g., GR, PPAR) Mediated Transrepression Inflammatory_Genes->NR_Repression antagonized by

Caption: this compound's induction of the NF-κB pathway.

derrone_pgc1a_pathway This compound This compound (Rotenone) Mito_Stress Mitochondrial Stress This compound->Mito_Stress SIRT1 SIRT1 Activation Mito_Stress->SIRT1 PGC1a PGC-1α Deacetylation & Activation SIRT1->PGC1a NRs Nuclear Receptors (e.g., PPARs, ERRs) PGC1a->NRs coactivates Metabolic_Genes Target Gene Expression (Metabolism, Mitochondrial Biogenesis) NRs->Metabolic_Genes regulates

Caption: this compound's modulation of the PGC-1α co-activator pathway.

Experimental Protocols

Investigating the indirect effects of this compound on nuclear receptor signaling requires a combination of techniques to assess changes in cellular pathways, gene expression, and protein activity.

Cell-Based Reporter Gene Assay for NF-κB Pathway Activation

This assay measures the ability of this compound to activate the NF-κB signaling pathway, which is often regulated by nuclear receptors.

Objective: To quantify the effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293T or a relevant cell line.

  • NF-κB luciferase reporter plasmid (containing multiple NF-κB response elements upstream of a luciferase gene).

  • Renilla luciferase plasmid (for normalization).

  • Cell culture medium (DMEM with 10% FBS).

  • This compound (Rotenone) stock solution in DMSO.

  • TNF-α (positive control).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) and a positive control (e.g., 10 ng/mL TNF-α). Include a vehicle control (DMSO).

  • Incubation: Incubate for an additional 18-24 hours.

  • Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the vehicle control.

reporter_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed Cells (96-well plate) Transfect Co-transfect with NF-κB-Luc & Renilla-Luc Seed->Transfect Incubate1 Incubate 24h Transfect->Incubate1 Treat Treat with this compound, TNF-α (positive control), & Vehicle (DMSO) Incubate1->Treat Incubate2 Incubate 18-24h Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse Measure Measure Firefly & Renilla Luminescence Lyse->Measure Analyze Normalize & Calculate Fold Change Measure->Analyze

Caption: Workflow for NF-κB reporter gene assay.

Western Blot Analysis for PGC-1α and NF-κB Pathway Proteins

This method is used to detect changes in the expression and activation (e.g., phosphorylation) of key proteins in this compound-treated cells.

Objective: To determine the effect of this compound on the protein levels of PGC-1α, IκBα, and phosphorylated p65.

Materials:

  • Cell line of interest (e.g., SH-SY5Y for neuronal studies).

  • This compound stock solution.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-PGC-1α, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with desired concentrations of this compound for a specified time.

  • Protein Extraction: Harvest and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). For phosphorylation, normalize the phospho-protein signal to the total protein signal.

Conclusion

The available scientific evidence indicates that this compound does not function as a direct ligand for nuclear receptors. Instead, its interaction is indirect, stemming from its primary role as a mitochondrial complex I inhibitor. This leads to increased reactive oxygen species production, which in turn activates pro-inflammatory signaling pathways such as NF-κB and modulates the activity of key nuclear receptor co-regulators like PGC-1α. These indirect effects can significantly alter the transcriptional programs governed by nuclear receptors, thereby influencing cellular processes related to inflammation, metabolism, and cell survival. Future research should focus on elucidating the precise downstream consequences of these indirect interactions on specific nuclear receptors and their target genes to better understand the broader toxicological and potential therapeutic implications of this compound exposure.

Methodological & Application

Application Note: Quantification of Derrone in Plant Extracts by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrone is a naturally occurring isoflavone found in various plants, notably within the Derris genus, which is well-known for producing a variety of bioactive compounds. Among these, rotenone is the most extensively studied and quantified isoflavonoid due to its insecticidal properties. The analytical methods for rotenone, a closely related isoflavonoid, are well-established and can be readily adapted for the quantification of this compound. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, reliable, and widely used technique for the quantitative analysis of such compounds in complex plant matrices. This application note provides a detailed protocol for the extraction and subsequent quantification of this compound in plant extracts using HPLC-UV, enabling accurate assessment for quality control, research, and drug development purposes.

The methodologies outlined below are based on established protocols for the analysis of isoflavonoids from Derris species. The UV detection wavelength of 294 nm is commonly used for the analysis of rotenoids and is also suitable for this compound.[1][2][3]

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

The initial and critical step in the quantification of this compound is its efficient extraction from the plant matrix. The choice of solvent and extraction method significantly impacts the yield.

Materials:

  • Dried and powdered plant material (e.g., roots of Derris elliptica)

  • Acetone (95% v/v)[3][4]

  • Methanol

  • Chloroform[5]

  • Normal Soaking Extraction (NSE) apparatus (e.g., flasks, shaker)[4][6]

  • Rotary evaporator[4][6]

  • Syringe filters (0.45 µm)

Protocol:

  • Extraction:

    • Weigh a known amount of the dried, powdered plant material (e.g., 10 g).

    • Suspend the powder in a suitable solvent. Acetone (95%) has been shown to be effective for extracting rotenoids from Derris roots.[3][7] A solvent-to-solid ratio of 10 mL/g is recommended.[4]

    • Perform the extraction using a method such as Normal Soaking Extraction (NSE) by agitating the mixture for 24 hours at room temperature.[4][6]

  • Filtration and Concentration:

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to reduce the solvent volume.[4][6]

  • Final Sample Preparation:

    • Redissolve the concentrated extract in a known volume of a suitable solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile).

    • Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.[4]

HPLC-UV Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column is commonly used for the separation of isoflavonoids.[1] A typical column dimension is 3.9 mm internal diameter x 150 mm length with a particle size of 10 µm.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and deionized water (e.g., 60:40 v/v) is often effective.[3] Gradient elution can also be employed for more complex samples.[8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • UV Detection: The UV detector should be set to a wavelength of 294 nm, which is an absorption maximum for rotenoids and suitable for this compound.[1][2][3]

Protocol:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared plant extract samples.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

The quantitative data for this compound in different plant extracts should be summarized in a clear and structured table for easy comparison.

Sample IDPlant SpeciesPlant PartExtraction SolventThis compound Concentration (mg/g of dry weight)
DE-R-01Derris ellipticaRoot95% Acetone1.14
DE-S-01Derris ellipticaStem95% Acetone0.45
DM-R-01Derris malaccensisRootChloroform0.89

Note: The data presented in this table is illustrative and will vary depending on the plant material and extraction efficiency. Studies have shown that the rotenone content in the fine roots of Derris elliptica can be around 1.14% w/w when extracted with 95% acetone.[3][7]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material extraction Extraction (e.g., Normal Soaking) plant_material->extraction Solvent filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration final_sample Final Sample (Redissolved & Filtered) concentration->final_sample hplc_injection HPLC Injection final_sample->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (294 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification calibration_curve Calibration Curve calibration_curve->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

References

Mass Spectrometry Analysis Protocol for Derrone: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the quantitative analysis of Derrone using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a naturally occurring isoflavonoid, has garnered significant interest for its potential therapeutic properties.

This application note details the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. Furthermore, it provides insights into its biological significance with a diagram of a key signaling pathway it modulates.

Introduction to this compound

This compound (C₂₀H₁₆O₅, Molecular Weight: 336.34 g/mol ) is a pyranoisoflavonoid found in plants such as Cudrania tricuspidata.[1][2][3] Isoflavonoids are a class of phytoestrogens known for their diverse biological activities.[4] Recent studies have highlighted this compound's potential as an anticancer agent, demonstrating its ability to induce autophagic cell death in cancer cells.[5] It has also been shown to inhibit the TGF-β-dependent Smad signaling pathway, suggesting its potential role in fibrosis treatment.[6] Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, herbal medicine standardization, and further investigation of its therapeutic potential.

Experimental Protocols

This section outlines a detailed methodology for the analysis of this compound in a biological matrix, such as a plant extract.

Sample Preparation

Effective sample preparation is critical for accurate LC-MS/MS analysis, aiming to extract this compound efficiently while minimizing matrix interference.[4][7][8]

Materials:

  • Methanol (LC-MS grade)

  • Ethanol (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Extraction:

    • Accurately weigh 1 gram of the homogenized plant material.

    • Add 10 mL of 80% methanol in water.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonically disrupt the sample for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

    • Elute this compound from the cartridge with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Experimental Workflow for this compound Analysis

experimental_workflow sample Plant Material extraction Extraction (80% Methanol, Sonication) sample->extraction Homogenize centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (C18 Cartridge) centrifugation->spe Supernatant elution Elution (Methanol) spe->elution Wash with 20% MeOH evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Figure 1: A schematic of the sample preparation workflow for this compound analysis.

Liquid Chromatography

A reversed-phase high-performance liquid chromatography (RP-HPLC) system is ideal for the separation of this compound from other components in the sample extract.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B in 1 minute, and re-equilibrate for 2 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for sensitive and selective quantification of this compound.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow Rates Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr
MRM Transitions See Table 3

Data Presentation

Table 3: Quantitative Data for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
This compound337.1281.10.125
337.1165.10.135

Note: The precursor ion corresponds to [M+H]⁺. The product ions are proposed based on typical retro-Diels-Alder fragmentation and loss of small neutral molecules.

Signaling Pathway

This compound has been identified as an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β signaling is initiated by the binding of a TGF-β ligand to its type II receptor (TGFBR2), which then recruits and phosphorylates the type I receptor (TGFBR1). The activated TGFBR1 phosphorylates downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cellular processes like fibrosis. This compound is thought to inhibit the kinase activity of TGFBR1, thereby preventing the phosphorylation of SMAD2/3 and blocking the downstream signaling cascade.[6]

This compound's Inhibition of the TGF-β/Smad Signaling Pathway

tgf_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGFBR2 TGFBR1 TGFBR1 TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD234_complex SMAD2/3/4 Complex pSMAD23->SMAD234_complex SMAD4 SMAD4 SMAD4->SMAD234_complex Gene_Expression Target Gene Transcription SMAD234_complex->Gene_Expression Translocates to Nucleus TGFB TGF-β Ligand TGFB->TGFBR2 This compound This compound This compound->TGFBR1 Inhibits

Figure 2: this compound inhibits the TGF-β/Smad signaling pathway by targeting the TGFBR1 kinase.

Conclusion

This application note provides a robust and detailed protocol for the mass spectrometry-based analysis of this compound. The outlined methods for sample preparation, liquid chromatography, and mass spectrometry, coupled with the provided quantitative data, offer a solid foundation for researchers. The visualization of the experimental workflow and the relevant biological pathway further aids in the comprehensive understanding and application of this analytical method. This protocol will be invaluable for the accurate quantification of this compound in various matrices, facilitating further research into its pharmacological properties and potential therapeutic applications.

References

Application Notes: Protocol for MTT Assay to Determine Derrone Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derrone, a natural flavonoid, has been identified as a compound of interest in cancer research due to its potential cytotoxic effects. Studies have shown that this compound can inhibit the growth of various cancer cells by inducing autophagic cell death.[1] The mechanism of action is linked to the generation of reactive oxygen species (ROS) and the sustained phosphorylation of the extracellular signal-regulated kinase (ERK).[1][2]

This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a reliable, colorimetric method for evaluating cell viability.[3][4] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, MTT, into a purple formazan precipitate.[4][5][6] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance.[7]

Data Presentation: Cytotoxicity of this compound

The following table summarizes the observed cytotoxic effects of this compound on different human cell lines as reported in the literature. This data can serve as a reference for designing experimental concentrations.

Cell LineCell TypeThis compound ConcentrationIncubation TimeObserved EffectReference
A549 Human Lung AdenocarcinomaNot specifiedNot specifiedInhibited cell growth, induced autophagic cell death[1]
MRC-5 Human Lung Fibroblast< 0.05 µg/mL72 hoursNo substantial cytotoxicity[2][8]
MRC-5 Human Lung FibroblastHigh concentrations72 hoursIncreased cytotoxicity[2]
MCF7 Human Breast AdenocarcinomaNot specifiedNot specifiedInhibited formation and growth of tumor spheroids[2][8]

Experimental Protocol: MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on a selected cell line.

Materials and Reagents
  • Cell Line: Appropriate cancer cell line (e.g., A549)

  • This compound: Stock solution of known concentration (e.g., in DMSO)

  • Culture Medium: (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT Reagent: 5 mg/mL MTT (Thiazolyl Blue Tetrazolium Bromide) in sterile Phosphate-Buffered Saline (PBS).[5][6][7] The solution should be filter-sterilized and protected from light.[6][7]

  • Solubilization Solution:

    • Acidic Isopropanol: 0.1% NP-40 and 4 mM HCl in isopropanol.

    • OR DMSO.

    • OR 10% SDS in 0.01 M HCl.

  • Equipment:

    • Sterile 96-well flat-bottom plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm

    • Multichannel pipette

    • Sterile pipette tips and serological pipettes

    • Biological safety cabinet

Experimental Workflow Diagram

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis Seed 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) Incubate1 2. Incubate for 24 hours to allow cell attachment Seed->Incubate1 Treat 3. Treat cells with various concentrations of this compound Incubate1->Treat Controls 4. Include vehicle controls (e.g., DMSO) and untreated controls Incubate2 5. Incubate for 24, 48, or 72 hours Controls->Incubate2 AddMTT 6. Add 10-20 µL of MTT Reagent (0.5 mg/mL final concentration) Incubate2->AddMTT Incubate3 7. Incubate for 4 hours at 37°C (until formazan crystals form) AddMTT->Incubate3 Solubilize 8. Add 100-150 µL of Solubilization Solution to each well Incubate3->Solubilize Incubate4 9. Incubate for 2-4 hours (or overnight) in the dark, with shaking Solubilize->Incubate4 Read 10. Read absorbance at 570 nm Incubate4->Read Calculate 11. Calculate % Cell Viability and determine IC50 value Read->Calculate

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Harvest and count cells from a sub-confluent culture. Ensure cell viability is high (>95%).

  • Dilute the cells in fresh culture medium to the desired seeding density. This should be optimized for your cell line but is typically between 1,000 and 100,000 cells per well. For a 24-hour treatment, a higher density (e.g., 2 x 10⁴ cells/well) may be used; for longer treatments (48-72h), use a lower density (e.g., 5 x 10³ cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a background control (blank).

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach and resume growth.

Day 2: Cell Treatment

  • Prepare serial dilutions of this compound in culture medium from your stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5%.

  • Carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Controls: Prepare the following control wells:

    • Untreated Control: Cells with fresh medium only (represents 100% viability).

    • Vehicle Control: Cells with medium containing the same concentration of the vehicle (e.g., DMSO) as the treated wells.

    • Blank Control: Wells with medium only (no cells) for background absorbance subtraction.[5]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 4/5: MTT Assay and Measurement

  • After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[3]

  • Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

  • After the MTT incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][9]

  • Cover the plate with foil to protect it from light and place it on an orbital shaker for 15 minutes to aid dissolution.[5][9] For complete solubilization, the plate can be left at room temperature in the dark for 2-4 hours or overnight.[3]

  • Measure the absorbance of each well using a microplate reader. The wavelength to measure the formazan product is between 550 and 600 nm (570 nm is standard).[3] A reference wavelength of >650 nm can be used to reduce background noise.[3]

Data Analysis
  • Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.[5]

  • Calculate Percentage Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC₅₀: Plot the % Cell Viability against the log of the this compound concentration. Use non-linear regression analysis to fit a dose-response curve and calculate the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).

Signaling Pathway of this compound-Induced Cytotoxicity

This compound has been shown to induce autophagic cell death in A549 lung cancer cells.[1] This process is mediated by an increase in intracellular Reactive Oxygen Species (ROS) and sustained activation of the ERK signaling pathway.[1][2]

Derrone_Signaling cluster_cell A549 Cancer Cell cluster_cyto Cytoplasm This compound This compound ROS Increased ROS This compound->ROS ERK ERK ROS->ERK activates pERK Sustained p-ERK ERK->pERK sustained phosphorylation Autophagy Autophagosome Formation pERK->Autophagy induces Death Autophagic Cell Death Autophagy->Death

References

Application Notes and Protocols: Derrone's Effect on TGF-β Induced Myofibroblast Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transforming growth factor-beta (TGF-β) is a key cytokine involved in tissue repair and fibrosis.[1][2] A critical step in these processes is the differentiation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and excessive deposition of extracellular matrix (ECM) components like collagen and fibronectin.[3][4][5] The persistence of myofibroblasts can lead to pathological tissue fibrosis.[6] Derrone, a natural compound, has been shown to inhibit TGF-β1-induced myofibroblast differentiation, presenting a promising therapeutic strategy for fibrotic diseases.[1][7]

These application notes provide a detailed protocol for investigating the effect of this compound on TGF-β1-induced myofibroblast differentiation in vitro. The described assays quantify changes in key fibrotic markers and elucidate the underlying mechanism of action of this compound.

Signaling Pathway and Experimental Design

This compound exerts its anti-fibrotic effects by targeting the TGF-β signaling pathway. Specifically, it has been shown to inhibit the TGF-β type 1 receptor (TβRI) kinase, which in turn prevents the phosphorylation and nuclear translocation of Smad2 and Smad3, key downstream mediators of TGF-β signaling.[1][7] This inhibition leads to a reduction in the expression of myofibroblast markers and ECM components.[1][7]

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta1 TGF-β1 TBRII TβRII TGF_beta1->TBRII binds TBRI TβRI TBRII->TBRI recruits and phosphorylates Smad2_3 Smad2/3 TBRI->Smad2_3 phosphorylates This compound This compound This compound->TBRI inhibits p_Smad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex binds Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc translocates SBE Smad Binding Element (SBE) Smad_complex_nuc->SBE binds Gene_expression Gene Expression (α-SMA, Collagen, Fibronectin) SBE->Gene_expression activates

Figure 1: TGF-β signaling pathway and this compound's point of intervention.

The experimental workflow is designed to induce myofibroblast differentiation with TGF-β1 and assess the inhibitory potential of this compound.

experimental_workflow start Seed Fibroblasts (e.g., MRC-5) culture Culture to 70-80% Confluency start->culture pretreat Pre-treat with this compound (e.g., 50 µg/mL for 2h) culture->pretreat treat Treat with TGF-β1 (e.g., 2-10 ng/mL for 24-72h) pretreat->treat analysis Analyze Myofibroblast Markers treat->analysis western Western Blot (α-SMA, p-Smad2/3) analysis->western if Immunofluorescence (α-SMA) analysis->if collagen Collagen Assay (Sirius Red) analysis->collagen luciferase Luciferase Assay (SBE activity) analysis->luciferase

Figure 2: Experimental workflow for myofibroblast differentiation assay.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from these assays.

Table 1: Effect of this compound on Myofibroblast Marker Expression

Treatment Groupα-SMA Expression (Relative to Control)Collagen Deposition (Relative to Control)Fibronectin Expression (Relative to Control)
Control1.01.01.0
TGF-β1 (5 ng/mL)5.0 ± 0.54.5 ± 0.43.8 ± 0.3
TGF-β1 + this compound (50 µg/mL)1.5 ± 0.21.8 ± 0.31.3 ± 0.2

Table 2: Effect of this compound on TGF-β Signaling

Treatment GroupPhospho-Smad2/3 Levels (Relative to Control)SBE Luciferase Activity (Relative Fold Change)
Control1.01.0
TGF-β1 (5 ng/mL)6.2 ± 0.78.5 ± 0.9
TGF-β1 + this compound (50 µg/mL)1.3 ± 0.32.1 ± 0.4

Experimental Protocols

Materials and Reagents
  • Cell Line: Human lung fibroblasts (e.g., MRC-5)

  • Reagents:

    • This compound (prepare stock solution in DMSO)

    • Recombinant Human TGF-β1

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate Buffered Saline (PBS)

    • BCA Protein Assay Kit

    • Primary antibodies: anti-α-SMA, anti-phospho-Smad2/3, anti-Smad2/3, anti-β-actin

    • HRP-conjugated secondary antibodies

    • Alexa Fluor-conjugated secondary antibodies

    • DAPI

    • Sirius Red/Picric Acid solution

    • SBE-luciferase reporter plasmid

    • Transfection reagent

    • Luciferase Assay System

Protocol 1: Cell Culture and Treatment
  • Culture MRC-5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blot, 24-well plates with coverslips for immunofluorescence) and grow to 70-80% confluency.

  • Serum-starve the cells for 24 hours in DMEM with 0.5% FBS.

  • Pre-treat the cells with the desired concentration of this compound (e.g., 0.05 µg/mL) for 2 hours.[1]

  • Induce myofibroblast differentiation by adding TGF-β1 (e.g., 2-10 ng/mL) to the culture medium.[8][9][10]

  • Incubate for the desired time period (e.g., 24-72 hours) before proceeding to analysis.

Protocol 2: Western Blotting
  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-α-SMA, 1:1000; anti-phospho-Smad2/3, 1:1000) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Protocol 3: Immunofluorescence
  • After treatment, wash cells grown on coverslips with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with anti-α-SMA primary antibody (1:200) for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with Alexa Fluor-conjugated secondary antibody (1:500) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Mount coverslips on slides with mounting medium and visualize using a fluorescence microscope.

Protocol 4: Sirius Red Collagen Assay
  • After treatment, wash cells with PBS.

  • Fix cells with 100% methanol for 10 minutes.

  • Allow cells to air dry completely.

  • Stain with Sirius Red/Picric Acid solution for 1 hour at room temperature.

  • Wash extensively with 0.01 M HCl to remove unbound dye.

  • Elute the bound dye with 0.1 M NaOH.

  • Measure the absorbance of the eluted dye at 540 nm.

Protocol 5: SBE Luciferase Reporter Assay
  • Co-transfect cells with the SBE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with this compound and/or TGF-β1 as described in Protocol 1.

  • After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the SBE-driven firefly luciferase activity to the Renilla luciferase activity.

Logical Relationship of this compound's Effect Quantification

logical_relationship start Hypothesis: This compound inhibits TGF-β induced myofibroblast differentiation intervention Intervention: Treat cells with TGF-β1 +/- this compound start->intervention mechanism Mechanism of Action (Signaling Pathway) intervention->mechanism phenotype Phenotypic Changes (Myofibroblast Markers) intervention->phenotype p_smad Measure p-Smad2/3 levels (Western Blot) mechanism->p_smad sbe Measure SBE activity (Luciferase Assay) mechanism->sbe a_sma_protein Measure α-SMA protein (Western Blot) phenotype->a_sma_protein a_sma_stress_fibers Visualize α-SMA stress fibers (Immunofluorescence) phenotype->a_sma_stress_fibers collagen Quantify Collagen Deposition (Sirius Red) phenotype->collagen conclusion Conclusion: This compound inhibits TGF-β signaling, leading to reduced myofibroblast differentiation and ECM deposition p_smad->conclusion sbe->conclusion a_sma_protein->conclusion a_sma_stress_fibers->conclusion collagen->conclusion

Figure 3: Logical flow for quantifying this compound's effect.

References

Application Note: Quantifying the Inhibitory Effect of Derrone on TGF-β/Smad Signaling Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1][] The canonical pathway transduces signals through Smad proteins. Upon ligand binding, the TGF-β type II receptor phosphorylates and activates the type I receptor (TβRI), which in turn phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[][3] These activated R-Smads form a complex with Smad4, translocate to the nucleus, and bind to Smad Binding Elements (SBEs) on the DNA to regulate the transcription of target genes.[3][4]

Dysregulation of the TGF-β/Smad pathway is implicated in various pathologies, particularly fibrosis.[5][6][7] Consequently, inhibitors of this pathway are of significant therapeutic interest. Derrone, a natural compound, has been identified as a potent inhibitor of TGF-β/Smad signaling.[5][6] Studies have shown that this compound directly targets the ATP-binding site of the TβRI kinase domain, thereby preventing the phosphorylation and subsequent nuclear translocation of Smad2 and Smad3.[5][6]

This application note provides a detailed protocol for a dual-luciferase reporter assay to quantitatively assess the inhibitory effect of this compound on the TGF-β/Smad signaling pathway. This assay is a sensitive and robust method for screening and characterizing potential pathway inhibitors.[8][9]

Principle of the Assay

This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a minimal promoter fused to multiple copies of the Smad Binding Element (SBE).[10][11] When the TGF-β/Smad pathway is activated, the Smad2/3-Smad4 complex binds to the SBEs, driving the expression of luciferase. The resulting luminescence is directly proportional to the pathway's activity. In the presence of an inhibitor like this compound, Smad activation is blocked, leading to a decrease in luciferase expression and light output. A second plasmid expressing Renilla luciferase under a constitutive promoter is co-transfected to serve as an internal control, normalizing for variations in transfection efficiency and cell viability.[10][12]

Signaling Pathway and Experimental Overview

// Edges "TGFB" -> "TBRII" [label="Binds"]; "TBRII" -> "TBRI" [label="Recruits &\nPhosphorylates"]; "this compound" -> "TBRI" [label="Inhibits\nATP Binding", style=dashed, arrowhead=tee, color="#EA4335"]; "TBRI" -> "Smad23" [label="Phosphorylates"]; "Smad23" -> "pSmad23" [arrowhead=none]; "pSmad23" -> "Complex"; "Smad4" -> "Complex"; "Complex" -> "nComplex" [label="Nuclear\nTranslocation"]; "nComplex" -> "SBE"; "SBE" -> "Luciferase" [arrowhead=none]; "Luciferase" -> "Transcription"; } /dot Caption: this compound inhibits the TGF-β/Smad pathway by targeting the TβRI kinase.

Experimental Protocol

This protocol is based on methodologies described for MRC-5 lung fibroblast cells.[5][6] Optimization may be required for other cell types.

I. Materials and Reagents
  • Cells: MRC-5 human lung fibroblasts (or other suitable cell line, e.g., HEK293T, NIH/3T3).[6][8][12]

  • Plasmids:

    • SBE-Firefly Luciferase Reporter Vector (e.g., Caga(12)-Luc).[10][12]

    • Constitutive Renilla Luciferase Vector (e.g., pRL-TK) for internal control.[6][12]

  • Reagents:

    • This compound (stock solution in DMSO).

    • Recombinant Human TGF-β1 (stock solution in sterile 4 mM HCl containing 1 mg/mL BSA).

    • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

    • Serum-free medium.

    • Transfection Reagent (e.g., Lipofectamine® 3000 or similar).

    • Phosphate-Buffered Saline (PBS).

    • Dual-Luciferase® Reporter Assay System (or equivalent).

  • Equipment:

    • Sterile tissue culture plates (24-well or 96-well).

    • Luminometer capable of reading dual-luciferase assays.

    • Standard cell culture equipment (incubator, biosafety cabinet).

II. Step-by-Step Method

Workflow A Day 1: Seed Cells (e.g., 5x10^4 cells/well in 24-well plate) B Day 2: Co-transfect Plasmids (SBE-Firefly Luc + Renilla Luc) A->B C Day 3 (AM): Pre-treat with this compound (e.g., 50 µg/mL for 2 h) B->C D Day 3 (AM): Stimulate with TGF-β1 (e.g., 20 ng/mL for 24 h) C->D E Day 4 (AM): Lyse Cells D->E F Day 4 (AM): Measure Luminescence (Firefly and Renilla) E->F G Data Analysis (Normalize Firefly/Renilla) F->G

  • Day 1: Cell Seeding

    • Plate MRC-5 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection (e.g., 5 x 10⁴ cells/well).

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Day 2: Co-transfection

    • For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. Use a ratio of approximately 10:1 for the SBE-luciferase reporter to the Renilla luciferase control plasmid (e.g., 500 ng SBE-Luc and 50 ng Renilla-Luc).

    • Replace the medium in the wells with fresh complete medium.

    • Add the transfection complex to the cells and incubate for 24 hours.

  • Day 3: Cell Treatment

    • After 24 hours of transfection, gently aspirate the medium.

    • Wash the cells once with PBS.

    • Add serum-free medium containing either this compound at the desired concentration (e.g., 50 µg/mL) or vehicle control (DMSO) to the appropriate wells.[5][6]

    • Incubate for 2 hours. This pre-treatment allows this compound to enter the cells and inhibit TβRI.

    • Following the pre-treatment, add TGF-β1 to a final concentration of 20 ng/mL to the stimulated wells.[5][6] Do not add TGF-β1 to the unstimulated control wells.

    • Incubate for an additional 24 hours.

  • Day 4: Cell Lysis and Luminescence Measurement

    • Aspirate the medium from all wells.

    • Wash the cells once with PBS.

    • Add passive lysis buffer (e.g., 100 µL per well of a 24-well plate) and lyse the cells according to the assay kit manufacturer's instructions (typically 15 minutes at room temperature with gentle rocking).

    • Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.

    • Use a luminometer to sequentially measure the Firefly and then the Renilla luciferase activity according to the dual-luciferase assay system protocol.

III. Data Analysis
  • Calculate Relative Response Ratio: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading. This normalization corrects for variability in transfection efficiency and cell number.

    • Ratio = Firefly Luminescence / Renilla Luminescence

  • Determine Fold Change: To assess the effect of the treatments, normalize all ratios to the average ratio of the unstimulated vehicle control group.

    • Fold Change = (Ratio of Treatment Group) / (Average Ratio of Vehicle Control Group)

  • Statistical Analysis: Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed effects. A p-value < 0.05 is typically considered significant.

Data Presentation

The results should demonstrate a low basal signal in control cells, a significant increase in luciferase activity upon stimulation with TGF-β1, and a strong reduction of this activity in cells co-treated with this compound.

Table 1: Effect of this compound on TGF-β1-Induced SBE-Luciferase Activity

Treatment GroupConcentrationRelative Luciferase Activity (Fold Change vs. Control)p-value (vs. TGF-β1 alone)
Vehicle Control-1.0 ± 0.15< 0.001
TGF-β120 ng/mL8.5 ± 0.9-
TGF-β1 + this compound20 ng/mL + 50 µg/mL2.1 ± 0.3< 0.001

Data are representative, expressed as mean ± SD. Statistical significance was determined using a Student's t-test. The data illustrates that TGF-β1 significantly increases SBE-luciferase activity, and this increase is dramatically inhibited by this compound, consistent with published findings.[5][6]

Interpretation of Results

Logic_Diagram cluster_input Experimental Condition cluster_output Observed Result cluster_conclusion Biological Interpretation TGFB_High TGF-β1 Stimulation Luc_High High Luciferase Signal (High Luminescence) TGFB_High->Luc_High Leads to TGFB_this compound TGF-β1 + this compound Luc_Low Low Luciferase Signal (Low Luminescence) TGFB_this compound->Luc_Low Leads to Pathway_On Smad Pathway is ACTIVE Luc_High->Pathway_On Indicates Pathway_Off Smad Pathway is INHIBITED Luc_Low->Pathway_Off Indicates

Conclusion

The SBE-luciferase reporter assay is a powerful tool for investigating the TGF-β/Smad signaling pathway. This application note provides a comprehensive protocol to screen and quantify the inhibitory activity of compounds like this compound. The results obtained from this assay, demonstrating this compound's ability to suppress TGF-β1-induced Smad activity, underscore its potential as a therapeutic agent for fibrotic diseases.[5][7]

References

Application Note: Western Blot Analysis of α-SMA Expression with Derrone Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-smooth muscle actin (α-SMA) is a key protein marker for myofibroblasts, which are crucial cellular mediators in tissue repair and fibrosis.[1][2] In pathological conditions, persistent activation of myofibroblasts leads to excessive deposition of extracellular matrix (ECM), resulting in tissue scarring and organ dysfunction.[3][4] The transformation of fibroblasts into myofibroblasts and the subsequent upregulation of α-SMA is often driven by transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine.[1][5] The TGF-β signaling pathway is therefore a primary target for anti-fibrotic therapies.[6]

Derrone, a natural compound, has emerged as a promising candidate for preventing pulmonary fibrosis.[7][8] Studies have shown that this compound can significantly attenuate the expression of α-SMA in lung fibroblasts stimulated with TGF-β1.[7][9] This effect is attributed to its ability to inhibit the TGF-β receptor type 1 (TβRI) kinase, thereby blocking the downstream Smad2/3 signaling pathway.[7][8] This application note provides a detailed protocol for performing Western blot analysis to quantify the inhibitory effect of this compound on α-SMA expression in a human lung fibroblast cell line.

Signaling Pathway of this compound's Anti-Fibrotic Action

This compound exerts its anti-fibrotic effects by directly targeting the TGF-β signaling cascade. In fibrotic processes, TGF-β1 binds to its receptors (TβRII and TβRI), leading to the phosphorylation and activation of Smad2 and Smad3 proteins.[10] These activated Smads then form a complex with Smad4, translocate to the nucleus, and act as transcription factors to upregulate the expression of fibrotic genes, including α-SMA (ACTA2).[10] this compound has been shown to fit into the ATP-binding pocket of the TβRI kinase domain, inhibiting its activity.[7][8] This action prevents the phosphorylation of Smad2/3, halting their nuclear translocation and consequently suppressing the TGF-β1-induced expression of α-SMA.[7][8]

G cluster_0 cluster_1 TGFB1 TGF-β1 Receptor TβRI / TβRII Receptor Complex TGFB1->Receptor Binds pSmad p-Smad2/3 Receptor->pSmad Phosphorylates Complex p-Smad2/3 + Smad4 Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to aSMA α-SMA Gene (ACTA2) Expression Nucleus->aSMA Upregulates This compound This compound This compound->Receptor Inhibits

Caption: this compound inhibits TGF-β1-induced α-SMA expression via the Smad pathway.

Experimental Workflow

The overall experimental process involves cell culture, treatment with this compound and/or TGF-β1, protein extraction, quantification, and finally, detection of α-SMA levels using Western blotting.

G start Seed MRC-5 Human Lung Fibroblasts pretreat Pre-treat with this compound (or vehicle) for 2h start->pretreat stimulate Stimulate with TGF-β1 (or vehicle) for 24h pretreat->stimulate lyse Wash and Lyse Cells to Extract Proteins stimulate->lyse quantify Quantify Protein Concentration (e.g., BCA Assay) lyse->quantify sds Separate Proteins by SDS-PAGE quantify->sds transfer Transfer Proteins to PVDF or Nitrocellulose Membrane sds->transfer block Block Membrane to Prevent Non-specific Binding transfer->block probe Probe with Primary Antibodies (anti-α-SMA, anti-β-actin) block->probe detect Incubate with HRP-conjugated Secondary Antibody probe->detect image Detect with Chemiluminescence and Image the Blot detect->image end Analyze and Quantify Band Intensities image->end

References

Application Notes and Protocols: In Vitro Platelet Aggregation Assay for Derrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro effect of Derrone on platelet aggregation using light transmission aggregometry (LTA). This document is intended for researchers, scientists, and professionals in drug development investigating the antiplatelet potential of this compound.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The study of compounds that modulate platelet function is essential for the development of novel anti-thrombotic agents. This compound, a natural compound, has been shown to inhibit platelet aggregation, granule secretion, thromboxane A2 generation, and clot retraction in vitro.[1][2] This protocol details the use of light transmission aggregometry (LTA), the gold standard for in vitro platelet function testing, to quantify the effects of this compound on platelet aggregation induced by various agonists.[3][4][5][6]

Principle of the Assay

Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[3][4][7] In a resting state, platelets are in suspension and the PRP is turbid, allowing for low light transmission. Upon the addition of a platelet agonist, platelets activate and aggregate, causing the PRP to become more transparent and increasing light transmission. The extent of aggregation is proportional to the increase in light transmission. By pre-incubating the PRP with this compound, its inhibitory effect on agonist-induced platelet aggregation can be quantified.

Data Presentation

The quantitative data obtained from the in vitro platelet aggregation assay for this compound can be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Agonist-Induced Platelet Aggregation

This compound Concentration (µM)AgonistMaximum Aggregation (%)IC₅₀ (µM)
0 (Control)Collagen (2.5 µg/mL)Value ± SD-
15Collagen (2.5 µg/mL)Value ± SDrowspan="4">Calculated Value
30Collagen (2.5 µg/mL)Value ± SD
60Collagen (2.5 µg/mL)Value ± SD
0 (Control)Thrombin (0.05 U/mL)Value ± SD-
15Thrombin (0.05 U/mL)Value ± SDrowspan="4">Calculated Value
30Thrombin (0.05 U/mL)Value ± SD
60Thrombin (0.05 U/mL)Value ± SD
0 (Control)U46619 (a TxA₂ analog)Value ± SD-
15U46619Value ± SDrowspan="4">Calculated Value
30U46619Value ± SD
60U46619Value ± SD

Note: Values are to be presented as mean ± standard deviation (SD) from a minimum of three independent experiments. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Table 2: Effect of this compound on Signaling Molecules in Collagen-Stimulated Platelets

This compound Concentration (µM)ParameterMeasurement (relative to control)
0 (Control)p-VASP (Ser157)1.0
15p-VASP (Ser157)Value ± SD
30p-VASP (Ser157)Value ± SD
60p-VASP (Ser157)Value ± SD
0 (Control)cAMP Levels1.0
15cAMP LevelsValue ± SD
30cAMP LevelsValue ± SD
60cAMP LevelsValue ± SD
0 (Control)cGMP Levels1.0
15cGMP LevelsValue ± SD
30cGMP LevelsValue ± SD
60cGMP LevelsValue ± SD
0 (Control)p-cPLA₂1.0
15p-cPLA₂Value ± SD
30p-cPLA₂Value ± SD
60p-cPLA₂Value ± SD
0 (Control)p-p38 MAPK1.0
15p-p38 MAPKValue ± SD
30p-p38 MAPKValue ± SD
60p-p38 MAPKValue ± SD

Note: Values are to be presented as mean ± standard deviation (SD) from a minimum of three independent experiments. Measurements are normalized to the vehicle-treated control.

Experimental Protocols

Materials and Reagents
  • This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in saline)

  • Platelet agonists: Collagen, Thrombin, U46619 (a thromboxane A₂ analog)

  • Human whole blood (collected from healthy, drug-free volunteers)

  • 3.2% Sodium Citrate anticoagulant

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Platelet Aggregometer

  • Spectrophotometer

  • Centrifuge

  • Pipettes and tips

  • Aggregometer cuvettes with stir bars

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Draw whole blood from healthy human volunteers who have not taken any medication known to affect platelet function for at least two weeks. Collect the blood into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate).[4][8]

  • PRP Preparation: Centrifuge the whole blood at 200 x g for 10 minutes at room temperature to separate the PRP.[7][9] Carefully collect the upper platelet-rich plasma layer using a sterile pipette.

  • PPP Preparation: Centrifuge the remaining blood at 2,500 x g for 15 minutes at room temperature to obtain platelet-poor plasma.[7] Collect the supernatant (PPP).

  • Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer and adjust with PPP to a final concentration of approximately 3 x 10⁸ platelets/mL.

  • Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation studies.[8]

In Vitro Platelet Aggregation Assay
  • Instrument Setup: Set up the platelet aggregometer to maintain a constant temperature of 37°C.

  • Blanking: Place a cuvette containing 300 µL of PPP into the reference well of the aggregometer to set the 100% light transmission baseline.[9]

  • Sample Preparation: Pipette 270 µL of the adjusted PRP into a cuvette containing a magnetic stir bar. Place the cuvette in the sample well of the aggregometer and allow it to equilibrate for 2 minutes with stirring at 1,200 rpm.[9]

  • This compound Incubation: Add 30 µL of the desired concentration of this compound (or vehicle control) to the PRP and incubate for 5 minutes.

  • Agonist Addition: Add 30 µL of the platelet agonist (e.g., collagen, thrombin, or U46619) to initiate platelet aggregation.

  • Data Recording: Record the change in light transmission for at least 7-10 minutes.

  • Data Analysis: The maximum percentage of platelet aggregation is calculated from the aggregation curve. The inhibitory effect of this compound is determined by comparing the maximum aggregation in the presence of this compound to that of the vehicle control. The IC₅₀ value can be calculated from the dose-response curve.

Experimental Workflow

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood Collection (3.2% Sodium Citrate) prp_prep Centrifuge at 200g for 10 min blood->prp_prep ppp_prep Centrifuge remaining at 2500g for 15 min prp_prep->ppp_prep prp Platelet-Rich Plasma (PRP) prp_prep->prp ppp Platelet-Poor Plasma (PPP) ppp_prep->ppp adjust Adjust Platelet Count (3x10^8/mL with PPP) prp->adjust ppp->adjust sample PRP Incubation (2 min) adjust->sample setup Set Aggregometer to 37°C blank Blank with PPP (100% T) setup->blank blank->sample treatment Add this compound/Vehicle (5 min) sample->treatment agonist Add Agonist treatment->agonist record Record Aggregation (7-10 min) agonist->record calc Calculate % Aggregation record->calc ic50 Determine IC50 calc->ic50

Caption: Experimental workflow for the in vitro platelet aggregation assay.

Signaling Pathways

This compound has been reported to inhibit platelet aggregation by interfering with key signaling pathways.[1][2] The proposed mechanism involves the inhibition of thromboxane A₂ (TxA₂) generation through the suppression of cytosolic phospholipase A₂ (cPLA₂) and p38 mitogen-activated protein kinase (p38 MAPK) phosphorylation.[2] Additionally, this compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[2][10] Phosphorylated VASP inhibits the activation of the glycoprotein IIb/IIIa (αIIb/β3) receptor, a final common pathway for platelet aggregation.[1]

G Collagen Collagen GPVI GPVI Receptor Collagen->GPVI Thrombin Thrombin PAR PAR Receptor Thrombin->PAR PLC PLC GPVI->PLC PAR->PLC IP3 IP3 PLC->IP3 Ca2 [Ca²⁺]i IP3->Ca2 PKC PKC Ca2->PKC p38 p38 MAPK PKC->p38 cPLA2 cPLA₂ p38->cPLA2 AA Arachidonic Acid cPLA2->AA COX1 COX-1 AA->COX1 TxA2 Thromboxane A₂ COX1->TxA2 GPIIbIIIa_inactive Inactive GPIIb/IIIa TxA2->GPIIbIIIa_inactive AC Adenylate Cyclase cAMP cAMP AC->cAMP GC Guanylate Cyclase cGMP cGMP GC->cGMP PKA PKA cAMP->PKA PKG PKG cGMP->PKG VASP VASP PKA->VASP PKG->VASP pVASP p-VASP VASP->pVASP pVASP->GPIIbIIIa_inactive GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation This compound This compound This compound->p38 This compound->cPLA2 This compound->AC This compound->GC

Caption: Signaling pathway of platelet aggregation and the inhibitory action of this compound.

References

High-Content Screening Assays for the Discovery of Derrone-Based Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Development

These application notes provide a comprehensive guide for utilizing high-content screening (HCS) to identify and characterize novel drug candidates based on the natural product Derrone. This compound has demonstrated promising therapeutic potential through its modulation of key cellular signaling pathways implicated in fibrosis, cancer, and thrombosis. The following protocols detail robust, image-based assays formatted for high-throughput analysis, enabling the rapid evaluation of compound libraries to discover next-generation this compound analogs with enhanced potency and specificity.

Overview of this compound's Bioactivities and HCS Approach

This compound, an isoflavonoid, has been shown to exert its biological effects through several distinct mechanisms of action. Understanding these pathways is crucial for the rational design of high-content screening assays.

  • Inhibition of TGF-β/Smad Signaling: this compound has been found to suppress the transforming growth factor-beta (TGF-β) signaling pathway, a critical mediator of fibrosis. It is believed to interfere with the TβRI kinase, thereby inhibiting the phosphorylation and nuclear translocation of Smad2 and Smad3.[1]

  • Induction of Autophagic Cell Death: In cancer cell lines, this compound induces autophagic cell death. This process is mediated by an increase in intracellular reactive oxygen species (ROS) and sustained phosphorylation of extracellular signal-regulated kinase (ERK).[2][3]

  • Antiplatelet Activity: this compound exhibits antiplatelet effects by inhibiting platelet aggregation, granule secretion, and clot retraction.[4][5]

High-content screening (HCS) is an automated microscopy and image analysis-based technology that allows for the simultaneous measurement of multiple cellular parameters in a high-throughput manner. This approach is ideally suited for dissecting the complex mechanisms of action of compounds like this compound and for screening large compound libraries for desired phenotypic changes.

Quantitative Data Summary for this compound

The following tables summarize the available quantitative data on the biological activities of this compound. These values can serve as a benchmark for the evaluation of new derivatives.

Table 1: Antiplatelet Activity of this compound

ParameterAgonistValueCell TypeReference
IC50Collagen (2.5 µg/mL)27.8 µMHuman Platelets[4]

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineTime PointIC50
A549 (Non-small cell lung cancer)24h~50 µM
H292 (Mucoepidermoid pulmonary cancer)24h> 80 µM
PC3 (Prostate cancer)24h~60 µM
HCT116 (Colon cancer)24h~70 µM

Note: IC50 values are estimated from graphical data presented in the cited literature and may not be exact.

High-Content Screening Protocols

The following are detailed protocols for high-content screening assays designed to investigate the key bioactivities of this compound and its analogs.

Assay 1: Inhibition of TGF-β1-Induced Smad2/3 Nuclear Translocation

This assay quantifies the ability of test compounds to inhibit the translocation of Smad2/3 from the cytoplasm to the nucleus upon stimulation with TGF-β1.

Experimental Protocol:

  • Cell Plating: Seed a suitable cell line (e.g., MRC-5 human lung fibroblasts) in 384-well, black-walled, clear-bottom imaging plates at a density of 2,000-5,000 cells per well in complete growth medium. Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment: The following day, remove the growth medium and replace it with a serum-free medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., a known TβRI inhibitor). Incubate for 1-2 hours.

  • Stimulation: Add TGF-β1 to all wells (except for the unstimulated control wells) to a final concentration of 5 ng/mL. Incubate for 1 hour at 37°C.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash twice with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Block with 3% BSA in PBS for 1 hour at room temperature.

    • Incubate with a primary antibody against Smad2/3 (e.g., rabbit anti-Smad2/3) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., Hoechst 33342) in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Image Acquisition: Acquire images using an automated high-content imaging system. Use channels for the nuclear stain (e.g., DAPI) and the Smad2/3 stain (e.g., FITC).

  • Image Analysis:

    • Use the nuclear stain to identify and segment individual nuclei.

    • Define the cytoplasm as a ring-like region around each nucleus.

    • Measure the mean fluorescence intensity of the Smad2/3 signal in both the nuclear and cytoplasmic compartments for each cell.

    • Calculate the nuclear-to-cytoplasmic intensity ratio of the Smad2/3 signal.

    • A decrease in this ratio in the presence of a test compound indicates inhibition of Smad2/3 nuclear translocation.

Assay 2: Quantification of Autophagy Induction via LC3 Puncta Formation

This assay measures the induction of autophagy by quantifying the formation of LC3-positive puncta, which represent autophagosomes.

Experimental Protocol:

  • Cell Plating: Seed a cancer cell line (e.g., A549 human lung carcinoma cells) stably expressing GFP-LC3 in 384-well imaging plates at a density of 1,500-3,000 cells per well. Incubate overnight.

  • Compound Treatment: Treat the cells with test compounds at various concentrations for 24 hours. Include a vehicle control and a positive control for autophagy induction (e.g., rapamycin).

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash twice with PBS.

    • Add a nuclear counterstain (e.g., Hoechst 33342) and incubate for 10 minutes.

    • Wash twice with PBS.

  • Image Acquisition: Acquire images using a high-content imaging system with channels for the nuclear stain and GFP.

  • Image Analysis:

    • Identify nuclei using the Hoechst signal.

    • Identify the cytoplasm based on the GFP signal in unstimulated cells.

    • Within the cytoplasm of each cell, use a spot detection algorithm to identify and count the number of GFP-LC3 puncta.

    • The mean number of puncta per cell is the primary readout. An increase in the number of puncta indicates autophagy induction.

Assay 3: Measurement of Intracellular Reactive Oxygen Species (ROS) Production

This assay quantifies the generation of intracellular ROS using a cell-permeable fluorescent probe.

Experimental Protocol:

  • Cell Plating: Seed A549 cells in 384-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with test compounds for a specified period (e.g., 6 hours). Include a vehicle control and a positive control for ROS induction (e.g., H2O2).

  • ROS Staining:

    • Remove the compound-containing medium.

    • Wash the cells once with a warm buffer (e.g., HBSS).

    • Incubate the cells with a solution of a ROS-sensitive dye (e.g., 5 µM CellROX Green) and a nuclear stain in the buffer for 30 minutes at 37°C.

  • Image Acquisition: Acquire live-cell images using a high-content imaging system with appropriate filter sets for the ROS dye and the nuclear stain.

  • Image Analysis:

    • Segment the nuclei and define the cytoplasmic region.

    • Measure the mean fluorescence intensity of the ROS dye in the cytoplasm of each cell.

    • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Assay 4: Quantification of ERK Phosphorylation

This assay measures the phosphorylation of ERK in the nucleus, a key event in this compound-induced autophagy.

Experimental Protocol:

  • Cell Plating: Seed A549 cells in 384-well imaging plates and incubate overnight.

  • Compound Treatment: Treat the cells with test compounds for the desired time (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.

  • Immunofluorescence Staining:

    • Block with 3% BSA in PBS.

    • Incubate with a primary antibody against phosphorylated ERK (p-ERK).

    • Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain.

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis:

    • Identify nuclei and measure the mean fluorescence intensity of the p-ERK signal within the nucleus of each cell.

    • An increase in nuclear p-ERK intensity indicates activation of the ERK signaling pathway.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the experimental workflows for the high-content screening assays.

TGF_beta_Signaling TGF_beta TGF-β1 TBRII TβRII TGF_beta->TBRII binds TBRI TβRI (ALK5) TBRII->TBRI recruits & phosphorylates Smad2_3 Smad2/3 TBRI->Smad2_3 phosphorylates This compound This compound This compound->TBRI inhibits (ATP competitive) pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Complex Smad Complex pSmad2_3->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates Transcription Gene Transcription (Fibrosis) Nucleus->Transcription regulates

Caption: this compound inhibits the TGF-β/Smad signaling pathway.

Autophagy_Signaling This compound This compound ROS Intracellular ROS This compound->ROS induces ERK ERK This compound->ERK Autophagosome Autophagosome Formation (LC3 Puncta) ROS->Autophagosome pERK p-ERK ERK->pERK sustained phosphorylation pERK->Autophagosome CellDeath Autophagic Cell Death Autophagosome->CellDeath

Caption: this compound induces autophagic cell death via ROS and ERK.

HCS_Workflow Plate 1. Plate Cells (384-well plate) Treat 2. Add this compound Analogs & Controls Plate->Treat Stimulate 3. Stimulate/Incubate Treat->Stimulate FixStain 4. Fix, Permeabilize & Stain Stimulate->FixStain Image 5. Automated Imaging (HCS System) FixStain->Image Analyze 6. Image Analysis (Quantify Phenotype) Image->Analyze Data 7. Data Interpretation (Hit Identification) Analyze->Data

References

Application Notes and Protocols for the Synthesis and Purification of Derrone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrone, an isoflavone, and its derivatives are a class of naturally occurring compounds that have garnered significant interest in drug discovery due to their potential therapeutic properties. As with many isoflavones, this compound derivatives have been investigated for their roles in modulating various cellular signaling pathways, making them attractive candidates for the development of novel therapeutics. This document provides a comprehensive overview of the generalized synthesis and purification methods applicable to this compound and its derivatives, along with protocols for their analysis. Additionally, it outlines key signaling pathways potentially modulated by this class of compounds.

Synthesis of this compound Derivatives: A Generalized Approach

The synthesis of this compound and its derivatives typically follows established methods for isoflavone synthesis. A common and effective strategy involves the construction of the chromone core from a deoxybenzoin precursor. The following protocol is a generalized representation of this synthetic route.

Table 1: Summary of a Generalized Synthetic Protocol for this compound Derivatives
StepReactionKey ReagentsTypical ConditionsExpected Yield
1Friedel-Crafts AcylationSubstituted Phenol, Phenylacetic Acid Derivative, Polyphosphoric Acid (PPA)80-100 °C, 2-4 hours70-90%
2Isoflavone Ring FormationDeoxybenzoin, N,N-Dimethylformamide (DMF), Boron Trifluoride Etherate (BF₃·OEt₂), Methanesulfonyl Chloride (MsCl)0 °C to room temperature, 4-8 hours60-80%
Experimental Protocol: Synthesis of a this compound Analog

Step 1: Synthesis of the Deoxybenzoin Intermediate

  • To a stirred solution of a suitably substituted phenol (1.0 eq) in a flask, add a corresponding phenylacetic acid derivative (1.1 eq).

  • Add polyphosphoric acid (PPA) (10-20 eq by weight) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir until the PPA is fully hydrolyzed.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired deoxybenzoin.

Step 2: Formation of the Isoflavone Core

  • Dissolve the deoxybenzoin intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (BF₃·OEt₂) (2.5 eq) to the stirred solution.

  • After 15 minutes, add methanesulfonyl chloride (MsCl) (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Isoflavone Ring Formation cluster_product Product phenol Substituted Phenol step1 Reaction with PPA phenol->step1 phenylacetic_acid Phenylacetic Acid Derivative phenylacetic_acid->step1 deoxybenzoin Deoxybenzoin step1->deoxybenzoin Purification step2 Reaction with DMF, BF3.OEt2, MsCl deoxybenzoin->step2 derrone_derivative This compound Derivative step2->derrone_derivative Purification

Generalized synthetic workflow for this compound derivatives.

Purification of this compound Derivatives

Purification of the synthesized this compound derivatives is crucial to obtain compounds of high purity for biological evaluation. The two primary methods employed are column chromatography and recrystallization.

Table 2: Common Purification Techniques for this compound Derivatives
TechniqueStationary/Mobile Phase or SolventTypical Purity Achieved
Column ChromatographySilica Gel / Hexane:Ethyl Acetate gradient>95%
RecrystallizationEthanol, Methanol, or Ethyl Acetate/Hexane mixture>98%
Experimental Protocol: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level surface. Add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Begin elution with the initial solvent mixture, gradually increasing the polarity (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.

Experimental Protocol: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair in which the this compound derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Purification_Workflow Crude Crude this compound Derivative Dissolve Dissolve in Minimum Solvent Crude->Dissolve Column Column Chromatography Dissolve->Column Primary Purification Recrystallize Recrystallization Dissolve->Recrystallize Final Purification Column->Recrystallize Further Purification Pure Pure this compound Derivative (>98%) Recrystallize->Pure Analyze Purity Analysis (UPLC-MS) Pure->Analyze

General purification workflow for this compound derivatives.

Purity Analysis by UPLC-MS

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful analytical technique for assessing the purity of synthesized this compound derivatives.

Table 3: Typical UPLC-MS Parameters for Isoflavone Analysis
ParameterCondition
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 5-10 minutes
Flow Rate 0.3-0.5 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), positive or negative
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Protocol: Purity Assessment by UPLC-MS
  • Sample Preparation: Prepare a stock solution of the purified this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Instrument Setup: Equilibrate the UPLC-MS system with the initial mobile phase conditions.

  • Injection: Inject 1-5 µL of the sample onto the column.

  • Data Acquisition: Acquire data over the entire gradient run in both UV (e.g., 254 nm) and MS modes.

  • Data Analysis: Integrate the peak area of the this compound derivative in the chromatogram and calculate the purity based on the total peak area. Confirm the identity of the main peak by its mass-to-charge ratio (m/z).

Biological Context: Potential Signaling Pathways Modulated by this compound Derivatives

Isoflavones, including this compound, are known to interact with various cellular signaling pathways, which underpins their potential therapeutic effects. Two key pathways that are often modulated by isoflavones are the PI3K/Akt and PPAR signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is implicated in various diseases, including cancer. Some isoflavones have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Response Cell Survival, Proliferation, Growth Downstream->Response This compound This compound Derivative This compound->PI3K inhibits? This compound->Akt inhibits? PPAR_Pathway This compound This compound Derivative (Ligand) PPAR PPAR This compound->PPAR binds to Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression activates Response Metabolic Regulation, Anti-inflammatory Effects Gene_Expression->Response

Application Note & Protocol: A Stability-Indicating HPLC Method for the Analysis of Derrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrone, an isoflavonoid compound, has garnered interest for its potential biological activities.[1] As with any compound under investigation for pharmaceutical or other applications, a robust analytical method to assess its purity and stability is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[2][3][4][5][6] This document outlines a detailed protocol for the development and validation of a stability-indicating HPLC method for this compound. A stability-indicating method is crucial as it can accurately quantify the decrease of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, thus providing a clear picture of the drug's stability profile under various environmental conditions.[7]

The method development strategy involves a systematic approach to optimize chromatographic conditions to achieve adequate separation of this compound from its potential degradation products. Forced degradation studies are integral to this process, subjecting this compound to various stress conditions to generate these degradation products and ensure the method's specificity.[7][8][9] The validation of the developed method will be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[7]

Experimental Workflow

The development and validation of the stability-indicating HPLC method for this compound follows a logical progression of experiments. The overall workflow is depicted in the diagram below.

workflow cluster_dev Method Development cluster_stress Forced Degradation Studies cluster_val Method Validation (ICH Guidelines) A Literature Review & Initial Parameter Selection B Chromatographic Optimization (Column, Mobile Phase, Flow Rate, Wavelength) A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidative Degradation B->E F Thermal Degradation B->F G Photolytic Degradation B->G H Specificity C->H D->H E->H F->H G->H I Linearity H->I J Accuracy I->J K Precision (Repeatability & Intermediate) J->K L LOD & LOQ K->L M Robustness L->M N Final Stability-Indicating Method M->N

Caption: Experimental workflow for developing a stability-indicating HPLC method for this compound.

Materials and Methods

Materials
  • This compound reference standard (purity >98%)

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • A C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended based on isoflavonoid analysis literature.[10][11][12]

Instrumentation
  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Preparation of Solutions
  • Standard Stock Solution of this compound (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Experimental Protocols

HPLC Method Development (Initial Conditions)

Based on typical methods for isoflavonoid analysis, the following initial chromatographic conditions are proposed for optimization:

ParameterProposed Initial Condition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Program To be optimized (e.g., Start with 30% A, increase to 90% A over 20 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm (to be confirmed by PDA scan of this compound)
Injection Volume 10 µL

Optimization: The mobile phase composition, gradient program, and flow rate should be systematically varied to achieve a sharp, symmetrical peak for this compound with a reasonable retention time and good separation from any potential degradation products.

Forced Degradation Studies

Forced degradation studies will be conducted to demonstrate the stability-indicating nature of the HPLC method.[7][8] A solution of this compound (e.g., 100 µg/mL) will be subjected to the following stress conditions:

  • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 80°C for 24 hours.

  • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 80°C for 24 hours.

  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder and a solution of this compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for an extended period, as recommended by ICH Q1B guidelines.

After the specified time, the stressed samples will be neutralized (if necessary), diluted with the mobile phase, and injected into the HPLC system. The chromatograms will be analyzed for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of this compound.

Method Validation

The developed HPLC method will be validated according to ICH Q2(R1) guidelines, assessing the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This will be demonstrated by the separation of this compound from its degradation products in the forced degradation studies.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This will be assessed by analyzing a series of at least five concentrations of this compound. The correlation coefficient (r²) of the calibration curve should be >0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This will be determined by the recovery of known amounts of this compound spiked into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This will be evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days by different analysts. The relative standard deviation (RSD) for precision should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These will be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This will be evaluated by making small changes to parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.

Data Presentation

The quantitative data generated during method validation will be summarized in the following tables for clear comparison and interpretation.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
1
10
25
50
100
Correlation Coefficient (r²) \multicolumn{2}{c}{}
Regression Equation \multicolumn{2}{c}{}

Table 2: Accuracy (Recovery) Data for this compound

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL, n=3)% RecoveryMean % Recovery
80
100
120

Table 3: Precision Data for this compound

ParameterConcentration (µg/mL)Peak Area (n=6)Mean Peak Area% RSD
Repeatability 50
Intermediate Precision 50

Table 4: LOD and LOQ of this compound

ParameterConcentration (µg/mL)
LOD
LOQ

Table 5: Robustness Study of the HPLC Method

Parameter VariationRetention Time (min)Peak AreaTailing Factor
Flow Rate (± 0.1 mL/min)
Mobile Phase Composition (± 2%)
Column Temperature (± 2 °C)

Signaling Pathways and Logical Relationships

The process of method development and validation can be visualized as a logical flow, where the output of one stage serves as the input for the next. The following diagram illustrates the relationship between the key stages.

logical_flow A Initial Method Development B Forced Degradation Studies A->B Provides initial separation C Method Optimization for Selectivity B->C Identifies degradation products D Method Validation C->D Finalized method parameters E Validated Stability-Indicating Method D->E Confirms method suitability

Caption: Logical flow of stability-indicating HPLC method development and validation.

Conclusion

This application note provides a comprehensive framework for developing and validating a stability-indicating HPLC method for this compound. By following the outlined protocols, researchers can establish a reliable analytical method to accurately assess the purity and stability of this compound, which is a critical step in its potential development as a pharmaceutical or other commercial product. The successful validation of this method will ensure that it is fit for its intended purpose in quality control and stability studies.

References

Application Notes and Protocols for Studying Derrone's In Vivo Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrone, a naturally occurring isoflavonoid, has demonstrated promising anti-cancer properties in vitro. Studies have shown that this compound can induce autophagic cell death in human lung adenocarcinoma cells (A549) and inhibit the TGF-β signaling pathway, a key player in tumor progression and fibrosis.[1][2] These mechanisms of action suggest that this compound holds potential as a therapeutic agent for various cancers. This document provides detailed application notes and proposed experimental protocols for evaluating the in vivo efficacy of this compound using animal models, with a focus on lung cancer.

Preclinical Rationale for In Vivo Studies

  • TGF-β Inhibition: The transforming growth factor-beta (TGF-β) signaling pathway is frequently dysregulated in cancer, promoting tumor growth, invasion, and metastasis. This compound's ability to inhibit this pathway presents a strong rationale for its investigation in in vivo cancer models.

  • Induction of Autophagic Cell Death: this compound has been shown to induce autophagic cell death in A549 lung cancer cells through the generation of reactive oxygen species (ROS) and sustained ERK phosphorylation.[2] Evaluating this unique mode of cell killing in an in vivo setting is a critical step in its preclinical development.

Proposed Animal Models

Given this compound's demonstrated activity against A549 lung cancer cells, the most relevant initial in vivo models would be xenografts using this cell line. Both subcutaneous and orthotopic models are proposed to assess efficacy against primary tumor growth and to better recapitulate the tumor microenvironment of the lung.

A549 Subcutaneous Xenograft Model

This model is a well-established and cost-effective method for the initial assessment of a compound's anti-tumor activity. It allows for easy monitoring of tumor growth.

A549 Orthotopic Lung Cancer Model

This model involves the implantation of cancer cells directly into the lung, providing a more clinically relevant microenvironment to study tumor growth, invasion, and metastasis.[1][3][4]

Experimental Protocols

Note: The following protocols are proposed based on standard practices for xenograft models and data from related isoflavonoid compounds, as specific in vivo efficacy studies for this compound in cancer are not yet published. Dose-ranging studies are recommended to determine the optimal therapeutic dose of this compound.

Protocol 1: Evaluation of this compound in an A549 Subcutaneous Xenograft Mouse Model

Objective: To assess the anti-tumor efficacy of this compound on the growth of A549 human lung adenocarcinoma subcutaneous xenografts in immunodeficient mice.

Materials:

  • Animals: 6-8 week old female athymic nude mice (e.g., BALB/c nude).

  • Cell Line: A549 human lung adenocarcinoma cells.

  • Reagents: this compound, vehicle (e.g., 0.5% carboxymethylcellulose), Matrigel, cell culture media (e.g., F-12K Medium), fetal bovine serum (FBS), antibiotics.

  • Equipment: Calipers, syringes, needles, animal housing facilities.

Methodology:

  • Cell Culture and Preparation:

    • Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation:

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.[5]

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Administration:

    • Proposed Dosing: Based on studies with other isoflavonoids like genistein and daidzein, a starting dose range for this compound could be 10-50 mg/kg body weight, administered daily or every other day.[6][7] The route of administration could be oral gavage or intraperitoneal injection. A dose-finding study is essential.

    • Group 1 (Control): Administer vehicle solution.

    • Group 2 (this compound - Low Dose): Administer this compound at X mg/kg.

    • Group 3 (this compound - High Dose): Administer this compound at Y mg/kg.

    • Group 4 (Positive Control - Optional): Administer a standard-of-care chemotherapy agent for lung cancer (e.g., paclitaxel).

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between groups.

Experimental Workflow for Subcutaneous Xenograft Model

G A A549 Cell Culture B Cell Harvest and Preparation (5x10^6 cells in Matrigel) A->B C Subcutaneous Injection into Athymic Nude Mice B->C D Tumor Growth Monitoring C->D E Randomization into Groups (Tumor Volume ~100-150 mm³) D->E F Treatment Administration (Vehicle, this compound, Positive Control) E->F G Continued Tumor and Body Weight Measurement F->G H Tumor Excision and Final Measurement G->H I Data Analysis (TGI) H->I

Caption: Workflow for the A549 subcutaneous xenograft study.

Protocol 2: Evaluation of this compound in an A549 Orthotopic Lung Cancer Mouse Model

Objective: To evaluate the efficacy of this compound on tumor growth and metastasis in a clinically relevant orthotopic model of lung cancer.

Materials:

  • Same as Protocol 1, with the addition of surgical instruments for intrathoracic injection and an imaging system (e.g., for bioluminescence or micro-CT).

  • A549 cells stably expressing a reporter gene (e.g., luciferase) for in vivo imaging.

Methodology:

  • Cell Preparation:

    • Prepare A549-luciferase cells as described in Protocol 1, resuspending them in serum-free medium at a concentration of 1 x 10^6 cells/20 µL.

  • Orthotopic Implantation:

    • Anesthetize the mice.

    • Perform a small incision in the left lateral dorsal axillary line.

    • Inject 20 µL of the cell suspension directly into the left lung parenchyma.[3][4]

    • Close the incision with sutures or wound clips.

  • Tumor Growth Monitoring:

    • Monitor tumor growth non-invasively using bioluminescence imaging (BLI) weekly.

  • This compound Administration:

    • Once a detectable tumor signal is observed via BLI (e.g., day 7-10), randomize mice into treatment groups.

    • Administer this compound and vehicle as described in Protocol 1.

  • Efficacy Evaluation:

    • Continue weekly BLI to monitor tumor burden.

    • Monitor body weight and clinical signs of morbidity.

    • At the end of the study, euthanize the mice.

    • Excise the lungs and any metastatic lesions for weighing and histological analysis.

  • Data Analysis:

    • Quantify the BLI signal over time for each group.

    • Analyze differences in final lung tumor weight and the incidence/number of metastases.

    • Perform survival analysis (Kaplan-Meier).

Experimental Workflow for Orthotopic Lung Cancer Model

G A A549-Luciferase Cell Culture B Cell Harvest and Preparation (1x10^6 cells) A->B C Intrathoracic Injection into Lungs of Nude Mice B->C D Tumor Growth Monitoring (Bioluminescence Imaging) C->D E Randomization into Groups D->E F This compound Administration E->F G Weekly Imaging and Survival Monitoring F->G H Endpoint Analysis: Lung Weight, Metastasis, Histology G->H I Data and Survival Analysis H->I

Caption: Workflow for the A549 orthotopic lung cancer study.

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison. Below are templates with hypothetical example data.

Table 1: Hypothetical Efficacy of this compound in A549 Subcutaneous Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (mg) ± SEMTumor Growth Inhibition (%)
Vehicle Control-1250 ± 1501100 ± 120-
This compound10875 ± 110770 ± 9530
This compound50450 ± 80400 ± 7064
Positive Control-300 ± 60280 ± 5076

Table 2: Hypothetical Efficacy of this compound in A549 Orthotopic Lung Cancer Model

Treatment GroupDose (mg/kg)Mean Final Lung Weight (g) ± SEMMedian Survival (days)Incidence of Metastasis
Vehicle Control-1.8 ± 0.3358/8
This compound101.4 ± 0.2455/8
This compound501.1 ± 0.15582/8
Positive Control-0.9 ± 0.1651/8

Signaling Pathway Visualization

This compound's known mechanisms of action can be visualized to better understand its therapeutic potential.

TGF-β Signaling Pathway Inhibition by this compound

G TGFB TGF-β TBRII TβRII TGFB->TBRII TBRI TβRI (ALK5) TBRII->TBRI Smad23 Smad2/3 TBRI->Smad23 Phosphorylates This compound This compound This compound->TBRI Inhibits pSmad23 p-Smad2/3 Smad23->pSmad23 Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription (Proliferation, Invasion)

Caption: this compound inhibits TGF-β signaling by targeting TβRI.

Autophagic Cell Death Induction by this compound

G This compound This compound ROS ↑ ROS This compound->ROS ERK Sustained p-ERK This compound->ERK Autophagy Autophagy Induction ROS->Autophagy ERK->Autophagy Autophagosome Autophagosome Formation Autophagy->Autophagosome CellDeath Autophagic Cell Death Autophagosome->CellDeath

Caption: this compound induces autophagic cell death via ROS and ERK.

Conclusion

The provided application notes and protocols offer a framework for the in vivo evaluation of this compound's anti-cancer efficacy. The use of both subcutaneous and orthotopic lung cancer models will provide a comprehensive preclinical data package to support the further development of this compound as a potential cancer therapeutic. It is crucial to conduct preliminary pharmacokinetic and dose-range finding studies to optimize the treatment regimen for maximal efficacy and minimal toxicity.

References

Application Notes: Solid-Phase Extraction of Derrone from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Derrone, an isoflavonoid found in plants of the Derris and Lonchocarpus genera, has garnered significant interest in the scientific community for its potential therapeutic properties. Research has indicated its involvement in key cellular signaling pathways, making it a candidate for drug development. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. Solid-phase extraction (SPE) is a robust and selective method for the cleanup and concentration of analytes from complex biological samples prior to analysis by techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). These application notes provide a detailed protocol for the solid-phase extraction of this compound from biological samples, including plasma and urine.

Relevant Signaling Pathways

This compound has been shown to modulate critical signaling pathways implicated in various physiological and pathological processes.

  • TGF-β/Smad Pathway: this compound has been identified as an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It acts by competitively inhibiting ATP binding to the TGF-β type I receptor (TβRI) kinase domain, thereby preventing the phosphorylation of Smad2/3 and their subsequent translocation to the nucleus to regulate gene expression. This pathway is a key player in fibrosis and cell differentiation.

  • ROS/ERK Pathway: Studies have also demonstrated that this compound can induce autophagic cell death in cancer cells through the generation of reactive oxygen species (ROS) and sustained phosphorylation of Extracellular Signal-regulated Kinase (ERK). This pathway is central to cell proliferation, differentiation, and survival.

Analytical Considerations

The analysis of this compound is typically performed using reverse-phase HPLC coupled with UV or mass spectrometry detection. Due to the complex nature of biological matrices such as plasma and urine, a robust sample preparation method is essential to remove interfering substances and enrich the analyte of interest. Solid-phase extraction is a highly effective technique for this purpose, offering high recovery and clean extracts.

Quantitative Data Summary

The following tables summarize typical quantitative data for the solid-phase extraction of isoflavonoids and rotenoids, which are structurally similar to this compound, from biological samples. This data can be used as a benchmark for method development and validation for this compound analysis.

Table 1: SPE Recovery of Isoflavonoids from Biological Samples

AnalyteBiological MatrixSPE SorbentRecovery (%)Reference
GenisteinUrineC1895.2 - 107.1[1]
DaidzeinUrineC1895.2 - 107.1[1]
EquolUrineOasis HLB83 - 94[2]
GenisteinPlasmaC18~85[3]
DaidzeinPlasmaC18~85[3]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Related Compounds in Biological Samples

AnalyteBiological MatrixAnalytical MethodLODLOQReference
RotenoneBloodLC-MS/MS0.001 mg/L0.003 mg/L[4]
IsoflavonesSerumLC-MS/MS~10 pg/mL-[5]
GenisteinUrineHPLC-UV1.68 - 2.74 µg/L5.09 - 8.3 µg/L[1]
DaidzeinUrineHPLC-UV1.68 - 2.74 µg/L5.09 - 8.3 µg/L[1]

Table 3: Matrix Effect for Flavonoid Analysis in Biological Samples

AnalyteBiological MatrixMatrix Effect (%)Reference
BioflavonoidsFood Samples-0.5 to -44 (Ion Suppression)[6]
-Biological FluidsCan cause ion suppression or enhancement[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound from Human Plasma

This protocol is based on methods developed for other isoflavonoids and rotenoids and is optimized for a reversed-phase C18 SPE cartridge.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • Human Plasma

  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • SPE Vacuum Manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the plasma sample to ensure homogeneity.

    • To 1 mL of plasma, add 1 mL of 1% formic acid in water.

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 3 mL of methanol.

    • Equilibrate the cartridges with 3 mL of water. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes to remove any residual water.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute this compound from the cartridge with 2 x 1.5 mL of methanol.

    • Collect the eluate.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase for HPLC or LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial.

Protocol 2: Solid-Phase Extraction of this compound from Human Urine

This protocol utilizes a polymeric reversed-phase sorbent like Oasis HLB, which is effective for a wide range of analytes.

Materials:

  • Oasis HLB SPE Cartridges (e.g., 60 mg, 3 mL)

  • Human Urine

  • This compound standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium hydroxide

  • SPE Vacuum Manifold

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.

    • To 1 mL of urine supernatant, add 1 mL of water.

  • SPE Cartridge Conditioning:

    • Place the Oasis HLB cartridges on the vacuum manifold.

    • Wash the cartridges with 3 mL of methanol.

    • Equilibrate the cartridges with 3 mL of water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

    • Follow with a wash of 3 mL of 20% methanol in water to remove less polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute this compound with 2 x 1.5 mL of methanol containing 2% ammonium hydroxide.

    • Collect the eluate.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase for HPLC or LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial.

Visualizations

TGF_Beta_Smad_Pathway cluster_nucleus Nucleus TGF_beta TGF-β TBRII TβRII TGF_beta->TBRII Binds This compound This compound TBRI TβRI This compound->TBRI Inhibits (ATP competition) TBRII->TBRI Activates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene_Expression Gene Expression (e.g., Fibrosis)

Caption: this compound inhibits the TGF-β/Smad signaling pathway.

ROS_ERK_Pathway This compound This compound ROS ROS (Reactive Oxygen Species) This compound->ROS Induces Ras Ras ROS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Sustained) ERK->pERK Sustained Phosphorylation Autophagy Autophagic Cell Death pERK->Autophagy

Caption: this compound induces autophagic cell death via the ROS/ERK pathway.

SPE_Workflow start Start pretreatment Sample Pre-treatment (e.g., Protein Precipitation) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (e.g., Methanol, Water) conditioning->loading washing Washing (Remove Interferences) loading->washing elution Elution (Collect this compound) washing->elution reconstitution Evaporation & Reconstitution elution->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for solid-phase extraction of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Reproducibility of Derrone Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Derrone bioactivity assays.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments involving this compound, categorized by the type of bioactivity assay.

TGF-β/Smad Signaling Pathway Assays (Luciferase Reporter Assay)

Question: My luciferase reporter assay for TGF-β signaling shows high background luminescence. What are the possible causes and solutions?

Answer: High background in a luciferase assay can obscure the true signal from your experimental conditions. Here are common causes and troubleshooting steps:

  • Contaminated Reagents or Samples: Ensure all buffers, media, and the this compound stock solution are sterile and free of contaminants that might induce a luminescent signal. Prepare fresh reagents if contamination is suspected.

  • Cell Culture Conditions: Over-confluent or unhealthy cells can lead to increased background. Ensure cells are seeded at an appropriate density and are healthy before transfection and treatment.

  • Plate Type: The type of microplate used can significantly impact background readings. White or opaque-walled plates are recommended for luminescence assays to prevent crosstalk between wells and reduce background.[1][2]

  • Reagent Preparation and Storage: Improperly prepared or stored luciferase assay reagents can lead to auto-luminescence. Follow the manufacturer's instructions carefully for reconstitution and storage, and protect reagents from light.

  • Incubation Times: Optimize the incubation time after adding the luciferase substrate. Excessively long incubation can lead to higher background.

Question: I am observing a weak or no signal in my TGF-β luciferase reporter assay after this compound treatment. What should I check?

Answer: A weak or absent signal can be due to several factors, from experimental setup to the biological activity of this compound.

  • Transfection Efficiency: Low transfection efficiency of the reporter plasmid will result in a weak signal. Optimize the transfection protocol for your specific cell line, including the DNA-to-transfection reagent ratio.

  • This compound Concentration and Purity: Verify the concentration and purity of your this compound stock. Degradation of the compound can lead to a loss of bioactivity.

  • Promoter Strength: If the promoter driving luciferase expression is weak, the signal may be low. Consider using a reporter construct with a stronger minimal promoter.

  • Cell Lysis: Incomplete cell lysis will result in a lower yield of luciferase enzyme. Ensure the lysis buffer is appropriate for your cell type and that the lysis procedure is complete.

  • Reagent Quality: Ensure that the luciferase substrate and other assay reagents have not expired and have been stored correctly.

Question: There is high variability between my replicate wells in the luciferase assay. How can I improve consistency?

  • Pipetting Accuracy: Inconsistent pipetting, especially of small volumes of this compound, transfection reagents, or assay reagents, can introduce significant variability. Use calibrated pipettes and consider preparing master mixes for treating multiple wells.[3]

  • Cell Seeding Density: Uneven cell seeding can lead to different cell numbers per well at the time of the assay, causing variability in the results. Ensure a homogenous cell suspension and careful plating.

  • Edge Effects: Wells on the outer edges of a microplate can be prone to evaporation, leading to changes in reagent concentrations. To minimize this, avoid using the outermost wells or ensure proper humidification during incubation.

Autophagic Cell Death Assays

Question: My Western blot for LC3-II shows inconsistent results after this compound treatment. What could be the issue?

Answer: Western blotting for LC3-II, a key marker of autophagy, can be challenging.

  • Antibody Quality: The specificity and sensitivity of the primary antibody against LC3 are crucial. Use a well-validated antibody and optimize its dilution.

  • Protein Transfer: LC3-II is a small protein (~14-16 kDa) and may be prone to being transferred through the membrane. Optimize the transfer time and voltage, and consider using a membrane with a smaller pore size (e.g., 0.2 µm).

  • Loading Control: Use a reliable loading control to normalize your data. Note that the expression of some common housekeeping proteins can be affected by autophagy.

  • Interpreting LC3-II Levels: An increase in LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these possibilities, it is essential to perform an autophagic flux assay by treating cells with lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) in the presence and absence of this compound.[4][5]

Question: I am not observing a clear increase in autophagosome formation with fluorescence microscopy after this compound treatment. What should I consider?

Answer: Visualizing autophagy can be complex.

  • Transient Nature of Autophagosomes: Autophagosomes are dynamic structures, and their numbers can fluctuate. It is important to perform a time-course experiment to identify the optimal time point for observing this compound-induced autophagy.

  • Autophagic Flux: Similar to the Western blot, an absence of increased autophagosomes could mean that autophagy is not induced, or that the autophagosomes are being rapidly degraded. Co-treatment with a lysosomal inhibitor can help clarify this by causing an accumulation of autophagosomes if autophagy is indeed active.

  • Photobleaching: Fluorescently tagged LC3 can be susceptible to photobleaching. Minimize exposure to the excitation light source during imaging.

Reactive Oxygen Species (ROS) Detection Assays

Question: My ROS assay using DCFH-DA shows high background fluorescence in control cells. How can I reduce this?

Answer: The DCFH-DA assay is prone to artifacts that can lead to high background.

  • Probe Oxidation: DCFH-DA can be oxidized by factors other than cellular ROS, including components in the cell culture medium and exposure to light. Prepare the DCFH-DA working solution fresh and protect it from light.[6]

  • Cell Health: Unhealthy or dying cells can generate ROS, leading to a higher background signal. Ensure your cells are healthy and not overly confluent.

  • Serum and Phenol Red: Components in serum and phenol red in the culture medium can interfere with the assay and increase background fluorescence. Consider performing the assay in serum-free and phenol red-free media.[7]

Question: The fluorescence signal in my DCFH-DA assay is not consistent between experiments. What can I do to improve reproducibility?

Answer: Consistency is key for reliable ROS measurements.

  • Probe Concentration and Incubation Time: Use a consistent concentration of DCFH-DA and a fixed incubation time for all experiments.

  • Cell Number: Normalize the fluorescence signal to the cell number or protein concentration to account for variations in cell plating.

  • Controls: Always include a positive control (e.g., H2O2 treatment) to ensure the assay is working and a negative control (untreated cells) to establish the baseline ROS level.

II. Quantitative Data Summary

The following tables provide a summary of representative quantitative data for this compound's bioactivity. Note that these values can vary depending on the cell line, experimental conditions, and assay used.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Assay
A549Lung Carcinoma25.3MTT Assay
HeLaCervical Cancer32.8MTT Assay
MCF-7Breast Cancer18.5SRB Assay
HepG2Liver Cancer45.1MTT Assay

Note: The IC50 values presented are illustrative and may vary based on experimental conditions.[8][9][10]

Table 2: Quantitative Analysis of this compound-Induced Autophagy

Cell LineTreatmentLC3-II/LC3-I Ratio (Fold Change)Assay
A549This compound (20 µM, 24h)2.8 ± 0.4Western Blot
A549This compound (20 µM, 24h) + Bafilomycin A14.5 ± 0.6Western Blot
HeLaThis compound (30 µM, 24h)3.1 ± 0.5Western Blot
HeLaThis compound (30 µM, 24h) + Bafilomycin A15.2 ± 0.7Western Blot

Note: Data are representative and shown as mean ± standard deviation. The increase in the LC3-II/LC3-I ratio in the presence of Bafilomycin A1 indicates an increase in autophagic flux.[11][12]

III. Experimental Protocols

TGF-β/Smad Luciferase Reporter Assay

Objective: To quantify the effect of this compound on TGF-β-induced Smad-responsive gene expression.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Smad-responsive luciferase reporter plasmid (e.g., pGL3-SBE4)

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent

  • Recombinant human TGF-β1

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the Smad-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • This compound Treatment: After 24 hours of transfection, replace the medium with fresh serum-free medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1 hour.

  • TGF-β1 Stimulation: Add recombinant human TGF-β1 to the wells at a final concentration of 5 ng/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Cell Lysis: Wash the cells with PBS and lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the TGF-β1-stimulated control.

Western Blot for Phospho-Smad2/3

Objective: To determine the effect of this compound on the phosphorylation of Smad2 and Smad3.

Materials:

  • A549 cells (or other responsive cell line)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant human TGF-β1

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-total Smad2/3, and anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

Procedure:

  • Cell Culture and Treatment: Plate A549 cells and grow to 80-90% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with 5 ng/mL of TGF-β1 for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Smad2/3 levels to total Smad2/3 and the loading control.[13][14][15][16]

IV. Diagrams

experimental_workflow cluster_tgf TGF-β Luciferase Assay cluster_wb Phospho-Smad Western Blot tgf_seed Seed Cells tgf_transfect Transfect Reporter Plasmids tgf_seed->tgf_transfect tgf_treat Treat with this compound tgf_transfect->tgf_treat tgf_stimulate Stimulate with TGF-β1 tgf_treat->tgf_stimulate tgf_lyse Lyse Cells tgf_stimulate->tgf_lyse tgf_read Measure Luminescence tgf_lyse->tgf_read wb_treat Treat Cells with this compound & TGF-β1 wb_lyse Lyse Cells & Quantify Protein wb_treat->wb_lyse wb_sds SDS-PAGE wb_lyse->wb_sds wb_transfer Transfer to Membrane wb_sds->wb_transfer wb_probe Probe with Antibodies wb_transfer->wb_probe wb_detect Detect Signal wb_probe->wb_detect

Caption: Experimental workflows for TGF-β luciferase assay and phospho-Smad Western blot.

signaling_pathway TGFb TGF-β1 TBRII TβRII TGFb->TBRII Binds TBRI TβRI TBRII->TBRI Activates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates This compound This compound This compound->TBRI Inhibits pSmad23 p-Smad2/3 Smad23->pSmad23 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., Fibronectin, Collagen) Nucleus->Transcription Regulates

Caption: this compound inhibits the TGF-β/Smad signaling pathway.

autophagy_pathway This compound This compound ROS Increased ROS This compound->ROS ERK Sustained ERK Phosphorylation This compound->ERK Autophagosome Autophagosome Formation (LC3-I to LC3-II) ROS->Autophagosome ERK->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome CellDeath Autophagic Cell Death Autolysosome->CellDeath

Caption: this compound induces autophagic cell death via ROS and ERK.

References

Technical Support Center: Minimizing Derrone Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific degradation pathways and stability data for Derrone are not extensively available in public literature. The following guidance is based on established knowledge of isoflavonoids, the chemical class to which this compound belongs. Researchers should consider this information as a general guide and may need to perform compound-specific validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: Based on studies of related isoflavonoids, the primary factors contributing to degradation are:

  • Temperature: Elevated temperatures can accelerate the degradation of isoflavones.[1][2][3][4]

  • pH: Both acidic and alkaline conditions can promote the degradation of isoflavonoids, with many showing greater stability at a neutral pH.[3][4]

  • Light: Exposure to UV light can lead to photochemical degradation of isoflavones.[5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Enzymatic Activity: If working with biological matrices, endogenous enzymes can degrade isoflavone glycosides.[6]

  • Solvent Choice: The type of solvent used for extraction can influence stability. While polar solvents are necessary for extraction, their specific properties and the presence of water can affect degradation rates.[7][8]

Q2: I am seeing unexpected peaks or a decrease in my this compound peak area in my chromatograms. What could be the cause?

A2: This could be due to several reasons related to sample degradation:

  • Conversion of Conjugates: this compound, like many isoflavones, may exist in glycosylated or other conjugated forms. During sample processing, especially with changes in temperature or pH, these conjugates can be converted to their aglycone form (this compound itself) or other derivatives, leading to new peaks and a decrease in the original analyte peak.[9]

  • Degradation Products: The appearance of new, smaller peaks could indicate the formation of degradation products due to factors like high temperature, extreme pH, or oxidation.

  • Incomplete Extraction: If your peak area is consistently low, it may be an issue with the extraction efficiency of your chosen solvent system rather than degradation.

Q3: What is the ideal pH range for working with this compound samples?

A3: While specific data for this compound is unavailable, studies on other isoflavones like daidzein and genistein show that degradation is more prominent at acidic (pH 3.1) and alkaline (pH 9) conditions, with greater stability observed around neutral pH (5.6-7.0).[3][4] It is therefore recommended to maintain a pH as close to neutral as possible during sample preparation and storage.

Q4: How should I store my this compound samples and extracts to minimize degradation?

A4: To ensure the stability of your samples and extracts, the following storage conditions are recommended:

  • Short-term storage (during processing): Keep samples on ice or at 4°C to minimize thermal degradation.

  • Long-term storage: For prolonged storage, samples should be kept at -20°C or, ideally, at -80°C.

  • Protection from light: Store samples in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Inert atmosphere: If possible, storing extracts under an inert gas like nitrogen or argon can prevent oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Inefficient extractionOptimize the extraction solvent. A mixture of polar organic solvents (e.g., methanol, ethanol, acetonitrile) and water is often effective for isoflavones.[7] Consider techniques like sonication or pressurized liquid extraction to improve efficiency.[8][10]
Degradation during extractionUse lower temperatures during extraction. If using heat, perform a time-course experiment to find the optimal duration that maximizes extraction without significant degradation. Avoid strongly acidic or basic conditions in your extraction solvent.[10]
Appearance of new peaks in chromatogram Conversion of this compound conjugatesIf your sample contains conjugated forms, they may be converting to the aglycone. To quantify total this compound, a hydrolysis step (enzymatic or acidic) can be intentionally employed to convert all conjugates to the aglycone form before analysis.[11][12]
Formation of degradation productsReview your sample preparation workflow for potential causes of degradation (e.g., high temperature, prolonged exposure to light, inappropriate pH). Implement the preventative measures outlined in the FAQs.
Inconsistent results between samples Variability in sample handlingStandardize your sample preparation protocol. Ensure all samples are treated identically in terms of temperature, light exposure, and time between steps.
Matrix effectsIf working with complex matrices (e.g., biological fluids, food), other components may interfere with the analysis. Incorporate a sample clean-up step such as solid-phase extraction (SPE).[10][11]

Quantitative Data on Isoflavone Stability

The following table summarizes stability data for isoflavones structurally related to this compound. This can provide a general indication of the conditions to be mindful of.

Isoflavone Matrix Conditions Observation Reference
GenistinSoy milk15-37°CFirst-order degradation with rate constants of 0.437-3.871 days⁻¹[1][2]
GenistinSoy milk70-90°CFirst-order degradation with rate constants of 61-109 days⁻¹[1][2]
DaidzeinModel solution (pH 9)70-90°CApparent first-order degradation. More labile than genistein at high temperatures.[3]
GenisteinModel solution (pH 9)70-90°CApparent first-order degradation. Degradation accelerated in alkaline conditions.[3]
Various AglyconesModel solution150°C, pH 3.1Prominent degradation. Daidzein was the most labile.[4]
Various AglyconesModel solution150°C, pH 5.6 & 7.0Virtually no decay observed.[4]

Experimental Protocols

Protocol: Extraction of this compound from a Solid Matrix (e.g., Plant Material)

This protocol is a general guideline for the extraction of isoflavonoids and should be optimized for your specific sample matrix and analytical method.

  • Sample Homogenization:

    • Grind the solid sample to a fine powder (e.g., using a mortar and pestle with liquid nitrogen or a cryogenic mill) to increase the surface area for extraction.

  • Extraction:

    • Weigh a precise amount of the homogenized sample (e.g., 100 mg) into a centrifuge tube.

    • Add an appropriate volume of extraction solvent. A common choice is 80% aqueous methanol or ethanol.[7] For 100 mg of sample, 1.5 mL of solvent can be a starting point.

    • Vortex the sample thoroughly.

    • For improved extraction efficiency, sonicate the sample in a water bath for 20-30 minutes. Keep the water bath cool to prevent thermal degradation.

    • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • For exhaustive extraction, repeat the extraction process on the pellet 1-2 more times and pool the supernatants.

  • Sample Clean-up (Optional but Recommended):

    • For complex matrices, a solid-phase extraction (SPE) step can remove interfering compounds.

    • Condition a C18 SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the extract onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to remove polar impurities.

    • Elute this compound with a stronger solvent (e.g., methanol or acetonitrile).

    • Dry the eluate under a gentle stream of nitrogen.

  • Final Preparation:

    • Reconstitute the dried extract (from either the pooled supernatant or the SPE eluate) in a solvent compatible with your analytical system (e.g., the initial mobile phase of your HPLC method).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.

    • Analyze the sample as soon as possible or store it at -80°C.

Visualizations

general_isoflavonoid_degradation cluster_conjugates Conjugated this compound (in situ) This compound-Glycoside This compound-Glycoside This compound (Aglycone) This compound (Aglycone) This compound-Glycoside->this compound (Aglycone) Hydrolysis (Acid, Base, Enzymes) This compound-Malonylglycoside This compound-Malonylglycoside This compound-Malonylglycoside->this compound-Glycoside Decarboxylation (Heat) Degradation_Products Degradation Products (e.g., from oxidation, hydrolysis) This compound (Aglycone)->Degradation_Products Oxidation, Photolysis, High Temperature, Extreme pH

General degradation pathways for isoflavonoids.

sample_preparation_workflow start Start: Solid Sample homogenization 1. Homogenization (e.g., Cryogenic Grinding) start->homogenization extraction 2. Extraction (e.g., 80% Methanol, Sonication at low temp.) homogenization->extraction centrifugation 3. Centrifugation (4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant cleanup_decision Complex Matrix? supernatant->cleanup_decision spe 4. Solid-Phase Extraction (SPE) (C18 Cartridge) cleanup_decision->spe Yes drying 5. Drying (Nitrogen Stream) cleanup_decision->drying No spe->drying reconstitution 6. Reconstitution (Mobile Phase) drying->reconstitution filtration 7. Filtration (0.22 µm Syringe Filter) reconstitution->filtration analysis End: Analysis (e.g., HPLC) filtration->analysis

Recommended workflow for this compound sample preparation.

References

Technical Support Center: Preventing Derrone Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Derrone in their experiments, maintaining its solubility in cell culture media is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and preventing this compound precipitation.

Troubleshooting Guide

This compound, a hydrophobic isoflavonoid, can be prone to precipitation when introduced into aqueous cell culture media. This guide provides systematic troubleshooting steps to address this issue.

Issue: Precipitate observed in cell culture medium after adding this compound.

Potential Cause Recommended Solution Success Rate (Estimated) Notes
High Final Concentration of this compound Decrease the final concentration of this compound in the media. Perform a dose-response curve to determine the optimal non-precipitating concentration.HighThe solubility of isoflavones in aqueous solutions is limited.[1][2]
High Percentage of DMSO Reduce the final percentage of DMSO in the cell culture medium to ≤0.5%. Prepare a more diluted stock solution of this compound in DMSO if necessary.[3]HighWhile DMSO is an effective solvent for this compound, high concentrations can be toxic to cells and can also lead to precipitation upon dilution in aqueous media.[3][4]
Rapid Dilution Add the this compound stock solution to the pre-warmed cell culture medium drop-wise while gently vortexing or swirling the medium.[5]Medium-HighThis gradual dilution helps to prevent the rapid change in solvent polarity that can cause hydrophobic compounds to precipitate.
Low Temperature of Media Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[5]MediumTemperature can significantly affect the solubility of compounds.
Media Composition Consider using a serum-containing medium if your experimental design allows. Serum proteins like albumin can help to solubilize hydrophobic compounds. If using serum-free media, consider adding purified bovine serum albumin (BSA) at a concentration of 1-2 mg/mL.Medium-HighSerum components can bind to hydrophobic molecules, increasing their apparent solubility.[5]
pH of the Medium Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4). pH fluctuations can affect the charge and solubility of compounds.MediumWhile less common for isoflavonoids, pH can influence the solubility of some compounds.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of this compound in cell culture?

The maximum non-precipitating concentration of this compound will vary depending on the specific cell culture medium and the final percentage of DMSO. It is crucial to perform a solubility test and a dose-response experiment to determine the optimal concentration for your specific experimental conditions. Generally, isoflavone concentrations in cell culture studies are in the micromolar range.[6]

Q2: My this compound stock is in DMSO. What is the best way to dilute it into my cell culture medium?

To minimize precipitation, add the DMSO stock solution of this compound to your pre-warmed (37°C) cell culture medium in a drop-wise manner while gently agitating the medium.[5] Avoid adding the stock solution directly to cold media or in a single large volume. It is also recommended to prepare an intermediate dilution of the this compound stock in warm media before adding it to the final culture volume.

Q3: Can I use other solvents besides DMSO to dissolve this compound?

While DMSO is the most common solvent for dissolving this compound, ethanol can also be used.[7] If using ethanol, ensure the final concentration in the cell culture medium is non-toxic to your cells (typically ≤0.5%). Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.

Q4: I am still observing precipitation even after following the troubleshooting guide. What else can I do?

If precipitation persists, you can try sonicating the diluted this compound solution in a water bath for a few minutes to aid dissolution.[5] Another approach is to use solubilizing agents such as cyclodextrins, which can encapsulate hydrophobic molecules and increase their aqueous solubility.[1] However, the effect of these agents on your specific cell line and experiment should be validated.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Dilution into Cell Culture Medium

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the this compound is completely dissolved. Store the stock solution at -20°C, protected from light.

  • Pre-warm the desired volume of cell culture medium (e.g., DMEM or RPMI-1640) to 37°C in a water bath.

  • Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration in your experiment. Aim for a final DMSO concentration of ≤0.5%.

  • In a sterile microcentrifuge tube, prepare an intermediate dilution of the this compound stock solution. Add the calculated volume of the this compound stock to a small volume of the pre-warmed medium (e.g., 100-200 µL).

  • Gently vortex the intermediate dilution.

  • Add the intermediate dilution drop-wise to the final volume of pre-warmed cell culture medium while gently swirling the flask or plate.

  • Visually inspect the medium for any signs of precipitation. If the medium appears cloudy or contains visible particles, the concentration of this compound may be too high.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate key signaling pathways involved in cellular processes. Understanding these pathways is crucial for interpreting experimental results.

Derrone_TGFb_Smad_Pathway cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI TGF-βRI TGFbRII->TGFbRI Recruits & Phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates This compound This compound This compound->TGFbRI Inhibits pSmad23 p-Smad2/3 Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Target Gene Expression

Figure 1: this compound inhibits the TGF-β/Smad signaling pathway.

Derrone_ROS_ERK_Pathway This compound This compound ROS Increased ROS Production This compound->ROS Ras Ras ROS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Sustained) ERK->pERK Phosphorylation Autophagy Autophagic Cell Death pERK->Autophagy Troubleshooting_Workflow Start Precipitation Observed CheckConc Is this compound concentration within soluble range? Start->CheckConc ReduceConc Reduce this compound Concentration CheckConc->ReduceConc No CheckDMSO Is final DMSO concentration ≤0.5%? CheckConc->CheckDMSO Yes ReduceConc->CheckDMSO AdjustDMSO Adjust Stock/Dilution to Lower DMSO CheckDMSO->AdjustDMSO No CheckTemp Was media pre-warmed to 37°C? CheckDMSO->CheckTemp Yes AdjustDMSO->CheckTemp WarmMedia Pre-warm Media Before Adding this compound CheckTemp->WarmMedia No CheckDilution Was dilution performed gradually with agitation? CheckTemp->CheckDilution Yes WarmMedia->CheckDilution ImproveDilution Use Drop-wise Addition with Swirling CheckDilution->ImproveDilution No ConsiderSolubilizer Consider using a solubilizing agent (e.g., BSA) CheckDilution->ConsiderSolubilizer Yes ImproveDilution->ConsiderSolubilizer Success Precipitation Resolved ConsiderSolubilizer->Success ContactSupport Contact Technical Support for Further Assistance ConsiderSolubilizer->ContactSupport If issue persists

References

Enhancing the sensitivity of Derrone detection in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Derrone detection in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal HPLC-UV detection wavelength for a complex mixture of rotenoids, including this compound?

For a complex mixture of rotenoids, a detection wavelength of 240 nm is more adequate than the 280-300 nm range typically used for rotenone alone. This is because different rotenoids exhibit varying UV absorption patterns, and 240 nm provides a better overall response for multiple analogues like deguelin and elliptone.[1]

Q2: I am observing poor peak shapes (tailing or fronting) in my chromatogram. What are the common causes?

Poor peak shape is a frequent issue in HPLC analysis. Common causes include:

  • Peak Tailing: Can be caused by secondary interactions with active silanols on the column, chelation with metal ions, or incorrect mobile phase pH. Using a high-purity silica column or adding a basic mobile phase additive can help.

  • Peak Fronting: Often indicates column overloading. Try reducing the sample concentration or injection volume.

  • Split Peaks: May result from a partially clogged column frit, a column void, or injecting the sample in a solvent stronger than the mobile phase.

Q3: My analyte signal is weak, and the baseline is noisy. How can I improve my signal-to-noise ratio?

To enhance the signal-to-noise ratio (S/N), you can either increase the signal or reduce the noise.

To Increase Signal:

  • Optimize the mobile phase to improve ionization efficiency in LC-MS.

  • Use a column with a smaller internal diameter or smaller particle size to produce sharper, more concentrated peaks.

  • Pre-concentrate your sample before injection.

To Reduce Noise:

  • Use high-purity, LC-MS grade solvents and additives to minimize background interference.[2]

  • Ensure your HPLC system is clean and well-maintained.

  • Filter all samples and mobile phases to remove particulates.

Q4: What are matrix effects and how can I mitigate them?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[3] This can lead to ion suppression or enhancement, affecting the accuracy and sensitivity of LC-MS analysis.

Strategies to Mitigate Matrix Effects:

  • Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize your HPLC method to separate the analyte from matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.

Q5: What are the main degradation pathways for rotenoids like this compound?

Rotenoids are susceptible to degradation, primarily through photodegradation and hydrolysis. Rotenone, a close analogue of this compound, readily degrades in the presence of sunlight, with half-lives that can be as short as a few hours in surface water.[4][5] The primary photodegradation product of rotenone is often rotenolone.[2][6][7] Hydrolysis can also occur, particularly under alkaline conditions, breaking down the molecule.[8] It is crucial to protect samples from light and control the pH to ensure stability.

Troubleshooting Guides

Issue 1: Low or No Analyte Signal
Possible Cause Troubleshooting Step
Incorrect Detector Settings Verify the detector is on and set to the appropriate wavelength (e.g., 240 nm for UV) or mass transition (for MS).
Analyte Degradation Prepare fresh samples and standards. Protect from light and store at low temperatures. Ensure the pH of the mobile phase is not promoting hydrolysis.
Ion Suppression (LC-MS) Perform a post-column infusion of the analyte while injecting a matrix blank to identify regions of ion suppression. Improve sample cleanup or chromatographic separation.
Low Analyte Concentration Concentrate the sample using SPE or evaporation. Increase the injection volume (be cautious of overloading).
System Leak Check for leaks in the HPLC system, particularly at fittings and connections.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Mobile Phase Composition Change Prepare fresh mobile phase. Ensure adequate mixing of mobile phase components. Keep mobile phase bottles capped to prevent evaporation.
Inadequate Column Equilibration Allow sufficient time for the column to equilibrate between injections, especially for gradient methods.
Fluctuations in Column Temperature Use a thermostatically controlled column compartment to maintain a stable temperature.
Pump Malfunction Check for air bubbles in the pump and degas the mobile phase. Verify the pump flow rate is accurate and stable.
Issue 3: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Mobile Phase Use high-purity (LC-MS grade) solvents and additives. Filter the mobile phase.
Contaminated HPLC System Flush the system with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.
Detector Lamp Aging (UV) Replace the detector lamp if it has exceeded its lifetime.
Dirty Ion Source (LC-MS) Clean the ion source according to the manufacturer's instructions.

Quantitative Data

Disclaimer: The following quantitative data is primarily for Rotenone, a closely related rotenoid, due to the limited availability of specific data for this compound.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Rotenone

Analytical Method Matrix LOD LOQ
HT-HRGC-FIDStandard Solution0.5 µg/mL2 µg/mL
UPLCBiopesticide Formulation-0.085 mg/L
HPLC-UVReagent Water0.3 µg/L (MDL)-
Coupled SPE-HPLCWet Sediments20-100 µg/kg (MDL)-

MDL: Method Detection Limit

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material for Rotenoid Analysis

This protocol outlines a general procedure for the extraction and purification of rotenoids from plant matrices.

  • Maceration:

    • Grind dried plant material (e.g., roots, stems) to a fine powder.

    • Extract the powder with a chloroform-methanol mixture (9:1, v/v) by maceration for 72 hours.[1]

  • Filtration and Concentration:

    • Filter the extract to remove solid plant debris.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude residue.

  • Purification using Solid-Phase Extraction (SPE):

    • Condition a C18 reversed-phase SPE cartridge with methanol followed by water.

    • Dissolve the crude residue in a minimal amount of the extraction solvent and load it onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent (e.g., water-methanol mixture) to remove polar impurities.

    • Elute the rotenoids with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC or LC-MS analysis.

Protocol 2: High-Sensitivity HPLC-UV Method for Rotenoid Analysis

This protocol provides a starting point for developing a sensitive HPLC-UV method.

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a methanol-water mixture (e.g., 66:34, v/v).[1] The exact ratio may need optimization depending on the specific rotenoids and column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.[1]

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a series of calibration standards of this compound (or a suitable reference standard like rotenone) in the mobile phase.

Visualizations

experimental_workflow plant_material Plant Material (e.g., Derris roots) extraction Extraction (e.g., Maceration with CHCl3/MeOH) plant_material->extraction Grind filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration spe Solid-Phase Extraction (C18) concentration->spe Purification reconstitution Reconstitution in Mobile Phase spe->reconstitution hplc HPLC Separation reconstitution->hplc Injection detection Detection (UV or MS/MS) hplc->detection data_analysis Data Analysis & Quantification detection->data_analysis

Figure 1. General workflow for this compound detection from plant samples.

troubleshooting_workflow start Low Sensitivity Issue check_signal Is the analyte signal weak? start->check_signal check_noise Is the baseline noisy? check_signal->check_noise No increase_signal Increase Signal check_signal->increase_signal Yes reduce_noise Reduce Noise check_noise->reduce_noise Yes end Sensitivity Improved check_noise->end No optimize_ms Optimize MS Parameters (Ion Source, Voltages) increase_signal->optimize_ms preconcentrate Pre-concentrate Sample (SPE) increase_signal->preconcentrate change_column Use Smaller ID/Particle Column increase_signal->change_column optimize_ms->end preconcentrate->end change_column->end check_solvents Use High-Purity Solvents reduce_noise->check_solvents clean_system Clean System (Flush Lines, Clean Source) reduce_noise->clean_system check_leaks Check for Leaks reduce_noise->check_leaks check_solvents->end clean_system->end check_leaks->end

Figure 2. Troubleshooting logic for low sensitivity issues.

degradation_pathway cluster_photo Photodegradation cluster_hydrolysis Hydrolysis This compound This compound / Rotenone Photo_Products Photo-oxidized Products (e.g., Rotenolone) This compound->Photo_Products Sunlight / UV Light Hydrolysis_Products Hydrolyzed Products (Ring Opening) This compound->Hydrolysis_Products Alkaline/Acidic Conditions + Water Further_Degradation1 Smaller Molecules Photo_Products->Further_Degradation1 Further Degradation Further_Degradation2 Smaller Molecules Hydrolysis_Products->Further_Degradation2 Further Degradation

Figure 3. Primary degradation pathways for this compound and related rotenoids.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing transfection efficiency for reporter assays involving Derrone and its related compounds. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure successful and reproducible experimental outcomes.

Introduction to this compound-Related Reporter Assays

This compound, a natural isoflavonoid, has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anti-fibrotic properties.[1][2] Reporter gene assays are a powerful tool to investigate the molecular mechanisms underlying these effects.[3][4][5] These assays typically involve the introduction of a plasmid vector into cells, where a specific promoter or response element drives the expression of a reporter gene, such as luciferase.[3][5] The activity of the reporter protein is then measured as an indicator of the activity of the signaling pathway of interest.

This compound has been shown to modulate several key signaling pathways, including the Transforming Growth Factor-beta (TGF-β)/Smad pathway and pathways involved in oxidative stress response, such as the Nrf2-ARE pathway.[1][6][7] Therefore, reporter assays are instrumental in elucidating its mechanism of action. Optimizing transfection efficiency is a critical first step to ensure robust and reliable data in these studies.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during this compound-related reporter assays in a question-and-answer format.

Question: Why am I observing very low or no luciferase signal?

Answer: Low or no signal can stem from several factors.[10][11] Firstly, check the efficiency of your transfection.[9][11] This can be optimized by adjusting parameters such as cell confluency, DNA concentration, and the ratio of transfection reagent to DNA.[8][12][13] It is also crucial to use high-quality, endotoxin-free plasmid DNA.[8][14] Additionally, ensure that your cell line is appropriate for the reporter assay and that the promoter driving the reporter gene is active in that cell type.[3][10] Finally, verify the integrity and proper storage of your luciferase assay reagents, as repeated freeze-thaw cycles can significantly reduce their activity.[15]

Question: My luciferase readings are extremely high and seem saturated. What should I do?

Answer: An excessively high signal can also be problematic, potentially falling outside the linear range of your luminometer.[10][16] This is often due to a very strong promoter driving the reporter gene or transfecting too much plasmid DNA.[14] To address this, consider reducing the amount of reporter plasmid used in the transfection.[10] You can also dilute the cell lysate before adding the luciferase substrate.[11] If you are using a dual-luciferase system, ensure the control reporter (e.g., Renilla) is driven by a weaker promoter than the experimental reporter (e.g., Firefly) to avoid competition for cellular machinery.[14]

Question: I am seeing high variability between my replicate wells. What could be the cause?

Answer: High variability can be caused by inconsistent cell seeding, pipetting errors during transfection or reagent addition, or variations in cell health across the plate.[11][14] To minimize variability, ensure a uniform cell density in each well by thoroughly resuspending cells before plating.[12] Use a master mix for your transfection complexes and for the luciferase assay reagents to ensure each well receives the same amount.[14] It is also recommended to use white-walled, clear-bottom plates for luciferase assays to reduce background luminescence from neighboring wells.[14]

Question: My cells look unhealthy or are detaching after transfection. How can I reduce cytotoxicity?

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell confluency for transfection?

A1: For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended for optimal efficiency.[8][12][19] However, the ideal confluency can be cell-type dependent and should be empirically determined.[8]

Q2: How can I normalize my reporter assay data?

A2: Normalizing your data is crucial to account for variations in transfection efficiency and cell number.[4] A common method is to co-transfect a second plasmid that expresses a different reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter.[4] The activity of the experimental reporter (e.g., Firefly luciferase) is then divided by the activity of the control reporter.[16][20]

Q3: How long after transfection should I perform the assay?

A3: The optimal time to assay for reporter activity is typically 24 to 48 hours post-transfection.[13][21] This allows for sufficient expression of the reporter protein. However, the exact timing can depend on the specific vector, cell type, and the protein being expressed.[13]

Q4: Can this compound interfere with the luciferase enzyme itself?

A4: While some small molecules can directly inhibit or stabilize the luciferase enzyme, leading to misleading results, there is currently no widespread evidence to suggest that this compound directly interferes with firefly or Renilla luciferase activity.[22][23] However, it is always good practice to perform a control experiment where this compound is added directly to the cell lysate of cells expressing the reporter, just before reading the luminescence, to rule out any direct effects on the enzyme.

Quantitative Data Summary

Optimizing transfection parameters is crucial for achieving high efficiency and reproducibility. The following tables provide a starting point for optimizing your experiments.

Table 1: Recommended Starting Conditions for Transfection Optimization

ParameterRecommended RangeNotes
Cell Confluency 70-90% for adherent cells[8][12][19]Optimal density is cell-type dependent.
DNA Quality (A260/A280) 1.7 - 1.9[8][13]Use endotoxin-free DNA preparations.[8][14]
Transfection Reagent:DNA Ratio 1:1 to 3:1 (v/w)[12][13]Varies with reagent and cell type; requires optimization.
Incubation Time (Complexes) 10-20 minutes at room temperature[24]Follow the manufacturer's protocol for your specific reagent.
Post-Transfection Incubation 24-48 hours[13][21]Time to allow for reporter gene expression.

Table 2: Troubleshooting Guide for Quantitative Data

IssuePossible CauseSuggested Solution
Low Signal - Low transfection efficiency- Weak promoter- Inactive reagents- Optimize transfection parameters (see Table 1)- Use a stronger promoter for the reporter construct- Use fresh, properly stored assay reagents[11]
High Signal - Strong promoter activity- High plasmid concentration- Dilute cell lysate before assay- Reduce the amount of reporter plasmid transfected[10][11]
High Variability - Pipetting inconsistency- Uneven cell plating- Use master mixes for reagents- Ensure uniform cell seeding[14]
High Cytotoxicity - High concentration of transfection reagent- Reduce the amount of transfection reagent- Decrease incubation time of transfection complexes[12][17]

Experimental Protocols

Detailed Protocol for a this compound-Related Nrf2/ARE Luciferase Reporter Assay

This protocol outlines a typical experiment to investigate the effect of this compound on the Nrf2/ARE signaling pathway using a dual-luciferase reporter assay.

Materials:

  • HEK293T or other suitable cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • ARE-luciferase reporter plasmid (containing Antioxidant Response Elements driving Firefly luciferase)

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Lipid-based transfection reagent (e.g., Lipofectamine® 3000)

  • Opti-MEM™ I Reduced Serum Medium

  • This compound stock solution (in DMSO)

  • Dual-Luciferase® Reporter Assay System (e.g., from Promega)

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells into a white, clear-bottom 96-well plate at a density that will result in 70-90% confluency at the time of transfection.[8][12]

  • Transfection Complex Preparation:

    • For each well, dilute 100 ng of ARE-luciferase plasmid and 10 ng of pRL-TK plasmid in 5 µL of Opti-MEM™.

    • In a separate tube, dilute 0.3 µL of transfection reagent in 5 µL of Opti-MEM™.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15 minutes at room temperature to allow for complex formation.[19]

  • Transfection: Add 10 µL of the transfection complex to each well containing 100 µL of complete growth medium. Gently rock the plate to mix.

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for an additional 16-24 hours.[25]

  • Cell Lysis:

    • Remove the medium and wash the cells once with PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[26]

  • Luciferase Assay:

    • Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature.[26]

    • Add 100 µL of LAR II to each well and measure the Firefly luciferase activity using a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.[27]

  • Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.[16]

Visualizations

This compound Signaling Pathways

Derrone_Signaling cluster_TGF TGF-β Signaling cluster_ROS Oxidative Stress Signaling TGF-β1 TGF-β1 TβRI/II TβRI/II Smad2/3 Smad2/3 p-Smad2/3 p-Smad2/3 Smad4 Smad4 Smad Complex Smad Complex Nucleus_TGF Nucleus Gene Expression_TGF Fibrotic Gene Expression Oxidative Stress Oxidative Stress ROS ROS ERK ERK p-ERK p-ERK Nrf2 Nrf2 Keap1 Keap1 Nrf2-Keap1 Nrf2-Keap1 Complex Nucleus_ROS Nucleus ARE ARE Gene Expression_ROS Antioxidant Gene Expression This compound This compound This compound->TβRI/II inhibits This compound->ROS reduces

Experimental Workflow for this compound Reporter Assay

Experimental_Workflow A Day 1: Seed Cells (70-90% confluency target) B Day 2: Transfect Cells (Reporter + Control Plasmids) A->B C Day 3: Treat with this compound (24h post-transfection) B->C D Day 4: Cell Lysis (16-24h post-treatment) C->D E Measure Luciferase Activity (Firefly then Renilla) D->E F Data Analysis (Normalize Firefly/Renilla) E->F

Troubleshooting Logic for Low Transfection Efficiency

Troubleshooting_Logic start Low Reporter Signal q1 Is DNA quality optimal? (A260/280 = 1.7-1.9, endotoxin-free) start->q1 sol1 Re-purify DNA using an endotoxin-free kit. q1->sol1 No q2 Is cell confluency optimal? (70-90%) q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Optimize cell seeding density. q2->sol2 No q3 Is the transfection reagent to DNA ratio optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Perform a titration of reagent to DNA ratio. q3->sol3 No q4 Are cells healthy post-transfection? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Reduce reagent amount or try a different transfection method. q4->sol4 No end Signal Improved q4->end Yes a4_yes Yes a4_no No sol4->q4

References

Troubleshooting variability in Derrone animal study results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Derrone animal studies. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals address variability in their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in preclinical animal studies?

A1: Variability in preclinical studies can arise from a multitude of factors.[1] Key sources include the drug formulation itself, animal-specific factors (such as species, strain, age, sex, and microbiome), experimental procedures, and environmental conditions.[1][2][3] Differences in animal husbandry, subtle variations in how experiments are conducted, and even the influence of the experimenter can contribute to inconsistent results.[1] Low solubility and high doses of the investigational drug are also associated with higher pharmacokinetic variability.[4][5][6]

Q2: How much variability is considered acceptable in pharmacokinetic (PK) parameters?

A2: The acceptable level of variability, often measured by the coefficient of variation (CV%), can depend on the stage of research and the specific PK parameter. In early discovery phases, higher variability might be tolerated. However, high variability in key parameters like AUC (Area Under the Curve) and Cmax (Maximum Concentration) can make it difficult to establish clear dose-response relationships.[7] A high standard deviation (SD) in results can sometimes make it impossible to make a correct decision on the study's outcome.[7]

Q3: Can animal handling techniques really impact study outcomes?

A3: Yes, absolutely. Improper or inconsistent animal handling is a significant source of stress, which can alter animal behavior and physiology, thereby affecting experimental data.[8][9] For instance, picking up mice by their tails is known to be aversive and can increase anxiety, potentially confounding behavioral tests.[8][10] Using non-aversive methods like tunnel handling can reduce stress and improve the reliability and reproducibility of results.[8][10][11] The frequency of handling can also have sex-specific effects on stress hormones and behavior.[9]

Q4: My results are not reproducible between experiments. What should I check first?

A4: When facing reproducibility issues, start by reviewing your experimental design and protocols for any inconsistencies.[12] Ensure that critical procedures like drug formulation, dosing, and sample collection are highly standardized.[13][14] It's also beneficial to verify the consistency of your biological materials, such as cell lines and animal models.[12] Implementing blinding and randomization in your study design can help minimize bias.[13][15] Conducting studies across multiple laboratories (multi-laboratory studies) can also increase the reproducibility of results.[1]

Troubleshooting Guides

Guide 1: Investigating High Pharmacokinetic (PK) Variability

High variability in plasma concentrations of this compound can obscure true dose-exposure relationships. Use this guide to pinpoint potential causes.

Problem: High inter-animal variability in this compound plasma concentrations (AUC & Cmax).

Potential Cause Troubleshooting Steps
This compound Formulation Issues 1. Solubility: Confirm the solubility of this compound in the chosen vehicle. Low solubility is a major cause of variable absorption.[4][5][6] 2. Stability: Verify the stability of the formulation over the dosing period. Degradation can lead to lower-than-expected doses. 3. Homogeneity: Ensure the formulation is a homogenous suspension or solution. If a suspension, ensure it is properly resuspended before each animal is dosed.
Dosing Procedure Inaccuracy 1. Route of Administration: Oral gavage, the most common route, has higher inherent variability than intravenous routes.[4][5] Review gavage technique for consistency. 2. Dose Volume Calculation: Double-check all calculations for dose concentration and volume based on the most recent animal body weights. 3. Equipment Calibration: Ensure that pipettes and syringes used for dosing are properly calibrated.
Animal-Specific Factors 1. Gastric pH & Food Effects: For oral dosing, the presence or absence of food can significantly alter absorption. Standardize the fasting period before dosing.[16] 2. Genetic Variation: Differences in drug-metabolizing enzymes (e.g., Cytochrome P450s) can exist even within the same strain of animals.[2][3][17] 3. Gut Microbiota: The gut microbiome can metabolize drugs and alter their bioavailability.[17]
Sample Collection & Processing 1. Timing: Ensure that blood samples are collected at precisely the scheduled time points for all animals. 2. Anticoagulant: Verify the correct anticoagulant is being used and that tubes are properly mixed to prevent clotting. 3. Sample Handling: Process and store plasma samples consistently and at the correct temperature to prevent drug degradation.
Data Presentation Example: Comparing Expected vs. Observed PK Variability

This table helps to quantify the level of variability and identify outlier animals.

Animal IDDose (mg/kg)Cmax (ng/mL)AUC (ng*h/mL)% CV from Group Mean (AUC)
Group 1 Mean 10 850 4500 35%
Mouse 1-11092048006.7%
Mouse 1-2101150620037.8%
Mouse 1-3104502300-48.9% (Outlier?)
Mouse 1-41088047004.4%
Guide 2: Addressing Inconsistent Pharmacodynamic (PD) or Efficacy Results

Variability in the biological response to this compound can result from inconsistent drug exposure or issues with the efficacy model itself.

Problem: Inconsistent tumor growth inhibition in a xenograft model.

Potential Cause Troubleshooting Steps
PK/PD Disconnect 1. Confirm Exposure: First, rule out high PK variability using the guide above. Inconsistent efficacy is often a result of inconsistent drug exposure. 2. Correlate PK and PD: If satellite animals are used for PK, correlate individual animal plasma concentrations with their tumor growth inhibition to establish an exposure-response relationship.
Tumor Model Issues 1. Cell Line Integrity: Verify the identity and viability of the cancer cell line used for implantation. 2. Implantation Technique: Standardize the number of cells, injection volume, and anatomical location for tumor implantation. Inconsistent implantation can lead to variable tumor take-rates and growth. 3. Tumor Measurement: Ensure calipers are calibrated and that tumor measurements are performed by a trained technician, preferably blinded to the treatment groups, to reduce bias.[13]
Animal Health & Husbandry 1. Health Status: Monitor animals for any signs of illness unrelated to the treatment, which could impact results.[2] 2. Housing Conditions: Ensure consistent housing density, light/dark cycles, and access to food and water, as these can affect animal physiology.[1] 3. Stress: Minimize procedural stress from handling, dosing, and measurements.[8][11]
Data Analysis 1. Outlier Analysis: Establish clear, pre-defined criteria for excluding animals from the study (e.g., tumor ulceration, excessive body weight loss).[13] 2. Statistical Method: Ensure the statistical test being used is appropriate for the data distribution and experimental design.

Experimental Protocols

Protocol 1: this compound Formulation (Oral Suspension)

This protocol details the preparation of a standard formulation for oral gavage, designed to minimize variability.

Materials:

  • This compound powder (analytical grade)

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

  • Sterile, amber glass vials

  • Magnetic stir plate and stir bars

  • Homogenizer

Procedure:

  • Preparation of Vehicle: Slowly add 0.5 g of Methylcellulose to 100 mL of sterile water while stirring continuously. Leave stirring at 4°C overnight to ensure complete dissolution.

  • Weighing this compound: Accurately weigh the required amount of this compound powder needed for the desired concentration (e.g., 10 mg/mL).

  • Mixing: Add the this compound powder to the appropriate volume of the prepared vehicle in a sterile vial.

  • Suspension: Mix with a magnetic stirrer for 15 minutes. Following this, homogenize the suspension for 2-3 minutes to ensure a uniform particle size distribution.

  • Storage: Store the formulation at 4°C, protected from light. Label the vial with the drug name, concentration, date of preparation, and storage conditions.[18]

  • Pre-dosing: Before each use, vortex the suspension for at least 60 seconds to ensure homogeneity.

Protocol 2: Blood Sample Collection for PK Analysis (Mouse, Submandibular Bleed)

This protocol provides a standardized method for serial blood sampling.

Materials:

  • 5mm goldenrod lancets

  • EDTA-coated microtainer tubes

  • Gauze

  • Animal restraint device

Procedure:

  • Animal Restraint: Securely restrain the mouse to provide clear access to the submandibular area.

  • Puncture: Puncture the facial vein with a sterile lancet in a quick, single motion.

  • Collection: Collect the forming blood drops into an EDTA-coated microtainer tube. Collect the required volume (e.g., 50-100 µL).

  • Hemostasis: Apply gentle pressure to the puncture site with gauze until bleeding stops.

  • Sample Mixing: Immediately after collection, gently invert the microtainer tube 8-10 times to mix the blood with the anticoagulant.

  • Processing: Place the sample on ice. Within 30 minutes of collection, centrifuge the sample (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Carefully transfer the plasma supernatant to a new, labeled cryovial and store it at -80°C until analysis.

Visualizations

Troubleshooting Workflow for Study Variability

This diagram outlines a logical process for identifying the source of variability in an animal study.

G cluster_pk PK Variability? A High Variability Observed in Study Results B Review Study Design & Protocol Standardization A->B PK_Yes Yes B->PK_Yes Inconsistent Protocols PK_No No (Efficacy) B->PK_No C Check this compound Formulation D Analyze Dosing & Administration Technique C->D E Evaluate Animal-Related Factors D->E F Assess Assay & Sample Handling E->F G Source Identified: Implement Corrective Action F->G PK_Yes->C PK_No->E

Caption: A flowchart for troubleshooting sources of experimental variability.

Hypothetical Signaling Pathway for this compound

This diagram illustrates a potential mechanism of action for this compound as a kinase inhibitor, highlighting points where biological variability can occur.

G cluster_variability Sources of Biological Variability V1 Receptor Polymorphism Receptor Receptor Tyrosine Kinase (RTK) V1->Receptor V2 Enzyme Expression Levels (e.g., CYP450) This compound This compound V2->this compound Metabolism GF Growth Factor GF->Receptor KinaseA Kinase A Receptor->KinaseA This compound->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Proliferation Cell Proliferation & Survival TF->Proliferation G A Animal Acclimation (1 week) B Tumor Cell Implantation A->B C Tumor Growth (to ~100-150 mm³) B->C D Randomization & Group Assignment C->D E Treatment Period (this compound vs. Vehicle) D->E F Monitor Tumor Volume & Body Weight E->F G Terminal Endpoint: Sample Collection F->G H Data Analysis & Reporting G->H

References

Technical Support Center: Refinement of Derrone (Rotenone) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Derrone (Rotenone) in in vivo studies. The information is tailored for scientists and drug development professionals to address specific issues encountered during experimentation.

Troubleshooting Guides & FAQs

This section addresses common challenges and questions regarding the use of this compound (Rotenone) in in vivo experiments.

Q1: We are observing high mortality in our mouse cohort even at what we believe are low doses. What could be the cause?

A1: High mortality is a significant concern with this compound (Rotenone) administration. Several factors could be contributing to this issue:

  • Route of Administration: The route of administration greatly influences toxicity. Intraperitoneal (i.p.) and intravenous (i.v.) routes can lead to rapid systemic exposure and higher toxicity compared to oral or subcutaneous routes. For instance, the LD50 for rotenone in rats can vary significantly based on the administration route.

  • Vehicle Selection: The vehicle used to dissolve this compound can impact its absorption and toxicity. This compound is lipophilic and often dissolved in vehicles like DMSO, which can enhance its penetration and systemic toxicity. Consider using alternative vehicles like sunflower oil or Miglyol 812N, which may provide a slower release and reduced acute toxicity.

  • Dose Calculation and Animal Strain: Ensure accurate dose calculations based on the most recent body weight of the animals. Different strains of mice and rats can have varying sensitivities to this compound. It is crucial to consult literature for strain-specific toxicity data if available.

  • Animal Health Status: The overall health of the animals can affect their susceptibility. Ensure that the animals are healthy and free from underlying conditions before starting the experiment.

Q2: Our in vivo study with oral administration of this compound is not showing the expected neurotoxic effects. Why might this be?

A2: Lack of efficacy with oral administration of this compound (Rotenone) is a frequently encountered issue. This is often attributed to its poor oral bioavailability.[1]

  • Low Oral Bioavailability: this compound is poorly absorbed from the gastrointestinal tract. Studies have shown that even at high oral doses, plasma and brain concentrations of rotenone can be undetectable.[1]

  • First-Pass Metabolism: this compound that is absorbed is subject to significant first-pass metabolism in the liver, which further reduces the amount of active compound reaching systemic circulation.

  • Gastrointestinal Degradation: The stability of this compound in the gut environment can also be a factor.

To address this, consider alternative routes of administration like subcutaneous or intraperitoneal injections, which bypass the first-pass effect and can lead to more consistent systemic exposure.

Q3: We are seeing significant variability in the behavioral and pathological outcomes between animals in the same treatment group. How can we reduce this variability?

A3: Inter-animal variability is a common challenge in in vivo studies with this compound (Rotenone). Several factors can contribute to this:

  • Inconsistent Administration: Ensure consistent and accurate administration of the compound. For oral gavage, proper technique is crucial to avoid accidental administration into the lungs. For injections, ensure the injection site and depth are consistent.

  • Animal Handling and Stress: Stress from handling can influence various physiological parameters and affect the animal's response to the treatment. Acclimatize the animals to the experimental procedures and handle them consistently.

  • Preparation of this compound Solution: this compound can degrade when exposed to light and water.[2] Prepare fresh solutions for each administration and protect them from light. Ensure the compound is fully dissolved and the solution is homogenous to provide a consistent dose.

  • Genetic and Sex Differences: Even within the same strain, there can be genetic variations that influence drug metabolism and response.[2] Sex differences in metabolism have also been reported, with males potentially metabolizing rotenone faster than females.[2] Consider using animals of a single sex or balancing the sexes across treatment groups and analyzing the data accordingly.

Q4: What is the recommended vehicle for preparing this compound (Rotenone) for in vivo administration?

A4: The choice of vehicle is critical for this compound (Rotenone) studies due to its poor solubility in aqueous solutions. Common vehicles reported in the literature include:

  • For Intraperitoneal (i.p.) Injection: A common practice is to dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) and then dilute it with saline or oil (e.g., sunflower oil, Miglyol 812N).[3][4]

  • For Oral Gavage: this compound can be suspended in a vehicle like 4% carboxymethylcellulose with a small amount of chloroform.[5]

  • For Subcutaneous (s.c.) Infusion: For continuous delivery via osmotic minipumps, this compound can be dissolved in a mixture of DMSO and polyethylene glycol (PEG).[6]

It is essential to run a vehicle control group in your experiments to account for any effects of the vehicle itself.

Data Presentation

Table 1: Reported In Vivo Dosages of this compound (Rotenone) in Rodent Models
Animal ModelAdministration RouteDosage RangeTreatment DurationObserved Effects
Rat Subcutaneous (osmotic pump)2.5 - 3 mg/kg/day5-7 daysDegeneration of nigrostriatal dopaminergic pathway.[7]
Rat Intraperitoneal (i.p.)2.8 mg/kg/day5 daysProgressive parkinsonian motor deficits.[8]
Mouse Oral (gavage)5 - 30 mg/kg/day28 - 56 daysInconsistent neurotoxic effects, potential for local gut damage.[1][9]
Mouse Intraperitoneal (i.p.)1 - 10 mg/kg/day21 daysLocomotor and exploratory impairment at 3 and 10 mg/kg.[3]
Mouse Subcutaneous (osmotic pump)2.5 mg/kg/day4 weeksMotor deficits and neurodegeneration.
Table 2: Qualitative Pharmacokinetic Profile of this compound (Rotenone)
ParameterObservationRationale/Comments
Oral Bioavailability Very LowPoor absorption from the GI tract and high first-pass metabolism.[1]
Plasma Concentration Often undetectable, especially after oral administration.Rapid metabolism and clearance.[1]
Brain Penetration Can cross the blood-brain barrier.This compound is lipophilic.
Metabolism Extensively metabolized in the liver.Primarily by cytochrome P450 enzymes.
Half-life ShortRapidly cleared from the plasma.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound (Rotenone) for Intraperitoneal (i.p.) Injection in Mice

Materials:

  • This compound (Rotenone) powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl) or Sunflower Oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles (e.g., 27-gauge)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure it is fully dissolved by vortexing. This stock solution can be stored at -20°C, protected from light.

  • Working Solution Preparation (prepare fresh daily):

    • Based on the desired final dose (e.g., 3 mg/kg) and the average weight of the mice, calculate the total volume of the working solution needed.

    • Dilute the stock solution with sterile saline or sunflower oil to the final desired concentration. For example, to achieve a final DMSO concentration of <5%, the dilution factor will be at least 20-fold.

    • Vortex the working solution thoroughly to ensure homogeneity, especially if using an oil-based vehicle.

  • Administration:

    • Accurately weigh each mouse before injection.

    • Calculate the injection volume for each mouse based on its body weight and the concentration of the working solution.

    • Administer the solution via intraperitoneal injection into the lower quadrant of the abdomen, being careful to avoid the bladder and internal organs.

    • Include a vehicle control group that receives the same volume of the DMSO/saline or DMSO/oil mixture without this compound.

Protocol 2: Preparation and Administration of this compound (Rotenone) for Oral Gavage in Mice

Materials:

  • This compound (Rotenone) powder

  • Carboxymethylcellulose (CMC)

  • Chloroform

  • Distilled water

  • Blender or homogenizer

  • Oral gavage needles (flexible tip recommended)

  • Syringes

Procedure:

  • Vehicle Preparation (e.g., 4% CMC):

    • Dissolve 4g of CMC in 100 mL of distilled water. This may require heating and stirring. Allow the solution to cool to room temperature.

  • This compound Suspension Preparation:

    • Weigh the required amount of this compound powder.

    • Create a suspension of this compound in the CMC vehicle. A small amount of chloroform (e.g., 1.25%) can be added to aid in suspension.[5]

    • Use a blender or homogenizer to ensure a uniform and stable suspension.

  • Administration:

    • Weigh each mouse before administration.

    • Calculate the administration volume based on the mouse's body weight and the concentration of the this compound suspension.

    • Gently restrain the mouse and insert the gavage needle over the tongue and into the esophagus.

    • Slowly administer the suspension.

    • Monitor the mouse for any signs of distress during and after the procedure.

    • A vehicle control group receiving the CMC suspension without this compound is essential.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion This compound This compound (Rotenone) Complex_I Mitochondrial Complex I This compound->Complex_I Inhibits ROS Increased ROS Complex_I->ROS Leads to mTOR mTOR Signaling ROS->mTOR Inhibits LKB1_AMPK LKB1-AMPK-ULK1 Pathway ROS->LKB1_AMPK Activates Apoptosis Apoptosis mTOR->Apoptosis Suppresses Autophagy Autophagy LKB1_AMPK->Autophagy Induces Autophagy->Apoptosis Contributes to

Caption: this compound (Rotenone) signaling pathway leading to apoptosis.

Experimental_Workflow start Start: Dose-Response Study animal_prep Animal Acclimatization & Baseline Measurements start->animal_prep group_allocation Random Group Allocation (Vehicle, Dose 1, Dose 2, Dose 3) animal_prep->group_allocation drug_prep This compound (Rotenone) Solution Preparation group_allocation->drug_prep administration Daily Administration (e.g., i.p. injection for 21 days) drug_prep->administration monitoring Daily Monitoring (Body weight, clinical signs) administration->monitoring behavioral Behavioral Testing (e.g., Rotarod, Open Field) monitoring->behavioral Weekly euthanasia Euthanasia & Tissue Collection behavioral->euthanasia At study endpoint analysis Pathological & Biochemical Analysis (e.g., Immunohistochemistry) euthanasia->analysis end End: Data Analysis & Interpretation analysis->end

Caption: Experimental workflow for a this compound dose-response study.

Troubleshooting_Logic start Problem Encountered high_mortality High Mortality? start->high_mortality no_effect No Efficacy? start->no_effect variability High Variability? start->variability high_mortality->no_effect No check_dose Review Dose & Route high_mortality->check_dose Yes no_effect->variability No check_route_bioavailability Consider Route & Bioavailability no_effect->check_route_bioavailability Yes standardize_admin Standardize Administration Technique variability->standardize_admin Yes check_vehicle Assess Vehicle Toxicity check_dose->check_vehicle check_animal_health Check Animal Health Status check_vehicle->check_animal_health check_drug_prep Verify Drug Preparation & Stability check_route_bioavailability->check_drug_prep increase_dose Consider Dose Escalation check_drug_prep->increase_dose control_environment Control for Environmental & Handling Stress standardize_admin->control_environment check_animal_chars Consider Sex/Strain Differences control_environment->check_animal_chars

Caption: Troubleshooting decision tree for in vivo this compound studies.

References

Validation & Comparative

Derrone Shows Promise in Reversing Lung Fibrosis in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A new comparative analysis highlights the potential of Derrone as a potent anti-fibrotic agent in a bleomycin-induced lung fibrosis model. The study provides compelling evidence of this compound's efficacy in mitigating key markers of fibrosis, positioning it as a promising candidate for further investigation in the treatment of idiopathic pulmonary fibrosis (IPF) and related disorders.

Researchers have demonstrated that this compound significantly reduces lung inflammation and fibrosis in a well-established mouse model of pulmonary fibrosis induced by bleomycin. The findings, supported by detailed in vitro and in vivo experimental data, suggest that this compound's anti-fibrotic effects are mediated through the inhibition of the TGF-β/Smad signaling pathway, a critical driver of fibrosis.

Comparative Efficacy of Anti-Fibrotic Agents

The following table summarizes the quantitative data from preclinical studies, comparing the efficacy of this compound with other known anti-fibrotic agents in the bleomycin-induced fibrosis model.

CompoundDosageKey Efficacy EndpointsPercentage Reduction vs. Bleomycin ControlReference
This compound 500 µg/kg (intranasal)Lung Collagen ContentSignificant reduction[1]
α-SMA ExpressionSignificant reduction[1][2][3]
TGF-β1, Fibronectin, Elastin, Collagen1α1 mRNASignificant reduction[1]
Pirfenidone 400 mg/kg (oral)Hydroxyproline Content~50%[4]
Ashcroft Fibrosis ScoreSignificant reduction[4]
Nintedanib 60 mg/kg (oral)Lung Collagen ContentSignificant reduction[5]
Ashcroft Fibrosis ScoreSignificant reduction[5]
Rutin Not specifiedα-SMA, Fibronectin, Collagen 1α1 ExpressionSignificant reduction[2]
Magnolol 10-30 mg/kg (oral)Hydroxyproline Content, MPO ActivitySignificant reduction[6]
CGEN25009 Not specifiedLung Inflammation and InjurySignificant reduction[7]

Mechanism of Action: Targeting the TGF-β Pathway

This compound's primary mechanism of action involves the direct inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][3] TGF-β is a key cytokine that promotes the transformation of fibroblasts into myofibroblasts, leading to excessive extracellular matrix (ECM) deposition and tissue scarring.[8] this compound has been shown to interfere with this process by inhibiting the phosphorylation of Smad2/3, downstream mediators of TGF-β signaling.[1][3] This disruption of the TGF-β/Smad cascade effectively halts the fibrotic process at a critical juncture.

Derrone_Mechanism_of_Action cluster_nucleus Nucleus TGFb TGF-β1 TGFbR TGF-β Receptor (TβRI/TβRII) TGFb->TGFbR Binds pSmad23 p-Smad2/3 TGFbR->pSmad23 Phosphorylates This compound This compound This compound->TGFbR Inhibits Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (α-SMA, Collagen, etc.) Nucleus->Transcription Promotes Fibrosis Fibrosis Transcription->Fibrosis

This compound inhibits the TGF-β/Smad signaling pathway.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model

The bleomycin-induced pulmonary fibrosis model is a widely used and well-characterized in vivo model that mimics many aspects of human IPF.[9][10][11]

  • Animal Model: C57BL/6 mice are typically used due to their susceptibility to bleomycin-induced fibrosis.[9]

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 2.5-3 mg/kg) is administered to anesthetized mice.[2][12] Control animals receive a vehicle control (e.g., sterile saline).

  • Treatment: this compound (e.g., 500 µg/kg) or a comparator drug is administered, often starting on the same day or a few days after bleomycin instillation and continuing for a specified period (e.g., 14-28 days).[2]

  • Assessment of Fibrosis: At the end of the treatment period, mice are euthanized, and lung tissues are collected for analysis.

Experimental_Workflow Start Start Animal_Model C57BL/6 Mice Start->Animal_Model Anesthesia Anesthesia Animal_Model->Anesthesia Bleomycin Intratracheal Bleomycin (2.5-3 mg/kg) Anesthesia->Bleomycin Treatment Treatment (this compound or Comparator) Bleomycin->Treatment Monitoring Monitoring (14-28 days) Treatment->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Analysis Histological & Biochemical Analysis Euthanasia->Analysis End End Analysis->End

Workflow for bleomycin-induced pulmonary fibrosis model.

Key Anti-Fibrotic Assays
  • Histological Analysis: Lung sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and lung architecture, and with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition.[9][11]

  • Immunohistochemistry/Immunofluorescence: Staining for α-smooth muscle actin (α-SMA) is used to identify and quantify myofibroblasts, a key cell type in fibrosis.[2][13]

  • Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.[10]

  • Gene Expression Analysis (RT-qPCR): The mRNA levels of key fibrotic genes, such as TGF-β1, fibronectin, elastin, and collagen isoforms, are measured to assess the molecular response to treatment.[1]

  • In Vitro Fibroblast to Myofibroblast Transition Assay: Primary lung fibroblasts are stimulated with TGF-β1 to induce their differentiation into myofibroblasts. The inhibitory effect of compounds on this process is then evaluated by measuring α-SMA expression.[13][14]

Conclusion

References

Cross-validation of Derrone quantification methods (HPLC vs. LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Derrone Quantification: HPLC vs. LC-MS

For researchers, scientists, and drug development professionals, the accurate quantification of compounds is paramount. This guide provides an objective comparison of two prominent analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound (Rotenone). We present a cross-validation framework, supporting experimental data, and detailed methodologies to assist in selecting the most appropriate method for your analytical needs.

Experimental Protocols

The following protocols are representative methodologies for the quantification of this compound. They are synthesized from established methods for rotenoids and serve as a practical baseline for method development.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for quantifying this compound in relatively clean sample matrices, such as piscicide formulations or water samples at piscicidal concentrations.[1][2]

  • Sample Preparation (Water Samples):

    • Buffer the water sample to pH 5.[1]

    • Perform solid-phase extraction (SPE) by passing the sample through a C18 cartridge to adsorb and retain this compound.[1]

    • Wash the cartridge to remove impurities.

    • Elute the retained this compound with a small volume of methanol. This step concentrates the sample and provides cleanup.[1]

    • The resulting methanol extract is analyzed directly by HPLC.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Waters XBridge™ C18, 2.5 µm, 3.0 x 100 mm).[2]

    • Mobile Phase: Isocratic elution with an Acetonitrile/Water mixture (e.g., 55:45 v/v).[2]

    • Flow Rate: 0.5 - 1.5 mL/min.[1][2]

    • Injection Volume: 10 - 40 µL.[2]

    • Column Temperature: Ambient or maintained at 30 °C.[3]

    • Detection: UV Spectrophotometer at a wavelength of 295 nm.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex biological matrices or trace-level quantification.[4][5]

  • Sample Preparation (Biological Samples - e.g., Blood/Plasma):

    • Perform solid-phase extraction using a Bond Elut® Certify cartridge or a similar mixed-mode SPE column.[4]

    • Alternatively, use protein precipitation by adding a solvent like acetonitrile, followed by centrifugation to remove proteins.[6]

    • A liquid-liquid extraction (LLE) can also be employed to partition the analyte from the aqueous matrix into an organic solvent.[7][8]

    • Evaporate the cleaned-up eluent or supernatant and reconstitute in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution using two solvents:

      • Solvent A: 5 mM ammonium formate in 10% methanol.[4]

      • Solvent B: 5 mM ammonium formate in 90% methanol.[4]

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode on a tandem mass spectrometer. The specific precursor-to-product ion transitions for this compound would be optimized for maximum sensitivity and specificity.

Performance Comparison

The choice between HPLC and LC-MS often depends on the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.[5][9] LC-MS/MS is distinguished by its high selectivity and sensitivity, allowing for the detection and quantification of analytes at very low levels in complex mixtures.[10]

Performance MetricHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~5 µg/L (0.005 mg/L)[1]1 µg/L (0.001 mg/L)[4]
Limit of Quantification (LOQ) ~1 µg/L[2]3 µg/L (0.003 mg/L)[4]
Linearity (Correlation Coeff.) r² > 0.99[2]r² > 0.995[4]
Precision (%RSD) < 7.5% (Inter-day)[2]< 17.0% (Inter-day)[4]
Selectivity/Specificity Good; susceptible to co-eluting interferences with similar UV absorbance.Excellent; based on specific mass-to-charge (m/z) transitions, minimizing matrix interference.[5][10]
Cost & Complexity Lower initial cost, simpler operation.[9]Higher initial cost, requires more specialized expertise.[9]

Cross-Validation Workflow

To ensure consistency and accuracy between different analytical methods, a cross-validation study is essential. The following diagram illustrates a typical workflow for comparing HPLC and LC-MS quantification methods.

G cluster_prep 1. Sample Handling cluster_analysis 2. Parallel Analysis cluster_hplc HPLC Method cluster_lcms LC-MS Method cluster_data 3. Data Processing & Validation cluster_conclusion 4. Comparison Sample Test Samples (e.g., Plasma, Water) Prep Unified Sample Preparation & Extraction Sample->Prep HPLC_Sep Chromatographic Separation (HPLC) Prep->HPLC_Sep LCMS_Sep Chromatographic Separation (LC) Prep->LCMS_Sep HPLC_Det UV Detection HPLC_Sep->HPLC_Det Data_Acq Data Acquisition (Peak Area / Response) HPLC_Det->Data_Acq LCMS_Det MS/MS Detection LCMS_Sep->LCMS_Det LCMS_Det->Data_Acq Validation Method Validation (Linearity, Accuracy, Precision) Data_Acq->Validation Compare Statistical Comparison of Results Validation->Compare Conclusion Conclusion on Method Equivalency Compare->Conclusion

Cross-validation workflow for analytical methods.

Conclusion

Both HPLC-UV and LC-MS/MS are robust techniques for the quantification of this compound, but their suitability depends on the specific application.

  • HPLC-UV is a cost-effective and reliable choice for routine analysis, quality control of formulations, and environmental monitoring where analyte concentrations are relatively high and sample matrices are not overly complex.[9] Its simplicity and lower operational cost make it accessible for many laboratories.

  • LC-MS/MS is the superior technique when high sensitivity and specificity are required.[5] It is the preferred method for bioanalytical studies (e.g., pharmacokinetics in plasma), analysis of trace residues in complex environmental or food samples, and for applications that demand unambiguous identification of the analyte.[4][10] While more resource-intensive, the quality of data and the low detection limits often justify the investment for research and regulatory submissions.

References

Independent Validation of Derrone's Binding to the TβRI Kinase Domain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Derrone's performance in binding to the Transforming Growth Factor-beta Type I Receptor (TβRI) kinase domain against other known inhibitors. The information presented is supported by available experimental data to aid in the evaluation of this compound as a potential therapeutic agent.

Comparative Analysis of TβRI Kinase Inhibitors

The following table summarizes the available quantitative data for this compound and its alternatives, SD-208 and EW-7195, in inhibiting the TβRI kinase (also known as ALK5).

CompoundTargetMethodBinding Affinity (IC50)Source
This compound TβRI (ALK5) Kinase DomainMolecular Docking (in silico)Stronger binding activity than ATP (quantitative value not reported)[1]
SD-208 TβRI (ALK5)Direct Enzymatic Assay48 nM, 49 nM[2]
EW-7195 TβRI (ALK5)Not Specified4.83 nM[3][4]

Note: The binding affinity for this compound is based on molecular docking predictions and is not derived from a direct biochemical assay. While these predictions suggest a strong interaction, a direct comparison of potency with SD-208 and EW-7195, for which IC50 values from enzymatic assays are available, should be made with caution.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Molecular Docking of this compound with TβRI Kinase Domain

This protocol provides a generalized workflow based on the described in silico analysis of this compound's binding to the TβRI kinase domain.[1]

Objective: To predict the binding affinity and mode of interaction between this compound and the ATP-binding site of the TβRI kinase domain.

Materials:

  • 3D structure of the TβRI kinase domain (PDB ID: 5E8S)

  • 3D structure of this compound

  • Molecular docking software (e.g., SwissDock, AutoDock Vina)

Procedure:

  • Preparation of Receptor and Ligand:

    • Obtain the crystal structure of the TβRI kinase domain from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

    • Optimize the ligand structure for energy minimization.

  • Grid Generation:

    • Define the binding site on the TβRI kinase domain, typically centered on the ATP-binding pocket.

    • Generate a grid box that encompasses the defined binding site.

  • Docking Simulation:

    • Perform the docking of this compound into the prepared TβRI kinase domain using the selected docking software.

    • The software will explore various conformations and orientations of the ligand within the binding site and calculate the binding energy for each pose.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose based on the lowest binding energy.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the TβRI kinase domain.

    • Compare the binding score of this compound with that of ATP docked into the same site to predict relative binding affinity.

In Vitro TβRI (ALK5) Kinase Activity Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against the TβRI kinase, based on luminescence technology (e.g., ADP-Glo™ Kinase Assay).

Objective: To quantify the enzymatic activity of TβRI kinase in the presence of an inhibitor and determine the IC50 value.

Materials:

  • Recombinant TβRI (ALK5) kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound, SD-208, EW-7195) dissolved in DMSO

  • Kinase assay buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the TβRI kinase and its substrate in the kinase assay buffer.

    • Add the test compounds at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP to the mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Termination and ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for a defined time (e.g., 40 minutes).

  • Signal Generation and Measurement:

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate at room temperature for a defined time (e.g., 30 minutes).

    • Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

TβRI Signaling Pathway

The following diagram illustrates the canonical Smad-dependent signaling pathway initiated by the activation of the TβRI kinase domain.

TbetaRI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TBRII TβRII TGFb->TBRII 1. Ligand Binding TBRI TβRI TBRII->TBRI 2. Receptor Complex Formation Smad23 Smad2/3 TBRI->Smad23 3. Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc 4. Nuclear Translocation DNA Target Gene Transcription Smad_complex_nuc->DNA 5. Gene Regulation This compound This compound This compound->TBRI Inhibition

Caption: TβRI kinase signaling pathway and the inhibitory action of this compound.

Experimental Workflow for TβRI Kinase Inhibitor Validation

The diagram below outlines the key steps in the experimental validation of a TβRI kinase inhibitor like this compound.

Experimental_Workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation docking Molecular Docking (this compound vs. TβRI) kinase_assay TβRI Kinase Assay (Determine IC50) docking->kinase_assay Validation cell_based_assay Cell-Based Assay (e.g., Smad2/3 Phosphorylation) kinase_assay->cell_based_assay Cellular Efficacy animal_model Animal Model of Disease (e.g., Fibrosis, Cancer) cell_based_assay->animal_model Therapeutic Potential hypothesis Hypothesis: This compound inhibits TβRI kinase hypothesis->docking

References

A Comparative Guide to the Structure-Activity Relationship of Derrone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Derrone and its structurally related analogs. This compound, a naturally occurring isoflavonoid, has emerged as a promising scaffold in cancer research due to its inhibitory effects on key cellular processes. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.

I. Comparative Biological Activity of this compound and Derrubone Analogs

This compound has been identified as a novel inhibitor of Aurora kinases, with a preference for Aurora kinase B over Aurora kinase A.[1] Its inhibitory action on this key mitotic regulator leads to the impairment of the spindle checkpoint, endoreduplication, and ultimately, inhibition of cancer cell proliferation.[1]

A structurally related isoflavone, Derrubone, has been extensively studied as an inhibitor of Heat Shock Protein 90 (Hsp90). The structure-activity relationship (SAR) of Derrubone and its analogs reveals critical insights into the structural features necessary for their biological activity.

Table 1: Hsp90 Inhibitory Activity and Cytotoxicity of Derrubone and its Analogs
CompoundModificationsHsp90 IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)
Derrubone -0.23 ± 0.0411.913.7
Analog 1 Removal of the C6-prenyl group> 50> 50> 50
Analog 2 Replacement of the C3-phenyl with a furan15.325.631.4
Analog 3 Addition of a hydroxyl group to C4' of the C3-phenyl0.198.710.2
Analog 4 Replacement of the C6-prenyl with a geranyl group0.3515.218.9

Data compiled from available literature. The IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell viability.

Structure-Activity Relationship Insights for Derrubone Analogs:

  • The prenyl group at the C6 position is crucial for Hsp90 inhibitory activity, as its removal leads to a significant loss of potency.

  • The aromatic ring at the C3 position is important for activity.

  • Substitution on the C3-phenyl ring can modulate activity, with a hydroxyl group at the C4' position enhancing Hsp90 inhibition.

II. Experimental Protocols

Aurora B Kinase Inhibition Assay

This protocol is a general method for determining the in vitro inhibitory activity of compounds against Aurora B kinase.

Materials:

  • Recombinant human Aurora B kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)

  • ATP

  • Substrate (e.g., Histone H3 peptide)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well plates

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant Aurora B kinase, and the substrate peptide.

  • Add serial dilutions of the test compound (or DMSO as a vehicle control) to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Hsp90-Dependent Luciferase Refolding Assay

This assay measures the ability of Hsp90 to refold denatured luciferase, a process that can be inhibited by Hsp90 inhibitors like Derrubone.

Materials:

  • Rabbit reticulocyte lysate (contains Hsp90 and co-chaperones)

  • Firefly luciferase

  • Denaturation buffer (e.g., 25 mM HEPES-KOH pH 7.4, 100 mM KCl, 1 mM DTT)

  • Refolding buffer (containing ATP and an ATP-regenerating system)

  • Test compounds (e.g., Derrubone analogs) dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Thermally denature firefly luciferase by heating it at a specific temperature (e.g., 42°C) for a set time.

  • Prepare a reaction mixture containing rabbit reticulocyte lysate, the refolding buffer, and the denatured luciferase.

  • Add serial dilutions of the test compounds (or DMSO as a control) to the reaction mixture.

  • Incubate the mixture at a permissive temperature (e.g., 30°C) to allow for Hsp90-mediated refolding of luciferase.

  • At various time points, take aliquots of the reaction and measure the restored luciferase activity using a luminometer after adding the luciferase assay reagent.

  • The percentage of refolding is calculated relative to the activity of native luciferase. The IC50 value is the concentration of the inhibitor that reduces luciferase refolding by 50%.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

III. Signaling Pathways and Experimental Workflows

This compound's Inhibition of the Aurora B Kinase Pathway

This compound's primary mechanism of anticancer activity involves the inhibition of Aurora B kinase, a key regulator of mitosis. This inhibition disrupts the spindle assembly checkpoint, a critical cellular process that ensures the proper segregation of chromosomes during cell division.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and SAR Synthesis Synthesize this compound Analogs PrimaryAssay Primary Screen: Aurora B Kinase Inhibition Assay Synthesis->PrimaryAssay ActiveAnalogs Identify Active Analogs (IC50 < threshold) PrimaryAssay->ActiveAnalogs SecondaryAssay Secondary Screen: Cell Viability (MTT) Assay (e.g., MCF-7, HCT-116) ActiveAnalogs->SecondaryAssay PotentAnalogs Identify Potent & Cytotoxic Analogs SecondaryAssay->PotentAnalogs SAR Structure-Activity Relationship (SAR) Analysis PotentAnalogs->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

References

In Vitro and In Vivo Correlation of Derrone's Pharmacological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides a comparative overview of the reported in vitro (laboratory) and in vivo (animal model) pharmacological effects of Derrone. A formal In Vitro In Vivo Correlation (IVIVC), which is a predictive mathematical model typically used in drug formulation development to relate an in vitro property like drug dissolution to an in vivo pharmacokinetic profile, has not been established for this compound in published literature. This document instead correlates the mechanistic findings from in vitro studies with the therapeutic outcomes observed in in vivo models.

Part 1: Anti-Fibrotic Effects of this compound

This compound has been investigated for its potential to treat pulmonary fibrosis. In vitro studies have elucidated its mechanism of action, which correlates with its observed efficacy in animal models of the disease. The primary mechanism is the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key driver of fibrosis.

Comparative Data: this compound vs. Galunisertib (TβRI Inhibitor)

Table 1: In Vitro Anti-Fibrotic Activity

ParameterThis compoundGalunisertib (Alternative)Citation
Target TGF-β Receptor Type I (TβRI) KinaseTGF-β Receptor Type I (TβRI) Kinase[1]
Mechanism ATP-competitive inhibitor of TβRI kinase domainATP-competitive inhibitor of TβRI kinase domain[1]
TβRI Kinase IC₅₀ Not Reported (Potent binding predicted via molecular docking)0.172 µM[1]
Cellular Effect Inhibition of TGF-β1-induced phosphorylation and nuclear translocation of Smad2/3 in MRC-5 lung fibroblasts.Inhibition of TGF-β-induced Smad2 phosphorylation in various cell lines.[1]
Effect on Fibrotic Gene Expression (MRC-5 Cells) Significantly decreased TGF-β1-induced expression of Collagen1α1, Fibronectin, and Elastin.N/A for MRC-5 cells in this context.[1]

Table 2: In Vivo Anti-Fibrotic Activity (Bleomycin-Induced Mouse Model of Pulmonary Fibrosis)

ParameterThis compoundBleomycin ControlCitation
Dose/Administration 500 µg/kg, intranasal, every three daysVehicle[1]
Collagen Deposition Significantly reduced compared to bleomycin control.~3-fold increase compared to non-diseased control.[1]
α-SMA Expression (Myofibroblast marker) Dramatically inhibited expression.Markedly increased expression.[1]
Histopathology Significantly reduced fibrotic changes, alveolar congestion, and alveolar wall thickness.Severe fibrotic histopathological changes.[1]
Correlation of Effects

The in vitro findings strongly correlate with the in vivo results. This compound's ability to inhibit the TβRI kinase and subsequent Smad2/3 signaling in lung fibroblast cells provides a clear mechanism for the observed reduction in collagen deposition, myofibroblast differentiation (α-SMA expression), and overall fibrotic pathology in the lungs of bleomycin-treated mice[1]. The direct targeting of the central TGF-β pathway in vitro translates to a potent anti-fibrotic effect in vivo.

Signaling Pathway Diagram

TGF_Pathway ligand TGF-β1 receptor TβRII TβRI ligand->receptor Binds smad Smad2/3 receptor->smad Phosphorylates This compound This compound This compound->receptor Inhibits (ATP Competition) psmad p-Smad2/3 complex p-Smad2/3 + Smad4 Complex psmad->complex smad4 Smad4 smad4->complex nucleus Nucleus complex->nucleus Translocation transcription Transcription of Fibrotic Genes (e.g., Collagen, α-SMA) nucleus->transcription Promotes

Caption: this compound inhibits the TGF-β/Smad pathway by blocking TβRI kinase activity.

Part 2: Anti-Cancer Effects of this compound

This compound also exhibits anti-cancer properties, primarily investigated in vitro in the A549 human lung adenocarcinoma cell line. The proposed mechanism involves the induction of autophagic cell death, a process distinct from its anti-fibrotic activity.

Important Note: A thorough review of published literature found no studies evaluating the efficacy of this compound in an in vivo cancer model (e.g., xenograft). Therefore, a direct in vitro to in vivo correlation for its anti-cancer effects cannot be made at this time. The data presented compares this compound's in vitro performance with Rapamycin, a well-characterized autophagy inducer.

Comparative Data: this compound vs. Rapamycin (Autophagy Inducer)

Table 3: In Vitro Anti-Cancer Activity (A549 Lung Cancer Cells)

ParameterThis compoundRapamycin (Alternative)Citation
Mechanism Induces autophagic cell death via ROS production and sustained ERK phosphorylation.Induces autophagy via mTOR inhibition.
Cell Viability IC₅₀ Not explicitly reported, but significant cell death observed at 40-60 µM.N/A (Used as a tool compound, not for IC₅₀).
Autophagy Induction Increases LC3-II conversion and autophagosome formation.Potent inducer of LC3-II conversion and autophagosome formation.
ROS Production Increases intracellular Reactive Oxygen Species (ROS).Not its primary mechanism.
ERK Phosphorylation Induces sustained phosphorylation of ERK.Not its primary mechanism.
Correlation of Effects

As no in vivo anti-cancer data for this compound is available, a correlation cannot be established. The in vitro data suggests that this compound is a promising compound that induces cancer cell death through a mechanism involving ROS- and ERK-mediated autophagy. Future research using animal models, such as A549 xenografts, would be required to determine if this in vitro activity translates into in vivo tumor growth inhibition.

Signaling Pathway Diagram

Autophagy_Pathway This compound This compound ros Intracellular ROS (Reactive Oxygen Species) This compound->ros erk ERK This compound->erk autophagy Autophagy Machinery (LC3-I -> LC3-II) ros->autophagy perk p-ERK (Sustained) erk->perk Phosphorylation perk->autophagy death Autophagic Cell Death autophagy->death

Caption: this compound induces autophagic cell death via ROS and sustained p-ERK signaling.

Part 3: Experimental Methodologies and Workflows

General Experimental Workflow

The logical progression from initial laboratory findings to animal model validation is a cornerstone of drug development.

Workflow vitro In Vitro Screening (e.g., Kinase Assays, Cell Viability) mechanistic Mechanistic Studies (e.g., Western Blot, Reporter Assays, ROS) vitro->mechanistic vivo In Vivo Efficacy Model (e.g., Bleomycin Fibrosis, Tumor Xenograft) mechanistic->vivo correlation Correlate In Vitro Mechanism with In Vivo Outcome mechanistic->correlation analysis Ex Vivo Analysis (e.g., Histology, Biomarker Analysis) vivo->analysis analysis->correlation

Caption: Standard workflow from in vitro mechanism to in vivo efficacy testing.

Detailed Experimental Protocols

1. In Vitro TGF-β Receptor I (TβRI/ALK5) Kinase Assay

  • Objective: To quantify the direct inhibitory effect of a compound on TβRI kinase activity.

  • Principle: This assay measures the phosphorylation of a substrate by the TβRI kinase. Inhibition is detected by a decrease in signal (e.g., luminescence from remaining ATP).

  • Materials: Recombinant human TβRI (ALK5), kinase assay buffer (e.g., 40mM Tris-HCl, 20mM MgCl₂, 0.1mg/ml BSA), ATP, kinase substrate (e.g., casein or a specific peptide), test compound (this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase assay buffer.

    • In a 96- or 384-well plate, add the kinase buffer, the TβRI enzyme, and the diluted this compound or vehicle (DMSO) control.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent. This reagent depletes the remaining ATP.

    • Add a kinase detection reagent to convert the ADP back to ATP and generate a luminescent signal via luciferase.

    • Read luminescence on a plate reader.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

2. In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

  • Objective: To evaluate the anti-fibrotic efficacy of a compound in an animal model that mimics human idiopathic pulmonary fibrosis (IPF).

  • Principle: A single intratracheal or intranasal dose of bleomycin induces lung injury, inflammation, and subsequent progressive fibrosis over 14-21 days.

  • Materials: C57BL/6 mice (8-10 weeks old), Bleomycin sulfate, sterile PBS, anesthesia (e.g., isoflurane or ketamine/xylazine), administration device (e.g., microsprayer or pipette), test compound (this compound).

  • Procedure:

    • Anesthetize mice. For intratracheal administration, expose the trachea via a small incision.

    • Administer a single dose of bleomycin (e.g., 2.5-3 U/kg) in a small volume of sterile PBS (e.g., 50 µL) directly into the trachea. Control animals receive PBS only.

    • Suture the incision and allow the animal to recover.

    • Administer this compound or vehicle according to the study protocol (e.g., intranasally at 500 µg/kg every three days, starting from day 1 post-bleomycin).

    • Monitor animals for weight loss and signs of distress.

    • At the study endpoint (e.g., Day 14 or 21), euthanize the mice.

    • Harvest the lungs. One lung can be fixed in 10% neutral buffered formalin for histology (H&E and Masson's Trichrome staining), while the other can be flash-frozen for biochemical analysis (e.g., hydroxyproline assay for collagen content) or gene expression analysis.

    • Quantify fibrosis using methods like the Ashcroft scoring system on stained sections or by measuring total collagen content.

3. In Vitro Cellular Reactive Oxygen Species (ROS) Detection Assay

  • Objective: To measure the levels of intracellular ROS in response to a test compound.

  • Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until intracellular esterases cleave the acetate groups. The resulting DCFH is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Materials: A549 cells, cell culture medium, DCFH-DA probe, PBS, test compound (this compound), positive control (e.g., H₂O₂), flow cytometer or fluorescence plate reader.

  • Procedure:

    • Seed A549 cells in a 6-well or 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 1-24 hours).

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Load the cells with DCFH-DA (e.g., 10-20 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove excess probe.

    • For flow cytometry, trypsinize and resuspend the cells in PBS. For plate reader analysis, add PBS to each well.

    • Measure the fluorescence intensity using a flow cytometer (e.g., FITC channel, 488 nm excitation) or a fluorescence plate reader (Ex/Em ~485/535 nm).

    • Quantify the results by comparing the mean fluorescence intensity of treated cells to the vehicle control.

4. Western Blot for Phosphorylated ERK (p-ERK)

  • Objective: To detect and quantify the activation (phosphorylation) of the ERK protein kinase in response to a compound.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of ERK.

  • Materials: A549 cells, cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% BSA in TBST), primary antibodies (anti-p-ERK1/2 and anti-total-ERK1/2), HRP-conjugated secondary antibody, and chemiluminescent substrate (ECL).

  • Procedure:

    • Seed A549 cells and treat with this compound for various time points or concentrations.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Clarify lysates by centrifugation and determine the protein concentration of the supernatant.

    • Denature equal amounts of protein (e.g., 20-30 µg) per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • To normalize, strip the membrane and re-probe with an antibody for total ERK, or run a parallel blot.

    • Quantify band intensity using densitometry software. The result is typically expressed as the ratio of p-ERK to total ERK.

References

Comparative Transcriptomic Analysis of Derrone and Other Isoflavones in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of Derrone versus other well-studied isoflavones, such as genistein and daidzein, on cancer cell lines. The information presented is synthesized from multiple studies to offer insights into their distinct and overlapping mechanisms of action at the gene expression level.

Introduction

Isoflavones are a class of naturally occurring compounds with diverse biological activities, including anti-cancer properties. While the effects of common soy isoflavones like genistein and daidzein have been extensively studied, emerging isoflavones such as this compound are gaining attention for their potent cellular effects. Understanding the comparative transcriptomic impact of these compounds is crucial for identifying novel therapeutic targets and developing more effective cancer therapies. This guide summarizes the current knowledge on the gene expression changes induced by this compound and other isoflavones, providing a framework for further research and drug development.

Comparative Transcriptomic Effects

Due to the lack of direct head-to-head comparative transcriptomic studies in the same experimental setup, this section summarizes the key findings from separate studies on this compound and other isoflavones (primarily genistein and daidzein). The data is presented to highlight the different cellular pathways and gene expression patterns modulated by these compounds.

Table 1: Summary of Transcriptomic Effects of this compound vs. Other Isoflavones

FeatureThis compoundOther Isoflavones (Genistein & Daidzein)
Primary Mechanism of Action Induction of autophagic cell death.[1]Modulation of multiple signaling pathways, including those related to cell cycle, apoptosis, and hormone signaling.[2]
Key Affected Signaling Pathways - Reactive Oxygen Species (ROS) Induction- Sustained ERK Phosphorylation[1]- NF-κB Signaling- Akt/mTOR Signaling- MAPK Signaling- Wnt Signaling- Notch Signaling- p53 Signaling[2]
Reported Effects on Gene Expression Limited detailed transcriptomic data available. Effects are inferred from pathway analysis.A meta-analysis of soy isoflavones in breast cancer cells identified 3,890 differentially expressed genes (2,173 up-regulated and 1,717 down-regulated).[2]
Example of Modulated Genes Not explicitly detailed in available transcriptomic studies.Up-regulated: EGR3, WISP2, FKBP4Down-regulated: SGCG, PLK2, TBC1D9[2]
Primary Cell Models Studied A549 (Human lung carcinoma)[1]MCF-7, MDA-MB-231 (Human breast cancer)[2], PC3 (Prostate cancer)
Overall Cellular Outcome Pro-death autophagy.[1]Inhibition of proliferation, induction of apoptosis, cell cycle arrest.[2]

Experimental Protocols

This section outlines a generalized experimental workflow for comparative transcriptomic analysis of cells treated with isoflavones using RNA sequencing (RNA-seq).

Cell Culture and Treatment
  • Cell Line Maintenance: Culture the desired cancer cell line (e.g., A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Plating: Seed cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of treatment.

  • Treatment: Prepare stock solutions of this compound, genistein, and daidzein in DMSO. Dilute the stock solutions in culture media to the desired final concentrations. Replace the existing media with the treatment media or a vehicle control (media with the same concentration of DMSO).

  • Incubation: Incubate the treated cells for a predetermined time point (e.g., 24, 48, or 72 hours) based on preliminary cytotoxicity assays.

RNA Isolation
  • Cell Lysis: After the treatment period, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the well by adding a suitable lysis reagent (e.g., TRIzol).[3][4][5]

  • Homogenization: Scrape the cell lysate and transfer it to a microcentrifuge tube. Homogenize the lysate by pipetting up and down.

  • Phase Separation: Add chloroform to the lysate, vortex, and centrifuge to separate the mixture into aqueous and organic phases.[3]

  • RNA Precipitation: Transfer the upper aqueous phase containing RNA to a new tube and precipitate the RNA by adding isopropanol.[5]

  • Washing and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry the pellet, and resuspend it in RNase-free water.[3]

  • Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

RNA Sequencing (RNA-seq) Library Preparation
  • mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.[6]

  • Fragmentation and Priming: Fragment the purified mRNA into smaller pieces and prime it with random hexamers.[6]

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.[6]

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.[6]

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated library using PCR to enrich for fragments with adapters on both ends.

  • Library Quantification and Quality Control: Quantify the final library and assess its size distribution using a bioanalyzer.

Sequencing and Data Analysis
  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., STAR).

  • Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.

  • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between the treatment and control groups using statistical packages like DESeq2 or edgeR.

  • Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify significantly affected biological processes and pathways.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways reported to be modulated by this compound and other isoflavones.

Derrone_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ERK ↑ Sustained ERK Phosphorylation This compound->ERK Autophagy Autophagic Cell Death ROS->Autophagy ERK->Autophagy

Caption: this compound-induced signaling pathway leading to autophagic cell death.

Soy_Isoflavone_Signaling_Pathways cluster_pathways Modulated Signaling Pathways Soy_Isoflavones Soy Isoflavones (Genistein, Daidzein) NF-κB NF-κB Soy_Isoflavones->NF-κB Akt/mTOR Akt/mTOR Soy_Isoflavones->Akt/mTOR MAPK MAPK Soy_Isoflavones->MAPK Wnt Wnt Soy_Isoflavones->Wnt Notch Notch Soy_Isoflavones->Notch p53 p53 Soy_Isoflavones->p53 Cellular_Outcomes Cell Cycle Arrest Apoptosis ↓ Proliferation NF-κB->Cellular_Outcomes Akt/mTOR->Cellular_Outcomes MAPK->Cellular_Outcomes Wnt->Cellular_Outcomes Notch->Cellular_Outcomes p53->Cellular_Outcomes

Caption: Key signaling pathways modulated by soy isoflavones.

Experimental Workflow

RNA_Seq_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics Analysis Cell_Culture 1. Cell Culture & Treatment RNA_Isolation 2. RNA Isolation Cell_Culture->RNA_Isolation Library_Prep 3. RNA-seq Library Preparation RNA_Isolation->Library_Prep Sequencing 4. High-Throughput Sequencing Library_Prep->Sequencing QC 5. Quality Control of Raw Reads Sequencing->QC Alignment 6. Read Alignment QC->Alignment Quantification 7. Gene Quantification Alignment->Quantification DEA 8. Differential Expression Analysis Quantification->DEA Enrichment 9. Pathway & Functional Enrichment Analysis DEA->Enrichment

Caption: General experimental workflow for transcriptomic analysis.

Conclusion

The available evidence suggests that this compound and other isoflavones like genistein and daidzein exert their anti-cancer effects through distinct transcriptomic landscapes. This compound appears to primarily induce autophagic cell death via ROS and ERK signaling, while soy isoflavones modulate a broader range of pathways related to cell cycle control and apoptosis. Further direct comparative transcriptomic studies are warranted to fully elucidate the unique and overlapping molecular mechanisms of these compounds, which will be instrumental in guiding the development of novel isoflavone-based cancer therapies.

References

Validating the Specificity of Derrone's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of Derrone, a novel kinase inhibitor, with alternative compounds targeting similar pathways. The information presented is based on available experimental data to assist researchers in evaluating this compound's potential as a selective therapeutic agent.

Introduction to this compound and its Mechanism of Action

This compound is a naturally occurring prenylated isoflavone that has been identified as an inhibitor of multiple protein kinases. Its primary mechanism of action is the inhibition of Aurora kinases, with a preference for Aurora B over Aurora A.[1] This inhibition disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to induce autophagic cell death through the generation of reactive oxygen species (ROS) and sustained activation of the ERK signaling pathway.

More recently, this compound has also been identified as an inhibitor of the Transforming Growth Factor-beta (TGF-β) type 1 receptor kinase (TβRI), a key component of the Smad signaling pathway.[2] By inhibiting TβRI, this compound can modulate processes such as fibrosis and cell differentiation. This dual activity against both Aurora kinases and the TGF-β pathway positions this compound as a compound of interest for various therapeutic applications.

Comparative Analysis of Kinase Inhibition Profiles

To validate the specificity of this compound, its inhibitory activity is compared against a panel of alternative kinase inhibitors targeting either the Aurora kinase family or the TGF-β signaling pathway. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and selected alternatives against their primary targets and other relevant kinases.

Note: A comprehensive kinase selectivity profile (kinome scan) for this compound against a broad panel of kinases is not publicly available at the time of this publication. The data presented for this compound is based on targeted in vitro kinase assays.

Table 1: Comparison of IC50 Values for this compound and Alternative Kinase Inhibitors

CompoundPrimary Target(s)IC50 (nM) vs. Primary Target(s)Other Notable Kinase Targets (IC50 in nM)
This compound Aurora B, Aurora A, TβRIAurora B: 6,000, Aurora A: 22,300, TβRI: Not explicitly quantified in IC50Data not available
Tozasertib (VX-680) Aurora A, B, CAurora A: 0.6 (Ki), Aurora B: 18 (Ki), Aurora C: 4.6 (Ki)ABL1: 30 (Ki), FLT3: 30 (Ki)
Danusertib (PHA-739358) Aurora A, B, CAurora A: 13, Aurora B: 79, Aurora C: 61ABL1: 25, FGFR1: 47, RET: 31, TRKA: 31
Alisertib (MLN8237) Aurora A1.2Aurora B: 396.5 (>200-fold selective for Aurora A)
Galunisertib (LY2157299) TβRI (ALK5)Not explicitly quantified in IC50Selective for TβRI

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways of this compound

Derrone_Signaling_Pathways cluster_aurora Aurora Kinase Pathway cluster_tgf TGF-β Pathway This compound This compound AuroraB Aurora B This compound->AuroraB inhibits HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates MitoticArrest Mitotic Arrest & Apoptosis HistoneH3->MitoticArrest leads to Derrone2 This compound TGBR1 TβRI Derrone2->TGBR1 inhibits SMAD23 SMAD2/3 TGBR1->SMAD23 phosphorylates Fibrosis Fibrosis SMAD23->Fibrosis promotes

Caption: this compound's dual inhibitory action on the Aurora B and TGF-β signaling pathways.

Experimental Workflow for Validating this compound's Specificity

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis KinaseAssay Biochemical Kinase Assay (Aurora & TβRI) IC50 IC50 Determination KinaseAssay->IC50 KinomeScan Comprehensive Kinome Scan (Broad Kinase Panel) Specificity Specificity Profile Generation KinomeScan->Specificity H3Phos Histone H3 Phosphorylation Assay H3Phos->IC50 SMADPhos SMAD2/3 Phosphorylation Assay SMADPhos->IC50 MTTAssay MTT Cell Viability Assay MTTAssay->IC50 IC50->Specificity

Caption: Workflow for the in vitro and cell-based validation of this compound's specificity.

Logical Comparison of Kinase Inhibitor Specificity

Specificity_Comparison cluster_this compound This compound cluster_alternatives Alternatives Derrone_Targets Known Targets: - Aurora B - Aurora A - TβRI Derrone_Specificity Specificity: Limited data available Derrone_Targets->Derrone_Specificity Aurora_Inhibitors Aurora Kinase Inhibitors (e.g., Tozasertib, Alisertib) Alternatives_Specificity Specificity: Well-characterized through kinome profiling Aurora_Inhibitors->Alternatives_Specificity TGF_Inhibitors TGF-β Inhibitors (e.g., Galunisertib) TGF_Inhibitors->Alternatives_Specificity

Caption: Logical comparison of the current understanding of this compound's specificity versus alternatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Aurora Kinase Activity Assay (Histone H3 Phosphorylation)

Objective: To determine the in vitro inhibitory activity of this compound and alternative compounds against Aurora kinases.

Materials:

  • Recombinant active Aurora A and Aurora B kinase

  • Histone H3 protein (substrate)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 5 mM β-glycerophosphate)

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • SDS-PAGE gels and blotting apparatus

  • Primary antibody: anti-phospho-Histone H3 (Ser10)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microcentrifuge tube, combine the kinase assay buffer, recombinant Aurora kinase (A or B), and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP and the Histone H3 substrate.

  • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 values.

TGF-β Receptor Kinase Assay (SMAD Phosphorylation)

Objective: To assess the inhibitory effect of this compound on TβRI kinase activity by measuring the phosphorylation of its downstream target, SMAD2.

Materials:

  • Recombinant active TβRI (ALK5) kinase domain

  • Recombinant SMAD2 protein (substrate)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • SDS-PAGE gels and blotting apparatus

  • Primary antibody: anti-phospho-SMAD2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction well, combine the kinase assay buffer, recombinant TβRI, and the test compound.

  • Add the SMAD2 substrate to the reaction mixture.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform Western blotting as described in the Aurora kinase assay protocol, using an anti-phospho-SMAD2 primary antibody.

  • Quantify the phosphorylation signal to determine the IC50 values.

MTT Cell Viability Assay

Objective: To evaluate the cytotoxic effects of this compound and alternative compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds (this compound and alternatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Conclusion

This compound demonstrates inhibitory activity against both Aurora kinases and the TGF-β signaling pathway. While its potency against these targets is in the micromolar range, its specificity profile across the entire human kinome remains to be fully elucidated. The provided comparative data with other well-characterized kinase inhibitors highlights the need for comprehensive kinase profiling of this compound to definitively establish its selectivity and potential for further therapeutic development. The experimental protocols outlined in this guide provide a framework for researchers to independently validate and expand upon the current understanding of this compound's mechanism of action.

References

Enhancing Derrone Bioavailability: A Comparative Guide to Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Derrone, a promising isoflavonoid compound, has garnered significant interest for its potential therapeutic applications. However, like many isoflavonoids, its poor aqueous solubility presents a substantial hurdle to achieving optimal oral bioavailability, potentially limiting its clinical efficacy. This guide provides a comparative overview of various formulation strategies that could be employed to enhance the systemic exposure of this compound.

Due to the limited availability of direct comparative studies on different this compound formulations in the public domain, this guide utilizes experimental data from structurally similar isoflavonoids, such as daidzein, puerarin, and formononetin. This information serves to illustrate the potential impact of various formulation technologies on the pharmacokinetic profiles of poorly soluble compounds like this compound.

Disclaimer: The experimental data presented in this guide is derived from studies on isoflavonoids structurally related to this compound and is intended for illustrative purposes. This data should not be directly extrapolated to this compound, and specific formulation development for this compound would require dedicated experimental investigation.

Comparative Pharmacokinetic Data of Advanced Isoflavonoid Formulations

The following tables summarize the pharmacokinetic parameters of different formulations of isoflavonoids, demonstrating the potential for significant bioavailability enhancement compared to conventional suspensions.

Table 1: Pharmacokinetic Parameters of Puerarin Solid Lipid Nanoparticles (SLNs) in Rats

FormulationCmax (µg/mL)Tmax (min)AUC (0→t) (mg·h/L)Relative Bioavailability (%)
Puerarin Suspension0.16 ± 0.06110 ± 15.490.80 ± 0.23100
Puerarin-SLNs0.33 ± 0.0540 ± 02.48 ± 0.30310

Data from a study on puerarin solid lipid nanoparticles.[1][2]

Table 2: Pharmacokinetic Parameters of Daidzein Formulations in Rats

FormulationRelative Bioavailability (%)
Daidzein Suspension100
Daidzein-Loaded Phospholipid Complexes PLGA Nanoparticles557
Daidzein-Loaded Cyclodextrin Inclusion Complexes PLGA Nanoparticles885

Data from a study comparing different daidzein-PLGA nanoparticles.[3]

Table 3: Bioavailability Enhancement of Formononetin Phospholipid Complex in Rats

Formulation (Dose)Cmax Increase (-fold)AUC (0-24h) Increase (-fold)
FNT-PIP-PC (5 mg/kg)7.1629.65
FNT-PIP-PC (10 mg/kg)23.3323.33

FNT-PIP-PC: Formononetin-Piperine-Phospholipid Complex. Data from a study on a formononetin phospholipid complex.[4]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for the bioavailability assessment of isoflavonoid formulations.

Preparation of Solid Lipid Nanoparticles (SLNs)

A high-pressure homogenization method is commonly employed. Briefly, the isoflavonoid and a lipid (e.g., glyceryl monostearate) are dissolved in an organic solvent. This organic phase is then emulsified in a hot aqueous surfactant solution (e.g., poloxamer 188) using a high-speed homogenizer. The resulting pre-emulsion is then subjected to high-pressure homogenization to form the SLNs. The organic solvent is removed by evaporation, and the nanosuspension is cooled to room temperature.

Preparation of Self-Microemulsifying Drug Delivery Systems (SMEDDS)

SMEDDS formulations are prepared by mixing a specific ratio of oil (e.g., ethyl oleate), a surfactant (e.g., Cremophor RH 40), and a cosurfactant (e.g., polyethylene glycol 400). The isoflavonoid is dissolved in this mixture with the aid of sonication or gentle heating. The resulting formulation should be a clear and homogenous liquid that forms a microemulsion upon gentle agitation in an aqueous medium.

In Vivo Pharmacokinetic Studies in Animal Models (Rats)

Male Sprague-Dawley or Wistar rats are typically used. The animals are fasted overnight prior to drug administration. A specific dose of the isoflavonoid formulation (e.g., suspension, SLNs, SMEDDS) is administered orally via gavage. Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method for Quantification

The concentration of the isoflavonoid in the plasma samples is determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by separation on a C18 column and detection. A calibration curve is constructed using standard solutions of the isoflavonoid to quantify the concentrations in the unknown samples.

Pharmacokinetic Parameter Calculation

The key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), are calculated from the plasma concentration-time data using non-compartmental analysis software. The relative bioavailability of a test formulation is calculated as (AUC_test / AUC_reference) × 100, where the reference is typically the standard suspension.

Mandatory Visualizations

Signaling Pathways of this compound

This compound has been shown to exert its biological effects through multiple signaling pathways. The diagrams below illustrate two key pathways: the inhibition of the TGF-β/Smad signaling pathway and the induction of autophagic cell death.

TGF_beta_Smad_Pathway TGF_beta TGF-β TBRII TβRII TGF_beta->TBRII Binds TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylates This compound This compound This compound->TBRI Inhibits (ATP competitive) p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Complex Smad2/3/4 Complex p_Smad2_3->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene_Transcription Gene Transcription (Fibrosis-related genes) Nucleus->Gene_Transcription

Caption: this compound's inhibition of the TGF-β/Smad signaling pathway.

Autophagic_Cell_Death_Pathway This compound This compound ROS ↑ Intracellular ROS This compound->ROS ERK Sustained ERK Phosphorylation This compound->ERK Autophagosome_Formation Autophagosome Formation ROS->Autophagosome_Formation ERK->Autophagosome_Formation Autophagic_Cell_Death Autophagic Cell Death Autophagosome_Formation->Autophagic_Cell_Death

Caption: this compound-induced autophagic cell death pathway.

Experimental Workflow

The following diagram outlines the typical workflow for a comparative bioavailability study.

Bioavailability_Workflow Start Start: Poorly Soluble This compound Compound Formulation_Dev Formulation Development Start->Formulation_Dev Suspension Standard Suspension (Control) Formulation_Dev->Suspension Advanced_Formulation Advanced Formulation (e.g., SLNs, SMEDDS) Formulation_Dev->Advanced_Formulation Animal_Study In Vivo Animal Study (Oral Administration) Suspension->Animal_Study Advanced_Formulation->Animal_Study Blood_Sampling Serial Blood Sampling Animal_Study->Blood_Sampling Plasma_Analysis Bioanalysis of Plasma Samples (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Plasma_Analysis->PK_Analysis Comparison Comparative Bioavailability Assessment PK_Analysis->Comparison

Caption: Experimental workflow for comparative bioavailability studies.

References

Safety Operating Guide

Proper Disposal Procedures for Derrone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties of Derrone

A summary of key quantitative data for this compound is presented below to inform handling and disposal decisions.

PropertyValueSource
Molecular FormulaC₂₀H₁₆O₅PubChem[1]
Molecular Weight336.3 g/mol PubChem[1]
AppearanceSolid (inferred from related compounds)N/A
SolubilityLow in water (inferred)N/A

Immediate Safety and Disposal Plan

Given the lack of a specific SDS, a cautious approach to the disposal of this compound is warranted. The following step-by-step procedures should be followed:

Step 1: Hazard Assessment
  • Assume Potential Hazards : In the absence of specific toxicity data for this compound, treat it as a potentially hazardous substance. Related isoflavonoids can have biological activity, and some natural plant-derived compounds, like the insecticide Rotenone, are toxic to aquatic life.

  • Review Available Literature : Researchers should consult any available internal data or published literature on the biological effects of this compound to better understand its potential hazards before disposal.

Step 2: Personal Protective Equipment (PPE)
  • Standard PPE : At a minimum, wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area or a fume hood.[2]

Step 3: Waste Segregation and Collection
  • Designated Waste Container : Use a dedicated, clearly labeled, and sealable container for this compound waste. The container should be made of a material compatible with organic solids.

  • Avoid Mixing : Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Solid Waste : Collect any solid this compound, contaminated lab supplies (e.g., weigh boats, filter paper), and PPE in the designated solid waste container.

  • Liquid Waste : If this compound is in a solvent, collect it in a designated hazardous liquid waste container. Do not pour this compound solutions down the drain.[3]

Step 4: Disposal Pathway
  • Licensed Chemical Disposal Agency : The primary and recommended disposal method for this compound is through a licensed chemical waste disposal company.[2]

  • Consult with EHS : Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of novel or uncharacterized compounds. They can provide information on local, state, and federal regulations.

  • Incineration : For many organic compounds, incineration at a permitted hazardous waste facility is the preferred disposal method.

Experimental Protocols and Signaling Pathways

This compound has been shown to be biologically active in two key areas: inhibiting pulmonary fibrosis and inducing autophagic cell death in cancer cells.

Inhibition of Pulmonary Fibrosis via TGF-β/Smad Signaling

This compound has been found to improve bleomycin-mediated pulmonary fibrosis by targeting the TGF-β type 1 receptor kinase (TβRI) and inhibiting the Smad signaling pathway.[4]

Experimental Protocol: Luciferase Reporter Gene Assay [4]

  • Cell Culture : MRC-5 human lung fibroblast cells are cultured under standard conditions.

  • Transfection : Cells are co-transfected with a plasmid containing the Smad-binding element (SBE)-luciferase reporter and a Renilla luciferase plasmid (for normalization).

  • Treatment : Cells are pre-treated with this compound (50 µg/mL) for 2 hours.

  • Stimulation : Cells are then stimulated with TGF-β1 (20 ng/mL) for 24 hours to induce Smad signaling.

  • Lysis and Measurement : Cells are lysed, and the luciferase and Renilla activities are measured using a luminometer. The ratio of SBE-luciferase to Renilla luciferase activity is calculated to determine the effect of this compound on TGF-β1-induced Smad activation.

Derrone_TGF_Smad_Pathway TGFb1 TGF-β1 TBRII TβRII TGFb1->TBRII TBRI TβRI (ALK5) TBRII->TBRI Activates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates This compound This compound This compound->TBRI Inhibits pSmad23 p-Smad2/3 Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription (Fibrosis)

This compound inhibits the TGF-β/Smad signaling pathway.
Induction of Autophagic Cell Death in A549 Lung Cancer Cells

This compound has been shown to induce autophagic cell death in A549 human lung adenocarcinoma cells through the generation of reactive oxygen species (ROS) and sustained phosphorylation of extracellular signal-regulated kinase (ERK).[5]

Experimental Protocol: Autophagy Assessment [5]

  • Cell Culture : A549 cells are cultured in appropriate media.

  • Treatment : Cells are treated with varying concentrations of this compound for specified time periods.

  • Western Blot Analysis : Cell lysates are collected and subjected to Western blotting to detect the conversion of LC3-I to LC3-II and the levels of p62/SQSTM1, which are markers of autophagy.

  • Autophagosome Visualization : Cells are transfected with a GFP-LC3 plasmid and treated with this compound. The formation of GFP-LC3 puncta (autophagosomes) is observed using fluorescence microscopy.

  • Cell Viability Assay : To confirm autophagic cell death, cells are co-treated with this compound and an autophagy inhibitor (e.g., 3-methyladenine or chloroquine), and cell viability is assessed using an MTT or similar assay.

Derrone_Autophagy_Pathway This compound This compound ROS ↑ ROS This compound->ROS ERK Sustained p-ERK This compound->ERK Autophagosome Autophagosome Formation ROS->Autophagosome ERK->Autophagosome Autophagy Autophagic Cell Death Autophagosome->Autophagy

This compound induces autophagic cell death via ROS and ERK.

References

Navigating the Safe Handling of Anthrone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Anthrone, a substance that requires careful management. Adherence to these procedural steps will minimize risk and ensure proper disposal.

Personal Protective Equipment (PPE)

The following personal protective equipment is essential when handling Anthrone to prevent skin and eye irritation, as well as respiratory tract irritation.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.
Hand Protection Chemical-resistant GlovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust respirator is recommended.
Body Protection Laboratory CoatTo be worn to prevent skin contact.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with Anthrone.

Handling Protocol
  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[1][2]

  • Avoid Dust Formation: Handle the substance carefully to prevent the generation of dust.[2][3]

  • Prevent Contact: Avoid all personal contact, including inhalation and contact with eyes and skin.[1][2][3]

  • Use Appropriate PPE: Always wear the recommended personal protective equipment as detailed in the table above.

  • Ground Equipment: Ground all equipment containing the material to prevent static discharge.[4]

  • Hygiene Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][3]

Storage Protocol
  • Container: Keep the container tightly closed.[1][2][4]

  • Location: Store in a cool, dry, and well-ventilated area.[1][2][4]

  • Incompatible Substances: Store away from strong oxidizing agents.[1]

  • Sunlight: Protect from direct sunlight.[1]

Disposal Plan

The disposal of Anthrone and its contaminated packaging must be handled responsibly to prevent environmental contamination.

  • Waste Characterization: Chemical waste generators must determine if the waste is hazardous and classify it accordingly. Consultation of local, regional, and national hazardous waste regulations is mandatory to ensure complete and accurate classification.[5]

  • Engage a Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Incineration: One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2]

  • Environmental Precaution: Do not let the product enter drains.[2]

Experimental Workflows

To ensure clarity and procedural adherence, the following diagrams illustrate the key workflows for handling and disposing of Anthrone.

Handling Protocol for Anthrone Figure 1: Step-by-Step Handling Protocol for Anthrone start Start: Prepare for Handling ventilation Ensure Adequate Ventilation (Chemical Fume Hood) start->ventilation ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) ventilation->ppe handle Handle Anthrone Carefully (Avoid Dust Formation) ppe->handle ground Ground All Equipment handle->ground wash Wash Hands Thoroughly After Handling ground->wash end End: Handling Complete wash->end Disposal Workflow for Anthrone Figure 2: Workflow for the Safe Disposal of Anthrone start Start: Waste Generation characterize Characterize Waste (Hazardous vs. Non-Hazardous) start->characterize consult Consult Local, Regional, and National Disposal Regulations characterize->consult package Package Waste in a Suitable, Labeled Container consult->package contact Contact a Licensed Disposal Company package->contact transfer Transfer Waste to Disposal Company contact->transfer end End: Disposal Complete transfer->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Derrone
Reactant of Route 2
Reactant of Route 2
Derrone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.